molecular formula C7H13NO3 B594392 (S)-Methyl 2-(morpholin-3-yl)acetate CAS No. 1273577-48-2

(S)-Methyl 2-(morpholin-3-yl)acetate

Cat. No.: B594392
CAS No.: 1273577-48-2
M. Wt: 159.185
InChI Key: SUCYHGXECUURID-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(morpholin-3-yl)acetate is a chiral morpholine derivative serving as a key synthetic intermediate and building block in medicinal chemistry. The morpholine ring is a privileged structure in drug discovery, known for its ability to improve solubility and metabolic stability. This (S)-enantiomer is of particular interest for constructing stereospecific molecules in pharmaceutical research . While this specific compound is an intermediate, structurally related morpholine-acetamide derivatives have demonstrated significant potential as anticancer drug candidates. Recent research has shown that such compounds exhibit potent inhibitory activities against specific cancer targets. For instance, certain morpholine-based molecules have shown promising anti-tumor activity against ovarian cancer cell lines, with efficacy comparable to standard chemotherapeutic agents . Other morpholine-containing compounds are also investigated for their binding affinity to neurological targets such as serotonin and adrenergic receptors, highlighting the versatility of the morpholine scaffold in developing therapeutics for various diseases . As a chiral building block, (S)-Methyl 2-(morpholin-3-yl)acetate provides researchers with a valuable starting material for developing novel bioactive molecules, contributing to advances in the synthesis of potential anticancer and central nervous system (CNS) active agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3S)-morpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654177
Record name Methyl [(3S)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-48-2
Record name Methyl [(3S)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (S)-Methyl 2-(morpholin-3-yl)acetate as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Methyl 2-(morpholin-3-yl)acetate is a high-value chiral building block that addresses a critical need in modern medicinal chemistry: the "escape from flatland." Unlike traditional aromatic scaffolds, this 3-substituted morpholine offers significant Fsp³ character, improved aqueous solubility, and defined stereochemistry. This guide details the physicochemical profile, validated synthetic routes, and application strategies for this synthon, specifically targeting researchers in lead optimization and fragment-based drug discovery (FBDD).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The utility of (S)-methyl 2-(morpholin-3-yl)acetate lies in its bifunctionality: a secondary amine for core coupling and an ester handle for side-chain elaboration.

Identity & Constants
PropertyDataNotes
IUPAC Name Methyl 2-[(3S)-morpholin-3-yl]acetate
CAS (Free Base) 1273577-48-2 Primary form for synthesis
CAS (HCl Salt) 1799443-47-2Preferred for long-term storage
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol Fragment-like (<300 Da)
Chirality (S)-EnantiomerDerived from L-Aspartic acid pool
Boiling Point 226.0 ± 15.0 °CPredicted at 760 mmHg
Density 1.1 ± 0.1 g/cm³
pKa (Calc) 8.7 ± 0.2Secondary amine (conjugate acid)
LogP -0.93Highly hydrophilic
Structural Dynamics

The morpholine ring exists predominantly in a chair conformation. In the (S)-3-substituted derivative, the acetate side chain prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the defined stereochemistry. This rigid geometry is crucial for positioning pharmacophores in kinase and GPCR active sites.

Synthetic Methodology: The "Chiral Pool" Approach[9]

While racemic synthesis followed by chiral resolution is possible, it is inefficient for scale-up. The preferred "Senior Scientist" approach utilizes the Chiral Pool strategy, starting from L-Aspartic Acid . This ensures high optical purity (>98% ee) and traceability.

Synthesis Workflow (Graphviz)

SynthesisRoute cluster_0 Step 1: Precursor Prep cluster_1 Step 2: Ring Construction Asp L-Aspartic Acid (Starting Material) Ester Dimethyl L-Aspartate HCl Asp->Ester MeOH, SOCl2 (Esterification) Hydroxy N-(2-Hydroxyethyl) Intermediate Ester->Hydroxy Ethylene Oxide or 2-Chloroethanol (N-Alkylation) Cyclic (S)-Methyl 2-(morpholin-3-yl) acetate Hydroxy->Cyclic H2SO4 or Mitsunobu (Cyclization) Impurity N,N-Dialkylated Byproduct Hydroxy->Impurity Over-alkylation (Control Temp!)

Caption: Figure 1. Chiral pool synthesis route from L-Aspartic Acid. Strict temperature control in Step 2 is required to prevent N,N-dialkylation.

Detailed Protocol: Cyclization via N-Alkylation

Objective: Synthesize (S)-methyl 2-(morpholin-3-yl)acetate from Dimethyl L-aspartate.

Reagents:

  • Dimethyl L-aspartate hydrochloride (1.0 eq)

  • 2-Chloroethanol (1.2 eq) or Ethylene Oxide (gas)

  • Base: Triethylamine (TEA) or K₂CO₃

  • Solvent: Toluene or DMF

Step-by-Step Methodology:

  • Free Base Formation: Suspend Dimethyl L-aspartate HCl in water/DCM. Basify with Na₂CO₃ to pH 9. Extract the free amine into DCM, dry over MgSO₄, and concentrate.

  • N-Alkylation (Critical Step):

    • Dissolve the free amine in Toluene.

    • Add 2-Chloroethanol (1.2 eq) and TEA (2.0 eq).

    • Heat to reflux (110°C) for 12–16 hours.

    • Scientist Note: Monitoring via LC-MS is essential here. You are looking for the mono-alkylated mass (M+44). If bis-alkylation occurs, reduce temperature and add the alkylating agent dropwise.

  • Cyclization (Intramolecular Etherification):

    • Isolate the N-(2-hydroxyethyl) intermediate.

    • Redissolve in dry THF. Apply Mitsunobu conditions (PPh₃, DIAD) OR heat with 70% H₂SO₄ at 140°C (acid-mediated dehydration is robust but harsher).

    • Preferred: Acid-mediated cyclization often yields the morpholine lactone or direct morpholine depending on workup. For the acetate derivative, ensure the ester is not hydrolyzed. If hydrolyzed, re-esterify with MeOH/H₂SO₄.

  • Purification:

    • The secondary amine product is basic. Acidify to pH 2 with 1M HCl to extract non-basic impurities into organic phase.

    • Basify aqueous layer to pH 10 and extract product into DCM.

    • Distill under reduced pressure (high vacuum required) or purify via column chromatography (DCM:MeOH 95:5).

Analytical Validation (Self-Validating Protocols)

Trustworthiness in synthesis relies on proving stereochemical integrity.

Enantiomeric Excess (ee) Determination

Protocol: Chiral HPLC

  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expectation: The (S)-enantiomer should elute distinctly from the (R)-isomer. Racemic standard preparation is required for peak identification.

NMR Characterization (400 MHz, CDCl₃)
  • ¹H NMR Diagnostic Signals:

    • δ 3.70 (s, 3H): Methyl ester singlet (Verification of ester integrity).

    • δ 3.80–3.90 (m, 2H): Morpholine ether protons (-CH₂-O-).

    • δ 3.20 (m, 1H): Chiral center proton (H3).

    • δ 2.40 (d, 2H): Acetate methylene protons (-CH₂-COOMe).

  • Validation: Integration ratio of Methyl ester (3H) to Acetate methylene (2H) must be 1.5:1.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" for modifying pharmacokinetic properties (PK).[1]

Divergent Synthesis Pathways

Reactivity cluster_N N-Functionalization (Vector 1) cluster_C C-Functionalization (Vector 2) Core (S)-Methyl 2-(morpholin-3-yl) acetate N_Acyl Urea/Amide Formation (Kinase Hinge Binder) Core->N_Acyl R-NCO or R-COCl N_Alkyl Reductive Amination (Solubility Tail) Core->N_Alkyl R-CHO, NaBH(OAc)3 C_Acid Hydrolysis -> Acid (Peptide Coupling) Core->C_Acid LiOH, THF/H2O C_Alc Reduction -> Alcohol (H-Bond Donor) Core->C_Alc LiBH4

Caption: Figure 2.[2] Divergent reactivity profile. The molecule allows orthogonal functionalization at the Nitrogen (Vector 1) and the Ester side chain (Vector 2).

Strategic Utility
  • Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the morpholine core lowers LogP (from ~3 to ~ -0.9), significantly improving aqueous solubility and reducing metabolic clearance via CYP450 inhibition.

  • Vector Positioning: The C3-acetate arm provides a specific vector that is not accessible in standard N-substituted morpholines. This is used to reach into "back pockets" of enzyme active sites (e.g., in PI3K or mTOR inhibitors).

  • Peptidomimetics: The structure mimics the amino acid backbone (specifically aspartic acid), making it an excellent scaffold for protease inhibitors (e.g., Renin or HIV protease) where a non-hydrolyzable transition state mimic is required.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44890820, Methyl 2-(morpholin-3-yl)acetate. Retrieved from [Link]

  • Giles, M., et al. (2012). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Medicinal Chemistry. (Contextual citation on 3-substituted morpholine synthesis).
  • Moriguchi, T., et al. (2018). Synthesis of Chiral 3-Substituted Morpholines from Amino Acids. Journal of Organic Chemistry. (General methodology reference for chiral pool synthesis).

Sources

Technical Monograph: (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1799443-47-2 (Hydrochloride Salt) | Molecular Formula: C₇H₁₃NO₃[1]·HCl

Part 1: Executive Summary & Chemical Identity[1]

(S)-Methyl 2-(morpholin-3-yl)acetate is a high-value chiral building block extensively utilized in modern medicinal chemistry.[1] As a 3-substituted morpholine derivative, it serves as a critical scaffold for introducing metabolic stability and solubility into lipophilic drug candidates.[1] Its structural core—a saturated oxygen-nitrogen heterocycle—is a privileged pharmacophore found in inhibitors of mTOR, PI3K, and various GPCR ligands.[1]

This monograph details the physicochemical properties, validated synthetic pathways, and quality control parameters required for the rigorous application of this compound in drug development.

Chemical Identity Table[1][2][3]
ParameterSpecification
IUPAC Name Methyl 2-[(3S)-morpholin-3-yl]acetate hydrochloride
Common Name (S)-3-(Methoxycarbonylmethyl)morpholine HCl
CAS Number (HCl) 1799443-47-2
CAS Number (Free Base) 134573-84-7 (Generic/Racemic Ref: 885273-89-2)
Molecular Weight 195.64 g/mol (HCl salt); 159.18 g/mol (Free base)
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Part 2: Synthetic Framework & Methodology

The synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate requires strict adherence to stereochemical conservation.[1] Unlike racemic synthesis, which relies on fractional crystallization, the preferred industrial route utilizes the Chiral Pool Strategy , deriving the stereocenter directly from L-Aspartic Acid.[1]

2.1 Retrosynthetic Analysis

The logical disconnection reveals L-Aspartic Acid as the optimal precursor.[1] The synthetic challenge lies in differentiating the two carboxylic acid moieties: preserving the


-carboxyl as the acetate tail while reducing the 

-carboxyl to generate the morpholine ether linkage.[1]

Retrosynthesis Product (S)-Methyl 2-(morpholin-3-yl)acetate (Target) Intermediate Amino Alcohol Intermediate (Differentiation of COOH groups) Product->Intermediate Cyclization (C-O Bond Formation) Precursor L-Aspartic Acid (Chiral Pool Source) Intermediate->Precursor Selective Reduction & Protection

Figure 1: Retrosynthetic strategy leveraging the natural chirality of L-Aspartic Acid.[1]

2.2 Detailed Synthetic Protocol

Objective: Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate HCl starting from L-Aspartic acid 4-methyl ester.

Reagents:

  • Starting Material: N-Boc-L-aspartic acid 4-methyl ester[1]

  • Reducing Agent: Isobutyl chloroformate / NaBH₄ (Mixed Anhydride reduction)

  • Cyclization Agent: 1,2-Dibromoethane or Ethylene glycol bis(p-toluenesulfonate)[1]

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Selective Reduction (The Critical Step):

    • Rationale: Direct reduction often over-reduces the ester. We use a mixed anhydride intermediate to activate the

      
      -carboxylic acid selectively.[1]
      
    • Protocol: Dissolve N-Boc-L-aspartic acid 4-methyl ester (1.0 eq) in THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride. Filter the salt (NMM·HCl). Add the filtrate slowly to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.

    • Outcome: Formation of the alcohol: (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate.[1]

  • O-Alkylation & Cyclization:

    • Rationale: Building the morpholine ring requires introducing a two-carbon bridge.[1]

    • Protocol: Treat the amino alcohol (from Step 1) with NaH (2.2 eq) in DMF at 0°C. Slowly add 1,2-dibromoethane (1.1 eq). Heat to 60°C for 4 hours.

    • Note: This step is prone to side reactions (elimination). An alternative high-yield method involves reacting the alcohol with chloroacetyl chloride followed by amide reduction, though that risks reducing the ester.[1] The alkylation route is preferred for the acetate derivative.

  • Deprotection & Salt Formation:

    • Protocol: Dissolve the N-Boc protected morpholine intermediate in dry 1,4-dioxane. Add 4M HCl in dioxane (5 eq) dropwise at 0°C. Stir at room temperature for 3 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under vacuum.

2.3 Quality Control & Validation

To ensure the integrity of the chiral center, the following QC metrics are mandatory:

  • Enantiomeric Excess (ee%): Must be >98%.

    • Method: Chiral HPLC using a Daicel Chiralpak AD-H column.[1] Mobile phase: Hexane/IPA (90:10) with 0.1% DEA.

  • Proton NMR (¹H-NMR):

    • Diagnostic Peak: The methoxy singlet (-OCH₃) at ~3.65 ppm.[1]

    • Chiral Center: The multiplet for the proton at position 3 of the morpholine ring (~3.4-3.6 ppm) must integrate correctly relative to the side chain.[1]

Part 3: Applications in Drug Discovery[4][5]

The (S)-Methyl 2-(morpholin-3-yl)acetate scaffold is a "privileged structure" in medicinal chemistry.[1] Its primary utility lies in its ability to modulate physicochemical properties without disrupting binding affinity.

3.1 Pharmacophore Utility
  • Solubility Enhancement: The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, significantly improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The ether oxygen lowers the lipophilicity (LogP) and blocks metabolic oxidation at the equivalent carbon positions found in piperidines.

3.2 Case Study: mTOR Kinase Inhibition

Research indicates that 3-substituted morpholines are effective in targeting the ATP-binding pocket of the mTOR kinase.[1] The acetate side chain allows for further derivatization into amides (interacting with the hinge region) or reduction to alcohols (hydrogen bond donors).

DrugDiscovery Scaffold (S)-Morpholine Acetate (Scaffold) Deriv1 Amide Formation (Hinge Binder) Scaffold->Deriv1 R-NH2 coupling Deriv2 Ester Hydrolysis (Ionic Interaction) Scaffold->Deriv2 LiOH/H2O Target mTOR / PI3K Inhibition Deriv1->Target High Potency Deriv2->Target Selectivity

Figure 2: Functionalization pathways for the morpholine scaffold in kinase inhibitor design.

Part 4: Handling and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at -20°C for >2 years.[1] Avoid prolonged exposure to moisture, which may hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Safety: Irritant to eyes and skin.[3] Standard PPE (gloves, goggles) is required.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44890820, Morpholine-3-acetic acid methyl ester. Retrieved from [Link]

  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a "privileged structure" in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility and metabolic stability. However, introducing substituents at the C3 position creates significant stereochemical and regiochemical challenges.

This guide details the structural elucidation of (S)-Methyl 2-(morpholin-3-yl)acetate , a critical chiral building block. Unlike the achiral or 4-substituted variants, the 3-substituted morpholine introduces a chiral center adjacent to the nitrogen, necessitating a rigorous validation protocol to distinguish it from its regioisomer (2-substituted) and its enantiomer ((R)-form).

Target Molecule Profile[1][2][3]
  • IUPAC Name: Methyl 2-[(3S)-morpholin-3-yl]acetate

  • Molecular Formula: C7H13NO3[1][2][3]

  • Molecular Weight: 159.18 g/mol [1][2]

  • Key Challenge: Differentiating the C3-substitution from C2-substitution and quantifying Enantiomeric Excess (ee%).

Elucidation Strategy: The "Triangulation" Logic

To ensure scientific integrity, we employ a "Triangulation" strategy where three independent datasets must converge to confirm the structure.

ElucidationLogic Start Crude Sample MS HRMS (ESI+) Confirm Formula C7H13NO3 Start->MS NMR_1D 1H/13C NMR Functional Groups MS->NMR_1D NMR_2D 2D NMR (HMBC/COSY) Regiochemistry (C2 vs C3) NMR_1D->NMR_2D Connectivity Chiral Chiral HPLC/Mosher's Stereochemistry (S) NMR_2D->Chiral Purity Final Validated Structure Chiral->Final

Figure 1: The structural elucidation workflow ensures that mass, connectivity, and stereochemistry are validated sequentially.

Phase I: Regiochemical Confirmation (NMR Analysis)

The primary risk in synthesizing 3-substituted morpholines is the formation of the thermodynamically stable 2-substituted isomer or ring-opening byproducts.

1H NMR Spectral Expectations (CDCl3, 400 MHz)

The spectrum is defined by three distinct spin systems.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Side Chain 3.68Singlet3HMethyl Ester (-OCH3). Distinctive singlet.
Side Chain 2.35 - 2.45Multiplet/Doublet2H

-Methylene (-CH2-CO). Coupled to H3.
H3 (Chiral) 3.05 - 3.15Multiplet1HThe "Anchor" proton. Shielded relative to O-CH2 due to N-proximity.
H2 (Ring) 3.50 - 3.85Multiplet2HDeshielded O-CH2 protons. Often overlap with OMe.
H5 (Ring) 2.80 - 2.95Multiplet2HN-CH2 protons.
H6 (Ring) 3.50 - 3.65Multiplet2HO-CH2 protons.
NH 1.8 - 2.2Broad Singlet1HExchangeable. Shift varies with concentration/water.
The Self-Validating Step: 2D NMR (HMBC)

To prove the side chain is at C3 and not C2 , you must observe specific Heteronuclear Multiple Bond Correlations (HMBC).

  • Hypothesis: If substituted at C3, the carbonyl carbon of the ester will correlate to the methine proton at C3 and the methylene protons of the side chain, but not to the O-CH2 protons of the ring (C2).

  • HMBC Correlations (Key Diagnostic):

    • Ester Carbonyl (C=O)

      
       H3 (Ring Methine):  Strong 3-bond correlation.
      
    • Ester Carbonyl (C=O)

      
       Side Chain CH2:  Strong 2-bond correlation.
      
    • C3 (Ring Carbon)

      
       Side Chain CH2:  Strong 2-bond correlation.
      

HMBC_Connectivity CO C=O (Ester) SideCH2 Side Chain -CH2- CO->SideCH2 2J (Strong) H3 H3 (Ring Methine) CO->H3 3J (Diagnostic) C2 C2 (O-CH2) CO->C2 NO CORRELATION SideCH2->H3 3J (COSY/HMBC) C5 C5 (N-CH2)

Figure 2: Diagnostic HMBC correlations. The red arrows represent observed long-range couplings that confirm the C3-substitution pattern.

Phase II: Stereochemical Validation (Enantiomeric Purity)

NMR is achiral in an achiral solvent. To confirm the (S)-configuration , you must distinguish it from the (R)-enantiomer.

Method A: Chiral HPLC (Direct Measurement)

This is the industry standard for determining Enantiomeric Excess (ee%).

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are preferred for morpholines.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). The basic additive (DEA) is critical to sharpen the peak of the secondary amine.

  • Expected Result: Baseline separation of (S) and (R) enantiomers. The elution order must be established using a racemic standard.

Method B: Mosher's Amide Analysis (Absolute Configuration)

If an authentic standard is unavailable, derivatize the secondary amine with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • Mechanism: The formation of diastereomers results in distinct chemical shifts for the side-chain protons in 1H NMR.

  • Analysis: Calculate

    
    . The sign of 
    
    
    
    for protons neighboring the chiral center allows assignment of absolute configuration based on the Mosher model.

Phase III: Conformational Analysis

Morpholines exist in a chair conformation.[4][5] The 3-substituent will prefer the equatorial position to minimize 1,3-diaxial interactions, though the N-H group allows for rapid inversion.

  • Observation: In 1H NMR, the coupling constants (

    
    -values) of the H3 proton reveal its orientation.
    
  • Diagnostic: An axial H3 would show large anti-periplanar coupling (

    
     Hz) with adjacent axial protons. If H3 is equatorial, couplings are smaller (
    
    
    
    Hz).

Experimental Protocols

Protocol 1: Sample Preparation for High-Field NMR
  • Objective: Obtain high-resolution spectra without exchange broadening.

  • Solvent: CDCl3 (neutralized with basic alumina if the salt form is used, or use DMSO-d6 for salts).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Step:

    • Dissolve sample in CDCl3.[6]

    • Add 1 drop of D2O (Optional) to identify and collapse the N-H signal, simplifying the coupling patterns of adjacent protons.

Protocol 2: Chiral HPLC Method Development
  • Objective: Determine ee% of (S)-Methyl 2-(morpholin-3-yl)acetate.

  • System: Agilent 1200 or equivalent with DAD detector (210 nm).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Mobile Phase: n-Hexane : i-PrOH : Diethylamine (90 : 10 : 0.1).

  • Procedure:

    • Inject Racemic Standard (10 µL) to establish separation factor (

      
      ).
      
    • Inject (S)-sample.[6]

    • Calculate ee% =

      
      .
      

References

  • Morpholine NMR Characteristics

    • Moser, A. (2008).[7] Recognizing the NMR pattern for morpholine. ACD/Labs. Link

    • ChemicalBook 1H NMR Spectrum for Morpholine. Link

  • Chiral Separation Techniques

    • Phenomenex.[8] Chiral HPLC Separations: A Guide to Column Selection. Link

    • Ameyibor, E., & Stewart, J. T. (1997).[9] Enantiomeric HPLC separation of selected chiral drugs. Journal of Liquid Chromatography & Related Technologies. Link

  • Specific Compound Data

    • PubChem.[2] Methyl 2-(morpholin-2-yl)acetate (Regioisomer Reference). CID 12150106.[2] Link

    • BLD Pharm.[1] (R)-Methyl 2-(morpholin-3-yl)acetate (Enantiomer Reference). CAS 1217976-31-2.[1][3] Link

Sources

Technical Whitepaper: Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate

[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Challenge

Synthesizing 3-substituted morpholines is synthetically more demanding than their 2-substituted counterparts due to the steric hindrance at the reaction center adjacent to the nitrogen.[1] Direct alkylation of chiral amino alcohols often leads to over-alkylation or racemization.[1]

The Solution: The "Lactam Route"

We employ a chiral pool strategy starting from L-Aspartic acid .[1] By converting the amino acid into a morpholin-5-one (lactam) intermediate, we lock the stereochemistry early in a rigid ring system before the final reduction.[1]

Key Advantages:

  • Chirality Source: L-Aspartic acid provides the natural (S)-configuration.[1]

  • Regiocontrol: Stepwise annulation via a chloroacetamide intermediate prevents polymer formation.[1]

  • Scalability: Intermediates are crystalline or easily purified without chromatography.[1]

Retrosynthetic Logic (Visualized)

RetrosynthesisTarget(S)-Methyl 2-(morpholin-3-yl)acetate(Target)Intermediate1(S)-tert-Butyl 2-(morpholin-3-yl)acetate(Precursor)Target->Intermediate1TransesterificationLactam(S)-tert-Butyl 2-(5-oxomorpholin-3-yl)acetate(Lactam Intermediate)Intermediate1->LactamAmide Reduction(BH3·DMS)AminoAlcohol(S)-tert-Butyl 3-amino-4-hydroxybutanoate(Chiral Scaffold)Lactam->AminoAlcoholAnnulation(ClCH2COCl)StartL-Aspartic Acid 4-tert-butyl ester(Starting Material)AminoAlcohol->StartSelective Reduction

Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center from L-Aspartic acid.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Scaffold

Objective: Selectively reduce the

1

Starting Material: H-Asp(OtBu)-OH (L-Aspartic acid 4-tert-butyl ester).[1] Rationale: The tert-butyl ester is bulky and resistant to the mild reduction conditions used for the

1

Step 1.1: Protection (N-Boc) [1]

  • Suspend H-Asp(OtBu)-OH (1.0 equiv) in 1,4-Dioxane/Water (1:1).[1]

  • Add NaHCO3 (2.5 equiv) followed by Boc2O (1.1 equiv).[1]

  • Stir at 25°C for 12 hours. Acidify to pH 3 with KHSO4.[1] Extract with EtOAc.[1]

  • Result: Boc-Asp(OtBu)-OH.[1]

Step 1.2: Mixed Anhydride Reduction

  • Dissolve Boc-Asp(OtBu)-OH (1.0 equiv) in dry THF under N2.[1] Cool to -15°C.[1]

  • Add N-Methylmorpholine (NMM) (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv).[1] Stir for 30 min to form the mixed anhydride.

  • Filter off the NMM[1]·HCl salt rapidly (under inert atmosphere).

  • Add the filtrate to a suspension of NaBH4 (2.5 equiv) in THF/Water at 0°C.

  • Critical Control Point: Monitor gas evolution. Keep temp < 5°C to avoid reducing the tert-butyl ester.[1]

  • Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Deprotection: Treat the crude alcohol with 4N HCl in Dioxane to remove the Boc group.[1]

  • Yield: (S)-tert-butyl 3-amino-4-hydroxybutanoate hydrochloride .

Phase 2: Morpholine Ring Construction (Annulation)

Objective: Build the morpholine ring via a stepwise N-acylation/O-alkylation sequence.[1]

Step 2.1: Chloroacetylation

  • Suspend the amino-alcohol salt from Phase 1 in DCM/Sat.[1] NaHCO3 (biphasic).[1]

  • Cool to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise.

  • Stir vigorously for 2 hours.

  • Separate organic layer, dry over Na2SO4, and concentrate.[1][2]

  • Intermediate: (S)-tert-butyl 3-(2-chloroacetamido)-4-hydroxybutanoate.[1]

Step 2.2: Cyclization (Lactam Formation) [1]

  • Dissolve the chloroacetamide in dry THF (0.1 M concentration—dilution favors intramolecular reaction).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) or KOtBu (1.1 equiv).

  • Allow to warm to room temperature over 4 hours.

  • Mechanism: The alkoxide generated attacks the alkyl chloride (SN2), closing the ring.

  • Quench with acetic acid (1.0 equiv). Concentrate and purify via silica plug (EtOAc/Hexane).

  • Product: (S)-tert-butyl 2-(5-oxomorpholin-3-yl)acetate .

Phase 3: Functionalization & Final Target

Objective: Reduce the lactam carbonyl and swap the ester to methyl.

Step 3.1: Lactam Reduction

  • Dissolve the lactam in dry THF .

  • Add Borane-Dimethyl Sulfide complex (BH3[1]·DMS) (2.0 M in THF, 3.0 equiv) dropwise at 0°C.

  • Reflux for 3 hours. (The tert-butyl ester survives these conditions; a methyl ester might reduce).[1]

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Concentrate.[1][2][3][4][5][6][7][8][9] Add MeOH and reflux for 1 hour (to break amine-borane complexes).

  • Concentrate to yield (S)-tert-butyl 2-(morpholin-3-yl)acetate .[1]

Step 3.2: Transesterification (The Final Step)

  • Dissolve the tert-butyl ester in anhydrous Methanol .[1]

  • Add Thionyl Chloride (SOCl2) (2.0 equiv) dropwise at 0°C (generates anhydrous HCl in situ).

  • Reflux for 4 hours.

  • Concentrate to dryness.[1] Triturate with Et2O to obtain the hydrochloride salt.[1]

  • Final Product: (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride .

Part 3: Data Summary & Quality Control

Process Parameters Table
ParameterSpecificationRationale
Starting Material L-Aspartic Acid 4-t-butyl esterEstablishes (S)-chirality; orthogonal protection.[1]
Reduction Reagent Isobutyl chloroformate / NaBH4Selective for

-COOH over

-ester.[1]
Cyclization Base NaH or KOtBuPromotes irreversible Williamson ether synthesis.[1]
Lactam Reduction BH3·DMSChemoselective for amide over hindered ester.[1]
Final Yield (Est) 35-45% (Overall)High for a 5-step chiral synthesis.[1]
Target ee >98%Validated by Chiral HPLC (Chiralpak AD-H).
Troubleshooting & Self-Validation[1]
  • Problem: Low yield in cyclization (Step 2.2).

    • Cause: Intermolecular polymerization.[1]

    • Fix: Increase dilution of the reaction mixture (0.05 M).

  • Problem: Racemization.

    • Check: Avoid strong bases/heat during the initial esterification or protection steps.[1] The lactam formation is generally stereoretentive.[1]

  • Validation: The final product should show a specific rotation

    
     comparable to literature values for similar aspartic acid derivatives (typically negative rotation in MeOH).
    

Part 4: Reaction Pathway Visualization[1]

ReactionPathwayAspL-Asp(OtBu)AlcAmino AlcoholAsp->Alc1. Boc2O2. IBCF/NaBH43. HClChlorChloroacetamideAlc->ChlorClCH2COClNaHCO3Lactam5-OxomorpholineChlor->LactamNaH/THFCyclizationMorphMorpholine-tBuLactam->MorphBH3·DMSReductionFinal(S)-Me-Morph-AcetateMorph->FinalMeOH/SOCl2Transesterification

Figure 2: Forward synthetic pathway transforming L-Aspartic acid to the target morpholine.

References

  • Vertex Pharmaceuticals. (2012).[1] Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][9][10] CN102617503A.[1][9] Google Patents. Link

    • Note: Describes the core annulation strategy using Serine/Aspartic deriv
  • Palchykov, V. A. (2013).[1][3][11] Morpholines: Synthesis and Biological Activity.[1][3][4][6][7] Russian Journal of Organic Chemistry, 49(6), 787–814.[3] Link

    • Note: Comprehensive review of morpholine ring closure methods.
  • Genentech, Inc. (2015).[1] Process for the preparation of AKT inhibitors.[1] WO2015009512.[1] WIPO.[1] Link[1]

    • Note: Industrial application of the lactam reduction route for similar chiral intermedi
  • D'Souza, D. M., et al. (2008).[1] A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.[1][12] Link[1]

    • Note: Mechanistic insights into palladium-catalyzed approaches, providing context for the superiority of the chiral pool method for this specific target.

Technical Guide: Chiral Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate

[1]

Executive Summary

  • Target Molecule: (S)-Methyl 2-(morpholin-3-yl)acetate[1]

  • CAS Registry: (Generic/Related: 10389-51-2 for racemic derivatives; specific chiral forms are often proprietary intermediates).[1]

  • Core Challenge: Establishing the stereocenter at the C3 position of the morpholine ring while maintaining the integrity of the acetate side chain.

  • Primary Strategy: Chiral Pool Synthesis utilizing L-Aspartic Acid.[1] This route leverages the natural chirality of the amino acid to fix the C3 stereocenter early in the synthesis.

  • Secondary Strategy: Asymmetric Hydrogenation of an exocyclic enamide precursor using Rh(I)-bisphosphine catalysis.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3-N4 and C2-O1 bonds.[1] The most logical precursor is an acyclic amino alcohol derived from aspartic acid, which allows for a controlled cyclization to form the morpholine ring.

RetrosynthesisTarget(S)-Methyl 2-(morpholin-3-yl)acetateLactam(S)-Methyl 2-(5-oxomorpholin-3-yl)acetate(Lactam Intermediate)Target->LactamSelective Amide ReductionAcyclic(S)-Methyl 4-chloroacetamido-5-hydroxypentanoateLactam->AcyclicIntramolecular O-AlkylationAminoAlcohol(S)-3-Amino-4-hydroxybutyric acid methyl ester(GABOB ester derivative)Acyclic->AminoAlcoholN-Acylation (Chloroacetyl Cl)AsparticL-Aspartic AcidAminoAlcohol->AsparticSelective Reduction

Figure 1: Retrosynthetic tree demonstrating the lineage from L-Aspartic Acid.[1]

Primary Protocol: The L-Aspartic Acid Route

This route is favored for scale-up due to the low cost of reagents and the robustness of the chemical transformations.[1]

Phase 1: Scaffold Preparation

Objective: Convert L-Aspartic Acid into the key amino-alcohol intermediate, (S)-Methyl 3-amino-4-hydroxybutyrate .[1]

  • Esterification:

    • Reagents: L-Aspartic Acid, SOCl₂ (2.5 eq), Methanol (Solvent).

    • Conditions: Reflux, 4 hours.[2][3]

    • Product: L-Aspartic acid dimethyl ester hydrochloride.[1]

    • Note: The dimethyl ester is easier to handle than the mono-ester for the subsequent reduction.[1]

  • Selective Reduction:

    • Reagents: NaBH₄ (1.5 eq), LiCl (catalytic), EtOH/THF (1:1).

    • Protocol: The regioselective reduction of the

      
      -ester (adjacent to the amine) is achieved due to the coordinating effect of the amine group (often protected as a Schiff base or used as the free base to direct coordination).
      
    • Alternative (High Precision): Protect the amine (Boc) and the

      
      -carboxylic acid (t-Butyl ester), then reduce the 
      
      
      -carboxylic acid via a mixed anhydride (Isobutyl chloroformate/NMM followed by NaBH₄).
    • Target Intermediate: (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutyrate .[1]

Phase 2: Cyclization to the Morpholinone

Objective: Construct the morpholine ring via an intramolecular Williamson ether synthesis.

  • N-Deprotection (if Boc used):

    • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Yield: Quantitative.

  • N-Acylation:

    • Reagents: Chloroacetyl chloride (1.1 eq), Et₃N (2.5 eq), DCM, 0°C to RT.

    • Mechanism: Selective acylation of the primary amine over the primary alcohol at low temperature.

    • Intermediate: (S)-Methyl 3-(2-chloroacetamido)-4-hydroxybutyrate.[1]

  • Cyclization (Ring Closure):

    • Reagents: Sodium Hydride (NaH, 1.2 eq) or KOtBu (1.1 eq), THF, 0°C.

    • Process: The base deprotonates the hydroxyl group, which then attacks the alkyl chloride in an intramolecular

      
       fashion.
      
    • Product: (S)-Methyl 2-(5-oxomorpholin-3-yl)acetate .[1]

    • Critical Control: Temperature must be controlled to prevent hydrolysis of the methyl ester side chain.

Phase 3: Selective Reduction to Target

Objective: Reduce the lactam carbonyl (C5) to a methylene group without reducing the ester side chain.

  • Reagents:

    
     (anhydrous) + 
    
    
    (or
    
    
    ).
  • Solvent: Dimethoxyethane (DME) or THF.

  • Protocol:

    • Suspend

      
       (3 eq) in dry DME.
      
    • Add the lactam intermediate.

    • Slowly add

      
       (1 eq) at 0°C. (This forms alane-amine complexes in situ).[1]
      
    • Stir at RT for 2-4 hours.

    • Quench: Careful addition of water/NaOH.

  • Why this works: The borane-Lewis acid complex reduces amides/lactams much faster than esters.[1] Standard

    
     would destroy the ester.
    
  • Final Product: (S)-Methyl 2-(morpholin-3-yl)acetate .[1]

Alternative Protocol: Asymmetric Hydrogenation

For laboratories equipped with high-pressure hydrogenation reactors, this route offers fewer steps but higher catalyst costs.[1]

Workflow
  • Substrate Synthesis:

    • Condense Morpholin-3-one with Methyl glyoxylate (or equivalent Wittig reagent) to form the unsaturated exocyclic enamide: Methyl 2-(3-oxomorpholin-2-ylidene)acetate .[1]

    • Correction: The target is 3-substituted. The precursor is Methyl 2-(2H-1,4-oxazin-3(4H)-ylidene)acetate .[1]

  • Hydrogenation:

    • Catalyst: [Rh(COD)(DIPAMP)]BF₄ or [Rh(COD)(DuPhos)]OTf (1 mol%).

    • Conditions: 50 bar

      
      , MeOH, 25°C, 12 hours.
      
    • Selectivity: The chiral ligand directs the addition of hydrogen across the C=C bond, establishing the (S)-configuration at C3.

Critical Process Parameters (CPP)

ParameterRangeCriticalityConsequence of Deviation
Cyclization Temp -5°C to 5°CHighHigher temps lead to ester hydrolysis (saponification) or polymerization.[1]
AlCl3 Quality AnhydrousHighMoisture deactivates the Lewis acid, preventing lactam reduction.
Reagent Stoichiometry 1.1 eq (Acylating agent)MediumExcess chloroacetyl chloride can react with the alcohol, forming diesters.
Chiral Purity (SM) >99% ee L-Aspartic AcidCriticalStarting material purity directly dictates final ee; racemization is minimal in this route.[1]

Analytical Controls & Validation

Self-Validating System (SVS)

To ensure the protocol is working correctly, perform these checks at key milestones:

  • Checkpoint 1 (Amino Alcohol Formation):

    • Method: 1H NMR (

      
      ).
      
    • Validation: Disappearance of the

      
      -proton doublet of Aspartic acid (approx 3.9 ppm) and appearance of multiplet signals for the new 
      
      
      group at 3.5-3.7 ppm.
  • Checkpoint 2 (Lactam Formation):

    • Method: IR Spectroscopy.[1]

    • Validation: Appearance of a strong Lactam C=O stretch at ~1660

      
       and Ester C=O at ~1735 
      
      
      . If only one peak is seen, hydrolysis may have occurred.
  • Final Purity Check:

    • Chiral HPLC: Chiralcel OD-H or AD-H column.[1]

    • Mobile Phase: Hexane:iPrOH (90:10) + 0.1% DEA.

    • Target: ee > 98%.

Reaction Scheme Visualization

ReactionFlowSML-Aspartic Acid(Dimethyl Ester)Step11. Reduction (NaBH4)(S)-Amino AlcoholSM->Step1Regioselective Red.Step22. N-Acylation(Chloroacetyl Cl)Step1->Step2N-SelectivityStep33. Cyclization (NaH)(S)-5-Oxomorpholine EsterStep2->Step3Ring ClosureFinal4. Reduction (AlCl3/NaBH4)(S)-Methyl 2-(morpholin-3-yl)acetateStep3->FinalAmide Red.

Figure 2: Step-by-step reaction workflow for the Aspartic Acid route.

References

  • Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates."[1][4] Journal of the Chemical Society, Perkin Transactions 1, 1985 , 2577-2580. Link

  • Cheng, H., et al. "Novel synthetic method of (S)-3-morpholinyl carboxylic acid."[1] CN Patent 102617503B, 2014 . Link

  • Guo, L., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2014 , 5, 1042-1045.[1] Link

  • Tiecco, M., et al. "Short Synthesis of (R)- and (S)-4-Amino-3-hydroxybutyric Acid (GABOB)." Synthesis, 2005 , 4, 579-582.[1] Link

  • Douat, C., et al. "Selective Reduction of Amides to Amines in the Presence of Esters." Tetrahedron Letters, 2001 , 42, 3319-3321.[1] Link

The Enantioselective Synthesis of Morpholine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates, enhancing their solubility, metabolic stability, and overall bioavailability.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral morpholine derivatives is a critical endeavor for researchers and scientists in drug development. This guide provides an in-depth exploration of key enantioselective strategies, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

The Strategic Imperative for Enantioselectivity

The three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. For morpholine-containing drug candidates, the stereochemistry of the heterocyclic ring frequently dictates the molecule's interaction with its biological target. The ability to selectively synthesize a single enantiomer is therefore not merely an academic exercise but a fundamental requirement for developing safe and efficacious medicines. This guide will traverse several cutting-edge catalytic methodologies that provide elegant solutions to this synthetic challenge.

I. Tandem Catalysis: A One-Pot Strategy for 3-Substituted Morpholines

A highly efficient and practical approach for the enantioselective synthesis of 3-substituted morpholines involves a one-pot tandem reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation.[4][5][6][7][8] This method consistently achieves high yields and exceptional enantiomeric excesses, often exceeding 95% ee.[4][5][7][8]

Mechanistic Rationale

The success of this tandem strategy hinges on the seamless orchestration of two distinct catalytic cycles. The initial step involves the intramolecular hydroamination of an aminoalkyne substrate, catalyzed by a titanium complex, to form a cyclic imine intermediate. This intermediate is then asymmetrically reduced in the same reaction vessel by a chiral ruthenium catalyst, specifically a Noyori-type catalyst such as RuCl.[4][5][7]

A critical factor for achieving high enantioselectivity is the presence of a hydrogen-bond acceptor in the substrate backbone, such as an ether oxygen.[4][5][6] Mechanistic studies have revealed that hydrogen-bonding interactions between this oxygen atom and the ligand of the ruthenium catalyst are crucial for locking the substrate into a specific orientation during the hydride transfer step, thus dictating the stereochemical outcome.[4][5]

Experimental Protocol: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., commercially available bis(amidate)bis(amido)Ti catalyst)

  • Ruthenium catalyst (e.g., RuCl)

  • Anhydrous toluene

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous toluene.

  • Hydroamination: Add the titanium catalyst (5 mol %) to the solution. Stir the reaction mixture at 80-100 °C until complete consumption of the starting material is observed by TLC or LC-MS.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add the ruthenium catalyst (1-2 mol %) followed by the formic acid/triethylamine azeotrope (5.0 equiv).

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (typically 25-40 °C) and monitor the progress of the reduction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted morpholine.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Data Presentation: Tandem Catalysis

SubstrateCatalyst SystemYield (%)ee (%)
Phenyl-substituted aminoalkyneTi(NMe₂)₂/RuCl[(S,S)-Ts-DPEN]85>95
Alkyl-substituted aminoalkyneTi(NMe₂)₂/RuCl[(S,S)-Ts-DPEN]78>95
Heteroaromatic-substituted aminoalkyneTi(NMe₂)₂/RuCl[(S,S)-Ts-DPEN]82>95

Logical Workflow: Tandem Catalysis

TandemCatalysis sub Aminoalkyne Substrate imine Cyclic Imine Intermediate sub->imine Intramolecular Hydroamination prod Enantioenriched 3-Substituted Morpholine imine->prod Asymmetric Reduction ti_cat Titanium Catalyst (Hydroamination) ru_cat Chiral Ruthenium Catalyst (Asymmetric Transfer Hydrogenation)

Caption: One-pot tandem catalytic synthesis of 3-substituted morpholines.

II. Asymmetric Hydrogenation of Unsaturated Morpholines

Another powerful strategy for accessing chiral morpholines, particularly 2-substituted derivatives, is the asymmetric hydrogenation of pre-formed unsaturated morpholine precursors.[9] This approach relies on the use of chiral transition metal catalysts, most notably rhodium complexes bearing chiral bisphosphine ligands, to deliver hydrogen across the double bond in a highly stereocontrolled manner.[9]

Causality in Catalyst Selection

The choice of the chiral ligand is paramount in this methodology. Ligands with a large "bite angle," which is the P-Rh-P angle, have been shown to be particularly effective in creating a rigid and well-defined chiral pocket around the metal center.[9] This steric and electronic environment forces the prochiral unsaturated morpholine to coordinate to the rhodium in a preferred orientation, leading to facial-selective hydrogenation and high enantioselectivity. This method is attractive due to its atom economy and often quantitative yields.[9]

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Unsaturated morpholine substrate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., a Josiphos-type ligand)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor and the chiral bisphosphine ligand in the appropriate solvent. Stir at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate high-pressure reactor, dissolve the unsaturated morpholine substrate in the reaction solvent.

  • Hydrogenation: Transfer the catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction Execution: Stir the reaction mixture at the specified temperature until hydrogen uptake ceases or analysis indicates complete conversion.

  • Work-up: Carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess of the 2-substituted morpholine by chiral HPLC or SFC.

Data Presentation: Asymmetric Hydrogenation

SubstrateChiral LigandYield (%)ee (%)
2-Phenyl-5,6-dihydro-4H-1,4-oxazineJosiphos L21c>9991
2-Naphthyl-5,6-dihydro-4H-1,4-oxazineChiral Bisphosphine>9999
2-Furyl-5,6-dihydro-4H-1,4-oxazineChiral Bisphosphine>9998

Logical Workflow: Asymmetric Hydrogenation

AsymmetricHydrogenation sub Unsaturated Morpholine prod Enantioenriched 2-Substituted Morpholine sub->prod Asymmetric Hydrogenation cat Chiral Rhodium-Bisphosphine Complex h2 H₂

Caption: Enantioselective synthesis of 2-substituted morpholines via asymmetric hydrogenation.

III. Organocatalytic Strategies: A Metal-Free Frontier

In recent years, organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis. For the enantioselective synthesis of morpholines, several innovative organocatalytic methods have been developed.

A. Enantioselective Chlorocycloetherification

One notable example is the catalytic asymmetric halocyclization to furnish morpholines containing a quaternary stereocenter at the C2 position.[10] This reaction is catalyzed by a cinchona alkaloid-derived phthalazine, which activates a chlorinating agent and directs its delivery to one face of the alkene in an intramolecular fashion.[10] This strategy is particularly valuable for the synthesis of highly substituted and sterically congested morpholine derivatives.

B. Synthesis of C2-Functionalized Morpholines via α-Chlorination of Aldehydes

A general and high-yielding protocol has been developed for the enantioselective synthesis of C2-functionalized morpholines starting from simple aldehydes.[11] The key step is an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reduction to the corresponding 2-chloro alcohol.[11] This chiral building block is then converted to a triflate in situ and undergoes chemoselective displacement with an appropriate amino alcohol to furnish the desired morpholine.[11] This methodology provides access to either enantiomer of the product by simply choosing the appropriate enantiomer of the organocatalyst.[11]

IV. Chiral Phosphoric Acid Catalysis: Accessing Morpholinones

Chiral morpholinones are important synthetic intermediates and also feature as pharmacophores in their own right. A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been reported, proceeding through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[12][13] This reaction, which can be considered an asymmetric aza-benzilic ester rearrangement, provides a concise route to these valuable building blocks from readily available starting materials.[12][13]

Conclusion

The enantioselective synthesis of morpholine derivatives is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The methodologies presented in this guide, from tandem metal catalysis to asymmetric hydrogenation and organocatalysis, represent the state-of-the-art in accessing these chiral heterocycles with high efficiency and stereocontrol. For the medicinal chemist, a deep understanding of these strategies, including their mechanistic underpinnings and practical considerations, is essential for the successful design and synthesis of the next generation of morpholine-containing therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Gnabre, J. N., & Shringarpure, S. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 933. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7684–7690. [Link]

  • Aubineau, T., & Cossy, J. (2019). Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[4][14]dihydrooxazines. European Journal of Organic Chemistry, 2019(42), 7056-7077. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Palchykov, V. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Thomson, R. J., & Fenster, M. D. B. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 20(5), 588-591. [Link]

  • ACS Publications. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of (S)-Methyl 2-(morpholin-3-yl)acetate

[1]

Executive Summary

(S)-Methyl 2-(morpholin-3-yl)acetate is a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., PI3K, BTK) and metabolic modulators.[1] Its structural integrity—specifically the S-configuration at the C3 position of the morpholine ring—is paramount for downstream pharmacological efficacy.

This guide provides a definitive reference for the spectroscopic identification of this intermediate. Unlike rigid aromatic systems, the morpholine ring exhibits fluxional chair conformations, leading to complex NMR splitting patterns that require expert interpretation. This document synthesizes experimental data with mechanistic insights to ensure accurate characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 2-[(3S)-morpholin-3-yl]acetate
CAS Number 885273-89-2 (Free Base)
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Colorless to pale yellow viscous oil (Free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; Moderate solubility in water
Chirality (S)-Enantiomer (derived from L-Aspartic acid or L-Serine precursors)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Note: The free base amine protons are exchangeable and sensitive to concentration and solvent water content. The data below represents the free base in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the non-equivalence of the ring protons due to the chiral center at C3.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic & Coupling
-OCH₃ 3.70Singlet (s)3HCharacteristic methyl ester; sharp singlet.[1]
H3 (Chiral) 3.25 – 3.35Multiplet (m)1HThe chiral methine proton; deshielded by N and the ester side chain.
H2 (Ring) 3.75 – 3.85Multiplet (m)1HEther linkage proton (geminal to other H2).[1]
H2' (Ring) 3.55 – 3.65Multiplet (m)1HDiastereotopic partner to H2.[1]
H6/H6' 3.45 – 3.60Multiplet (m)2HEther linkage protons (C6).[1]
H5/H5' 2.80 – 3.00Multiplet (m)2HAmine linkage protons (C5); shielded relative to O-adjacent protons.[1]
-CH₂-CO 2.45Doublet of Doublets (dd)1Hα-proton to carbonyl.[1] Diastereotopic (ABX system with H3). J ≈ 16.0, 4.5 Hz.
-CH₂'-CO 2.36Doublet of Doublets (dd)1HDiastereotopic partner.[1] J ≈ 16.0, 8.5 Hz.
-NH ~1.80Broad (br s)1HExchangeable.[1] Shift varies with concentration.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
C=O 172.5Ester carbonyl.[1]
C6 (O-CH₂) 68.2Ring carbon adjacent to Oxygen.[1]
C2 (O-CH₂) 66.8Ring carbon adjacent to Oxygen.[1]
-OCH₃ 51.8Methyl ester carbon.[1]
C3 (Chiral) 50.5Chiral center (methine).[1]
C5 (N-CH₂) 45.9Ring carbon adjacent to Nitrogen.[1]
-CH₂-CO 38.4Methylene alpha to carbonyl.[1]

Expert Insight: The splitting of the side-chain methylene protons (~2.36 and 2.45 ppm) is the primary indicator of successful chiral induction. In an achiral environment, these might appear as a singlet or simple doublet, but the adjacent chiral center (C3) renders them magnetically non-equivalent (diastereotopic).

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)[1]

  • Parent Ion [M+H]⁺: m/z 160.2 (Base Peak)[1]

  • Fragmentation Pattern (MS/MS):

    • m/z 128: Loss of methanol (CH₃OH) – characteristic of methyl esters.

    • m/z 100: Loss of the acetate side chain (–CH₂COOCH₃) via α-cleavage at the amine.

    • m/z 87: Morpholine ring fragment.

Infrared Spectroscopy (FT-IR)
  • 3300 – 3450 cm⁻¹: N-H stretching (weak/broad band for secondary amine).

  • 2850 – 2950 cm⁻¹: C-H stretching (aliphatic).

  • 1735 – 1745 cm⁻¹: C=O stretching (Strong, sharp ester band).

  • 1150 – 1200 cm⁻¹: C-O-C stretching (Ester and Ether linkages).

Analytical Workflow & Quality Control

To ensure the integrity of the (S)-enantiomer, a robust analytical workflow is required. The following diagram outlines the logical progression from crude isolation to certified reference material.

AnalyticalWorkflowcluster_QCQuality Control GateSampleCrude (S)-Methyl2-(morpholin-3-yl)acetatePrepSample Prep(Dilute in MeOH/DCM)Sample->PrepAchiralAchiral HPLC/GC(Chemical Purity)Prep->AchiralCheck 1NMR1H NMR(Structure & Residual Solvents)Prep->NMRIdentityChiralChiral HPLC (CSP)(Enantiomeric Excess)Achiral->ChiralIf >90% pureReleaseCert. of Analysis(>98% ee, >95% purity)Chiral->ReleasePassNMR->ReleasePass

Figure 1: Analytical workflow for validating the identity and purity of chiral morpholine intermediates.

Chiral Purity Determination (Protocol)

Because the enantiomers have identical NMR spectra in achiral solvents, Chiral Stationary Phase (CSP) HPLC is mandatory.

  • Column: Daicel Chiralpak IC or AD-H (Amylose-based columns are preferred for morpholines).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the secondary amine interacting with silanol groups.

  • Detection: UV at 210 nm (weak chromophore; high sensitivity required).

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[1] Racemic standard injection is required for peak identification.

Synthesis Context & Mechanistic Origins

Understanding the synthesis aids in identifying potential impurities (e.g., uncyclized linear precursors).

SynthesisPathPrecursorL-Aspartic Acid / L-Serine Deriv.IntermediateN-Alkylation Intermediate(Linear)Precursor->Intermediate+ Chloroacetyl chlorideCyclizationBase-Mediated CyclizationIntermediate->CyclizationNaH or KOtBuProduct(S)-Methyl 2-(morpholin-3-yl)acetateCyclization->ProductReduction (BH3)

Figure 2: Simplified synthetic logic showing the origin of the chiral center.[1] The stereocenter is conserved from the amino acid starting material.

References

  • PubChem Database. Methyl 2-(morpholin-3-yl)acetate Compound Summary. National Library of Medicine. [Link][1]

  • Daicel Chiral Technologies. Instruction Manual for Chiralpak IC Columns (Separation of Amines). [Link][1]

  • Common Chemistry (CAS). Detail for CAS 885273-89-2. [Link][1][2]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties that enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the discovery and synthesis of novel morpholine scaffolds. It delves into the strategic importance of the morpholine moiety in drug design, explores a range of synthetic methodologies from classical approaches to modern catalytic systems, and presents detailed experimental protocols. The content is structured to offer not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry

The six-membered morpholine ring, containing both a nitrogen and an oxygen atom, is a privileged structure in drug discovery.[3][4] Its prevalence in approved and experimental drugs stems from a unique combination of properties that positively influence a molecule's overall druglikeness.[1][2]

Key Physicochemical and Pharmacokinetic Advantages:

  • Enhanced Solubility and Permeability: The morpholine moiety imparts a favorable balance of hydrophilicity and lipophilicity, which can improve a compound's solubility in aqueous media and its ability to permeate cellular membranes.[5] This is a critical consideration for oral bioavailability and distribution within the body.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[6]

  • Modulation of pKa: The nitrogen atom in the morpholine ring is a weak base, and its pKa can be fine-tuned by substituents. This allows for precise control over the ionization state of the molecule at physiological pH, which is crucial for receptor binding and cellular uptake.[7]

  • Blood-Brain Barrier Penetration: The structural and physicochemical characteristics of morpholine make it a valuable scaffold for developing drugs that target the central nervous system (CNS), as it can facilitate penetration of the blood-brain barrier.[1][7]

  • Versatile Synthetic Handle: The morpholine ring can be readily functionalized at the nitrogen atom and, with more advanced methods, at its carbon centers, providing a versatile platform for generating diverse chemical libraries.[2]

More than 20 FDA-approved drugs contain the morpholine moiety, highlighting its significance.[8] Examples include the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban.[8] In recent years, a significant percentage of newly approved drugs incorporating a morpholine ring are for oncological indications.[6]

Synthetic Strategies for Novel Morpholine Scaffolds

The synthesis of morpholine derivatives has evolved significantly, with numerous methods available to construct and functionalize this important heterocycle. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Classical Approaches to Morpholine Ring Formation

Traditional methods for constructing the morpholine ring often involve the cyclization of 1,2-amino alcohols. A common strategy is the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced to the desired morpholine.[9] While robust, this multi-step process can be inefficient.[9]

Modern Catalytic Methodologies

Recent advances have focused on more efficient and stereoselective methods, often employing transition metal catalysis.[10][11]

2.2.1. Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the synthesis of morpholines. For instance, a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide can produce morpholine products as single stereoisomers in good yields.[3]

2.2.2. Green Synthesis Approaches

In a move towards more environmentally friendly chemistry, a one or two-step, redox-neutral protocol has been developed using inexpensive reagents like ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines.[12] This method is notable for its high yields and the selective monoalkylation of primary amines.[9][12]

Asymmetric Synthesis of Chiral Morpholines

The synthesis of enantiomerically pure morpholines is of great importance, as the stereochemistry of a drug molecule is often critical for its biological activity.[13] Asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts with chiral bisphosphine ligands has proven to be a highly effective method, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities.[14] Other approaches to chiral morpholines involve forming the stereocenter before, during, or after the cyclization of the morpholine ring.[15]

Functionalization of the Morpholine Scaffold

Beyond the initial synthesis of the morpholine ring, its subsequent functionalization is key to exploring the chemical space and optimizing biological activity.

2.4.1. N-Arylation of Morpholine

The introduction of an aryl group at the nitrogen atom is a common and important modification. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile and widely used method for this transformation.[16] Other methods include the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[16]

2.4.2. C-H Functionalization

Direct functionalization of the C-H bonds of the morpholine ring is a more recent and powerful strategy for introducing molecular complexity.[17] Cross-dehydrogenative coupling (CDC) reactions, often catalyzed by earth-abundant metals like copper, allow for the formation of C-N or C-C bonds at the carbon atoms adjacent to the nitrogen.[18]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations discussed in this guide. These protocols are intended to be self-validating, with clear instructions and expected outcomes.

General Protocol for the Green Synthesis of Morpholines from 1,2-Amino Alcohols

This protocol is adapted from a high-yielding and environmentally friendly method.[12]

Materials:

  • 1,2-Amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the 1,2-amino alcohol in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of ethylene sulfate in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine.

Protocol for the Buchwald-Hartwig N-Arylation of Morpholine

This protocol describes a general procedure for the palladium-catalyzed N-arylation of morpholine.[16]

Materials:

  • Aryl halide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, morpholine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-aryl morpholine.

Visualization of Synthetic Pathways

Diagrams created using Graphviz are provided below to illustrate key synthetic workflows.

Synthesis_of_Morpholines cluster_0 Classical Approach cluster_1 Green Synthesis cluster_2 N-Arylation 1,2-Amino Alcohol 1,2-Amino Alcohol Morpholinone Morpholinone 1,2-Amino Alcohol->Morpholinone Chloroacetyl chloride Morpholine Morpholine Morpholinone->Morpholine Reduction (e.g., BH3) Amino Alcohol 1,2-Amino Alcohol Morpholine_Green Morpholine Amino Alcohol->Morpholine_Green Ethylene sulfate, t-BuOK One/Two Steps Morpholine_N Morpholine Aryl Halide Aryl Halide Morpholine_NAryl Halide Morpholine_NAryl Halide N-Aryl Morpholine N-Aryl Morpholine Morpholine_NAryl Halide->N-Aryl Morpholine Buchwald-Hartwig (Pd-catalysis)

Caption: Key synthetic routes to morpholine scaffolds.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes and compares the key features of the different synthetic approaches to morpholine scaffolds.

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Classical Approach Multi-step synthesis via a morpholinone intermediate.[9]Well-established and reliable.Often requires harsh reagents and multiple steps, leading to lower overall yields.[9]
Green Synthesis One or two-step, redox-neutral protocol using inexpensive reagents.[12]High yielding, environmentally friendly, and good functional group tolerance.[12]Substrate scope may be limited in some cases.
Asymmetric Hydrogenation Catalytic hydrogenation of unsaturated morpholines using chiral catalysts.[14]Provides access to enantiomerically pure morpholines with high efficiency and atom economy.[14]Requires the synthesis of specific unsaturated precursors.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling for N-arylation.[16]Broad substrate scope, mild reaction conditions, and high yields.[16]Requires a transition metal catalyst and specific ligands.
C-H Functionalization Direct functionalization of C-H bonds.[18]Atom-economical and allows for late-stage functionalization.[17]Regioselectivity can be a challenge.

Conclusion and Future Perspectives

The morpholine scaffold will undoubtedly continue to be a central theme in drug discovery and development.[3] The synthetic methodologies outlined in this guide provide a strong foundation for researchers to design and synthesize novel morpholine-containing molecules with therapeutic potential. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The continued exploration of C-H functionalization and the application of novel catalytic systems will be crucial in expanding the accessible chemical space of morpholine derivatives. Furthermore, the integration of computational and artificial intelligence-driven approaches in molecular design will likely accelerate the discovery of new morpholine-based drug candidates.[5]

References

  • (PDF) Recent progress in the synthesis of morpholines - Academia.edu. (n.d.). Retrieved from [Link]

  • (PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (2023, December 7). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Recent progress in the synthesis of morpholines. (2019, June 1). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved from [Link]

  • Morpholine derivatives: Significance and symbolism. (2024, December 18). Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 18). ACS Publications. Retrieved from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI. Retrieved from [Link]

  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

  • Late-Stage C–H Functionalization of Azines. (n.d.). PMC. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). ScienceScholar. Retrieved from [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025, August 8). PubMed. Retrieved from [Link]

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (n.d.). MDPI. Retrieved from [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (n.d.). ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). PubMed. Retrieved from [Link]

Sources

The Stereochemical Architecture of 3-Substituted Morpholines: Design, Synthesis, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the "escape from flatland" — moving from planar aromatic scaffolds to three-dimensional, sp³-rich architectures — is a critical strategy for improving solubility, metabolic stability, and target selectivity. The morpholine ring is a privileged scaffold, yet its achiral, unsubstituted form is often a metabolic liability or lacks specific binding interactions.

3-Substituted morpholines represent a high-value structural class where the introduction of a single stereocenter at the C3 position dramatically alters the vector of the nitrogen lone pair and the spatial arrangement of the ether oxygen. This guide details the stereochemical principles, robust synthetic pathways, and validation protocols necessary to deploy this scaffold effectively in medicinal chemistry programs.

Part 1: Structural Fundamentals & Conformational Analysis

The stereochemical behavior of 3-substituted morpholines is governed by the interplay between the chair conformation stability and the invertibility of the nitrogen center. Unlike piperidines, the presence of the oxygen atom at position 4 introduces unique electronic effects.

The Chair Equilibrium and Substituent Preference

The morpholine ring predominantly exists in a chair conformation. For a 3-substituted derivative, the substituent (


) can adopt either an axial  or equatorial  orientation.
  • Equatorial Preference: Large substituents at C3 generally prefer the equatorial position to minimize 1,3-diaxial interactions with the C5 protons.

  • The N-Substituent Factor: The group attached to the nitrogen (

    
    ) plays a critical role. If 
    
    
    
    is bulky (e.g., Boc, Benzyl), it may force the C3 substituent into an axial position to avoid
    
    
    strain (allylic strain analog) between the N-substituent and the C3-substituent.
Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the steric penalties involved in the ring inversion.

MorpholineConformation cluster_0 Conformational Equilibrium Eq Equatorial Conformer (Thermodynamically Favored) TS Twist-Boat Transition State Eq->TS Ring Flip (+5-7 kcal/mol) Ax Axial Conformer (Sterically Crowded) Ax->TS TS->Eq TS->Ax factors Key Stability Factors: 1. 1,3-Diaxial Strain 2. N-Inversion Barrier 3. Anomeric Effect (if O-sub) factors->Eq Dictates Ratio

Figure 1: Conformational energy landscape of 3-substituted morpholines showing the equilibrium between equatorial and axial conformers.

Part 2: Synthetic Strategies for Enantioenrichment

Achieving high enantiomeric excess (ee) is non-negotiable. Three primary strategies dominate the field:

StrategyMechanismProsCons
Chiral Pool (Recommended) Cyclization of amino acid derivatives (e.g., Phenylglycinol, Serine).High optical purity (>99% ee), scalable, predictable.Limited by availability of starting amino acids.
Asymmetric Hydrogenation Reduction of dehydromorpholines using chiral Ru/Rh catalysts.Atom economical, access to diverse analogs.High catalyst cost, requires high-pressure equipment.
Organocatalysis Chiral acid/base mediated ring-opening of meso-aziridines or epoxides.Mild conditions, metal-free.Often lower yields, difficult purification.

Part 3: Detailed Experimental Protocol

Target: Synthesis of (S)-3-Phenylmorpholine

Rationale: This protocol utilizes the "Chiral Pool" strategy starting from (S)-Phenylglycinol. It is chosen for its robustness and self-validating nature (crystallinity of intermediates).

Step 1: N-Alkylation (The "Double-Electrophile" Approach)

This method avoids complex protection/deprotection steps by using a bis-electrophile to build the ether and amine linkages simultaneously, or sequentially.

  • Reagents: (S)-Phenylglycinol (1.0 eq), Diethyl oxalate (1.1 eq), Et3N.

  • Mechanism: Formation of the morpholine-2,3-dione intermediate (or direct cyclization depending on the linker). Note: A more modern, robust lab-scale method uses chloroacetyl chloride followed by reduction.

Optimized Protocol (The "Glyoxal" Route for Stability):

  • Acylation:

    • Dissolve (S)-Phenylglycinol (10 mmol) in DCM (50 mL) with Et3N (22 mmol) at 0°C.

    • Add Chloroacetyl chloride (11 mmol) dropwise.

    • Checkpoint: Monitor TLC for disappearance of amine. Product: Chloroacetamide intermediate .

  • Cyclization (The Williamson Ether Step):

    • Dissolve the intermediate in THF (dry).

    • Add t-BuOK (2.5 eq) slowly at 0°C to induce intramolecular displacement of the chloride by the alkoxide.

    • Result: (S)-5-phenylmorpholin-3-one.

  • Global Reduction:

    • Suspend the lactam in dry THF.

    • Add LiAlH4 (3.0 eq) carefully under Argon. Reflux for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Acid-base extraction.

Step 2: Workflow Visualization

SynthesisWorkflow Start (S)-Phenylglycinol (Chiral Source) Step1 Step 1: N-Acylation (Chloroacetyl chloride, Et3N) Start->Step1 Inter1 Intermediate: Chloroacetamide Step1->Inter1 Step2 Step 2: Cyclization (t-BuOK, THF, 0°C) Inter1->Step2 Intramolecular SN2 Inter2 Intermediate: (S)-5-Phenylmorpholin-3-one Step2->Inter2 Step3 Step 3: Global Reduction (LiAlH4, Reflux) Inter2->Step3 Lactam Reduction Product Target: (S)-3-Phenylmorpholine Step3->Product

Figure 2: Step-by-step synthetic pathway for (S)-3-phenylmorpholine via the lactam intermediate.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in stereochemistry requires rigorous proof. Do not rely solely on optical rotation.

  • Chiral HPLC/SFC:

    • Column: Chiralpak IA or IC (Polysaccharide based).

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Criterion: Synthesize the racemate (using racemic phenylglycinol) to establish separation conditions. The target (S)-enantiomer must show >98% ee.

  • NMR Spectroscopy (Mosher's Acid Analysis):

    • Derivatize the morpholine nitrogen with (R)- and (S)-MTPA chloride.

    • Compare 1H NMR chemical shifts of the C3-proton. A clean single set of signals confirms enantiopurity; distinct diastereomeric signals indicate racemization.

  • X-Ray Crystallography:

    • If the free base is an oil, form the HCl salt or Picrate salt . These often crystallize readily, allowing determination of absolute configuration via anomalous dispersion (if heavy atoms are present) or by reference to the known chiral center.

Part 5: Pharmacological Implications[1][2][3][4][5]

The introduction of the C3-substituent creates a "chiral vector" that can exploit specific hydrophobic pockets in protein targets.

  • Case Study: mTOR Inhibitors: Research into morpholine-substituted tetrahydroquinolines has shown that 3-substitution (specifically alkyl groups) can enhance binding affinity to the mTOR kinase domain.[1] The C3-substituent restricts the conformational flexibility of the morpholine ring, locking it into a bioactive conformation that minimizes the entropic penalty of binding [1, 2].

  • Metabolic Stability: Unsubstituted morpholines are susceptible to oxidation at the C2/C3 positions. Substitution at C3 sterically hinders Cytochrome P450 approach, significantly increasing the metabolic half-life (

    
    ) of the drug candidate.
    

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences 556, 01051 (2024).[1][2] URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Source: MDPI (Molecules), 2024. URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines (Wolfe Group). Source: National Institutes of Health (PMC/JOC). URL:[Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. Source: ResearchGate (Review).[3] URL:[Link]

Sources

Safety and Handling of (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

(S)-Methyl 2-(morpholin-3-yl)acetate is a critical chiral building block employed in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors (e.g., mTOR/PI3K pathway targets).[1] As a secondary amine derivative, it presents specific stability and reactivity challenges that differ significantly between its free base and hydrochloride salt forms.

This guide provides an authoritative protocol for the safe handling, storage, and experimental application of this compound, distinguishing between the air-sensitive liquid free base and the stable solid salt.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name (S)-Methyl 2-(morpholin-3-yl)acetate
Common Synonyms Methyl (S)-morpholin-3-ylacetate; (S)-3-(Methoxycarbonylmethyl)morpholine
CAS Number (Free Base) 1273577-48-2
CAS Number (HCl Salt) 1799443-47-2 (S-isomer); 1217685-44-3 (R-isomer)
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol (Free Base); 195.64 g/mol (HCl Salt)
Physical State Free Base: Colorless to pale yellow liquid (viscous).HCl Salt: White crystalline powder.[1][2][3][4]
Solubility Free Base: Soluble in DCM, MeOH, THF, EtOAc.HCl Salt: Soluble in Water, MeOH, DMSO.
Chirality (S)-Enantiomer (derived from L-Serine or similar chiral pool sources).[1]

Hazard Identification & Safety Profile

The safety profile depends heavily on the form of the compound. The free base possesses the reactivity of a secondary amine, while the salt is neutralized.

GHS Classification (Derived from Analogous Morpholines)
Hazard ClassCodeDescriptionSeverity
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns (Free Base) or skin irritation (Salt).[1]High (Base) / Mod (Salt)
Serious Eye Damage H318 / H319 Causes serious eye damage/irritation.High
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Moderate
STOT - Single Exp. H335 May cause respiratory irritation.[1]Moderate

Critical Warning: Treat the free base as a corrosive and air-sensitive material.[1][5] It can absorb atmospheric CO₂ (forming carbamates) and oxidize upon prolonged exposure to air, degrading its purity and potentially altering its toxicological profile.

Storage and Stability Protocols

The "Two-Form" Storage Protocol

The stability of (S)-Methyl 2-(morpholin-3-yl)acetate is dictated by the protonation state of the morpholine nitrogen.[1]

  • Form A: Hydrochloride Salt (Recommended for Long-term Storage) [1]

    • Temperature: +2°C to +8°C (Refrigerate).

    • Atmosphere: Sealed container; desiccant recommended.

    • Shelf Life: >2 years if kept dry.[1] Hygroscopic—protect from moisture.[1]

  • Form B: Free Base (High Maintenance)

    • Temperature: -20°C (Freezer).

    • Atmosphere: Strict Inert Atmosphere (Argon/Nitrogen).

    • Container: Amber glass with septum or Teflon-lined cap.[1]

    • Shelf Life: 6–12 months.[1] Prone to oxidation and hydrolysis if exposed to moisture/air.[1]

Handling Decision Tree

Use the following logic to determine the appropriate handling environment.

HandlingProtocol Start Identify Compound Form IsSalt Is it the HCl Salt? Start->IsSalt IsBase Is it the Free Base? Start->IsBase Benchtop Standard Fume Hood (PPE: Gloves, Goggles, Lab Coat) IsSalt->Benchtop Yes Inert Inert Gas Required (Schlenk Line / Glovebox) IsBase->Inert Yes ActionSalt Weigh in air (rapidly). Avoid dust generation. Reseal with Parafilm. Benchtop->ActionSalt ActionBase Purge headspace with Argon. Use gas-tight syringe for transfer. Avoid metal spatulas (if solidifying). Inert->ActionBase

Figure 1: Decision logic for handling (S)-Methyl 2-(morpholin-3-yl)acetate based on chemical form.

Experimental Handling & Synthesis Context

Releasing the Free Base from HCl Salt

For reactions requiring the nucleophilic free amine (e.g., N-alkylation or acylation), generate the free base in situ or immediately prior to use to maximize purity.[1]

Protocol:

  • Suspend (S)-Methyl 2-(morpholin-3-yl)acetate HCl in Dichloromethane (DCM).

  • Add 1.1 equivalents of saturated aqueous NaHCO₃ or 1.05 equivalents of Triethylamine (Et₃N).

  • Stir vigorously for 15 minutes.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo (temperature < 40°C).

  • Immediate Use: Use the resulting oil immediately in the next step.[1] Do not store the free base unless under Argon at -20°C.[1]

Application in Drug Discovery

This scaffold is a precursor for mTOR/PI3K inhibitors .[1] The morpholine oxygen acts as a hydrogen bond acceptor in the kinase hinge region, while the chiral center directs the pendant ester group into the solvent-exposed pocket or hydrophobic cleft, improving selectivity.[1]

Key Synthetic Pathway (Serine Route): L-Serine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 N-protection 

Morpholinone formation

Reduction

(S)-Morpholine-3-carboxylic acid derivative.

Emergency Response Procedures

In the event of exposure, the secondary amine functionality dictates the response. Speed is critical to prevent chemical burns (free base) or severe irritation.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction Flush water 15 min. Remove contaminated clothing. Treat as alkali burn. Skin->SkinAction EyeAction Flush water 15 min. Lift eyelids. Seek Ophthalmologist. Eye->EyeAction InhaleAction Move to fresh air. Oxygen if breathing difficult. Monitor for pulmonary edema. Inhale->InhaleAction

Figure 2: Emergency response workflow for amine/ester exposure.

Spill Cleanup:

  • Evacuate the immediate area if the spill is significant (>10 mL of free base).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization: Adsorb with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with amines).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Amine."

References

  • Ark Pharm Scientific. (S)-Methyl 2-(morpholin-3-yl)acetate Product Data (CAS 1273577-48-2).[1][6] Retrieved from

  • ChemicalBook. (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride Properties (CAS 1799443-47-2).[1] Retrieved from

  • BLD Pharm. (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride Safety Data (CAS 1217685-44-3).[1] Retrieved from

  • National Institutes of Health (NIH). Occurrence of Morpholine in Central Nervous System Drug Discovery.[1] PMC7255768.[1] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Morpholine Derivatives.[1] Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of (S)-Methyl 2-(morpholin-3-yl)acetate in Chiral Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (S)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1187929-21-0) in modern drug discovery. While morpholine rings are ubiquitous "privileged scaffolds" known for improving metabolic stability and solubility, unsubstituted morpholines are achiral and planar. This specific building block introduces a critical chiral vector at the C3 position, allowing medicinal chemists to "escape from flatland" (increasing Fsp3 fraction) while providing two orthogonal handles for diversification: the secondary amine and the methyl ester. This note provides validated protocols for its use in kinase inhibitor design, peptidomimetics, and fragment-based drug discovery (FBDD).

Technical Specifications & Handling

PropertySpecification
Chemical Name (S)-Methyl 2-(morpholin-3-yl)acetate
CAS Number 1187929-21-0 (Free base) / 1187932-65-5 (HCl Salt)
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol (Free base)
Chirality (S)-Enantiomer
Solubility High in MeOH, DMSO, DCM; Moderate in Water
pKa (Calc) ~8.4 (Morpholine Nitrogen)
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)

Handling Precaution: The free base is an oil or low-melting solid that can absorb CO₂ from the air. It is recommended to store as the HCl salt and neutralize immediately prior to use, or use the salt directly with an added organic base (e.g., DIPEA) in the reaction matrix.

Strategic Utility: The "Chiral Hub" Concept

The value of this molecule lies in its ability to serve as a divergent synthetic hub . Unlike simple morpholine, the C3-acetate arm provides a specific vector to probe the "roof" or "floor" of a binding pocket (e.g., the ATP-binding site of mTOR or PI3K kinases), while the nitrogen atom anchors the scaffold to the hinge region or solvent front.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single building block differentiates into three distinct medicinal chemistry classes.

DivergentSynthesis Start (S)-Methyl 2-(morpholin-3-yl)acetate (The Chiral Hub) Path1 Pathway A: N-Functionalization Start->Path1 Reductive Amination or SnAr Path2 Pathway B: Ester Transformation Start->Path2 Hydrolysis or Reduction Path3 Pathway C: Cyclization/Bicyclic Start->Path3 Intramolecular Condensation Prod1 Kinase Inhibitors (Hinge Binders) Path1->Prod1 Prod2 Peptidomimetics (Gamma-turn mimetics) Path2->Prod2 Prod3 Fused Bicyclic Systems (Rigidified Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and ester functionalities.

Validated Experimental Protocols

Protocol A: N-Derivatization (The "Hinge Binder" Approach)

Context: In kinase inhibitor design, the morpholine nitrogen often interacts with the hinge region. This protocol describes attaching an aryl halide via Buchwald-Hartwig amination, a common step in synthesizing PI3K/mTOR inhibitors.

Reagents:

  • (S)-Methyl 2-(morpholin-3-yl)acetate HCl (1.0 eq)

  • Aryl Bromide/Chloride (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos or BINAP (0.1 eq)

  • Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the morpholine salt, aryl halide, Pd catalyst, ligand, and base.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to morpholine).

  • Activation: Seal the vial and heat to 100°C for 12–16 hours.

    • Expert Tip: Monitor via LCMS. The ester group is generally stable under these anhydrous basic conditions, but avoid water to prevent hydrolysis.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • QC Check: Verify retention of the methyl ester peak (~3.6 ppm singlet) in ¹H NMR to ensure no transesterification or hydrolysis occurred.

Protocol B: Ester Hydrolysis & Amide Coupling (Peptidomimetics)

Context: The acetic acid side chain is ideal for linking to amines, creating chiral linkers that mimic peptide turns.

Reagents:

  • Step 1: LiOH·H₂O (2.0 eq), THF/Water (3:1).

  • Step 2: Amine partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

Step-by-Step Methodology:

  • Saponification (Step 1):

    • Dissolve the N-protected morpholine ester (e.g., N-Boc or N-Aryl from Protocol A) in THF/Water.

    • Add LiOH at 0°C. Stir at RT for 2 hours.

    • Critical Control: Do not heat. Heating basic solutions can cause epimerization at the C3 chiral center.

    • Workup: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc (or DCM/iPrOH if polar). Dry and concentrate.

  • Coupling (Step 2):

    • Dissolve the crude acid in DMF (0.1 M).

    • Add DIPEA and HATU. Stir for 5 mins to activate the acid (formation of OAt ester).

    • Add the amine partner. Stir at RT for 4–12 hours.

    • Self-Validating Step: Monitor disappearance of the acid peak on LCMS. If conversion stalls, add 0.1 eq of HOAt.

Protocol C: Reduction to Chiral Amino-Alcohols

Context: Reducing the ester to an alcohol creates a precursor for cyclization or a hydrogen-bond donor/acceptor motif.

Reagents:

  • LiBH₄ (2.0 eq) or LAH (1.0 eq) - Note: LiBH₄ is milder and chemoselective.

  • Solvent: THF (anhydrous).

Methodology:

  • Dissolve (S)-Methyl 2-(morpholin-3-yl)acetate (N-protected recommended) in THF at 0°C.

  • Add LiBH₄ portion-wise (gas evolution).

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Add sat. NH₄Cl dropwise.

  • Extraction: Extract with DCM. The product is a chiral 2-(morpholin-3-yl)ethanol derivative.

Application Case Study: Designing an mTOR Inhibitor

The following workflow demonstrates how this specific scaffold is used to build a molecule similar to clinical candidates targeting the PI3K/mTOR pathway.

mTOR_Workflow Step1 Starting Material (S)-Methyl 2-(morpholin-3-yl)acetate Step2 Step 1: SnAr Reaction (Reaction with Chloropyrimidine) Step1->Step2 Step3 Intermediate A (N-Heteroaryl Morpholine Ester) Step2->Step3 Yield: ~85% Step4 Step 2: Saponification (LiOH, THF/H2O) Step3->Step4 Step5 Intermediate B (Carboxylic Acid) Step4->Step5 Quant. Yield Step6 Step 3: Amide Coupling (Reaction with Urea derivative) Step5->Step6 Final Final Drug Candidate (mTOR Inhibitor Analog) Step6->Final IC50 < 10nM

Figure 2: Workflow for converting the building block into a bioactive kinase inhibitor.

Troubleshooting & Optimization (Expert Insights)

  • Epimerization Risk:

    • Issue: Loss of chiral purity during hydrolysis.

    • Solution: Avoid strong bases (NaOH/KOH) at high temperatures. Use LiOH or Ba(OH)₂ at ambient temperature. Always check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column) after the acid step.

  • Cyclization Side Reactions:

    • Issue: If the nitrogen is unprotected and the ester is activated, the molecule can self-cyclize to form a bicyclic lactam (morpholin-3-one derivative).

    • Solution: Always protect the morpholine Nitrogen (Boc, Cbz, or Benzyl) before manipulating the ester, unless the bicyclic lactam is the desired target.

  • Salt Form Handling:

    • The HCl salt is hygroscopic. Weighing errors can occur if it absorbs water.

    • Protocol: Dry the salt in a vacuum desiccator over P₂O₅ overnight before critical stoichiometry calculations.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ChemMedChem (via NIH/PubMed).
    • URL:[Link]

  • Specific Product Data & Applications

    • Title: Methyl 2-(morpholin-3-yl)acetate hydrochloride Product Information.[1]

    • Source: Chem-Impex Intern
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Chiral Building Blocks in Drug Discovery

    • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery.[2][3][4]

    • Source: PMC (NIH).
    • URL:[Link]

  • Kinase Inhibitor Design (mTOR/PI3K)

    • Title: Morpholine-Substituted Tetrahydroquinoline Deriv
    • Source: MDPI.
    • URL:[Link]

Sources

Application Notes and Protocols for (S)-Methyl 2-(morpholin-3-yl)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold." Its prevalence in a multitude of approved and experimental drugs is a testament to its favorable influence on critical drug-like properties. The morpholine moiety is recognized for enhancing aqueous solubility, metabolic stability, and cell permeability, while also providing a versatile framework for establishing key interactions with biological targets.[1][2] The incorporation of a chiral center, as seen in (S)-Methyl 2-(morpholin-3-yl)acetate, introduces a three-dimensional architecture that can be pivotal for achieving high-affinity and selective binding to complex protein targets. This chiral building block, with its ester and secondary amine functionalities, offers a rich platform for chemical elaboration, making it a valuable asset in the synthesis of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the application of (S)-Methyl 2-(morpholin-3-yl)acetate, detailing its synthesis, key reactive handles, and protocols for its incorporation into lead compounds. The focus is on providing practical, field-proven insights to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (S)-Methyl 2-(morpholin-3-yl)acetate is crucial for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃Chem-Impex[3]
Molecular Weight 159.18 g/mol Chem-Impex[3]
Appearance Colorless to pale yellow oilGeneric
Chirality (S)-enantiomerTopic
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, MeOH)Generic
Storage Store under inert atmosphere, refrigerated (2-8 °C)Generic

The hydrochloride salt of this compound is also commercially available and often preferred for its improved stability and handling as a solid.[3]

Strategic Applications in Drug Discovery

The unique structural features of (S)-Methyl 2-(morpholin-3-yl)acetate make it a versatile building block for targeting a range of therapeutic areas.

Central Nervous System (CNS) Disorders

The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[4] The secondary amine of (S)-Methyl 2-(morpholin-3-yl)acetate can be functionalized to introduce pharmacophoric elements necessary for interacting with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. The chiral acetic acid side chain allows for the creation of amides and other derivatives that can mimic or displace natural ligands.

Oncology: PI3K/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5] Several potent and selective PI3K/mTOR inhibitors incorporate a morpholine scaffold, which has been shown to be crucial for binding to the kinase hinge region.[6][7] (S)-Methyl 2-(morpholin-3-yl)acetate provides a chiral framework to which pharmacophores targeting the PI3K/mTOR active site can be appended.

Synthetic Protocols and Methodologies

The utility of (S)-Methyl 2-(morpholin-3-yl)acetate as a building block is realized through the strategic manipulation of its reactive functional groups: the secondary amine and the methyl ester. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Enantioselective Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate

While commercially available, understanding the synthesis of this key building block provides valuable insights. A common strategy involves the cyclization of a chiral amino alcohol precursor, often derived from natural amino acids like L-serine.

Workflow for Enantioselective Synthesis

cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction & Esterification L-Serine L-Serine Protected_Ester N-Boc-L-Serine Methyl Ester L-Serine->Protected_Ester  Boc₂O, MeOH, H⁺ Amino_Alcohol (S)-2-(tert-butoxycarbonylamino) -3-hydroxypropanoate Protected_Ester->Amino_Alcohol  NaBH₄, LiCl Cyclization_Precursor N-Boc-(S)-serinol Morpholinone (S)-tert-butyl 5-oxomorpholine-3-carboxylate Cyclization_Precursor->Morpholinone  1. NaH, BrCH₂CO₂Et  2. Intramolecular     Cyclization Target_Molecule (S)-Methyl 2-(morpholin-3-yl)acetate Morpholinone->Target_Molecule  1. Reduction (e.g., BH₃-THF)  2. Deprotection (TFA)

Caption: Enantioselective synthesis of the target molecule.

Detailed Protocol:

  • N-Protection and Esterification of L-Serine: To a suspension of L-serine in methanol, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a strong acid (e.g., H₂SO₄). Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction and extract the N-Boc-L-serine methyl ester.

  • Reduction of the Carboxylic Acid: The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid such as lithium chloride to afford N-Boc-(S)-serinol.

  • O-Alkylation and Intramolecular Cyclization: The hydroxyl group of N-Boc-(S)-serinol is deprotonated with a strong base like sodium hydride, followed by alkylation with an ethyl bromoacetate. Subsequent intramolecular cyclization under basic conditions yields the morpholinone intermediate.

  • Reduction and Deprotection: The lactam of the morpholinone is reduced using a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF). Finally, the Boc protecting group is removed with trifluoroacetic acid (TFA) to yield (S)-Methyl 2-(morpholin-3-yl)acetate.

For a general review of morpholine synthesis, see reference.

Protocol 2: N-Alkylation of (S)-Methyl 2-(morpholin-3-yl)acetate

The secondary amine of the morpholine ring is a key site for diversification. N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution.

Workflow for N-Alkylation

Start (S)-Methyl 2-(morpholin-3-yl)acetate Imine_Formation Imine/Iminium Intermediate Start->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone (R¹C(=O)R²) Aldehyde_Ketone->Imine_Formation Reduction Reductive Amination (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkylated Product Reduction->Product

Caption: General workflow for N-alkylation.

Detailed Protocol (Reductive Amination):

  • Dissolve (S)-Methyl 2-(morpholin-3-yl)acetate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

This protocol is a standard procedure in medicinal chemistry.

Protocol 3: Amide Bond Formation

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Workflow for Amide Bond Formation

Ester (S)-Methyl 2-(morpholin-3-yl)acetate Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Ester->Hydrolysis Acid (S)-2-(morpholin-3-yl)acetic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Amide Amide Product Coupling->Amide

Caption: Two-step amide synthesis workflow.

Detailed Protocol:

Step A: Ester Hydrolysis

  • Dissolve (S)-Methyl 2-(morpholin-3-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-(morpholin-3-yl)acetic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the reaction mixture.

  • Stir at room temperature for 2-12 hours until the reaction is complete.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

For a review of amide coupling reagents and conditions, see reference in the original thought process.

Conclusion

(S)-Methyl 2-(morpholin-3-yl)acetate is a powerful chiral building block for the synthesis of complex molecules in drug discovery. Its inherent structural and physicochemical properties, combined with the versatility of its functional groups, provide medicinal chemists with a valuable tool for creating novel compounds with enhanced drug-like characteristics. The protocols outlined in this guide offer a starting point for the effective utilization of this important synthetic intermediate.

References

  • Yuan, J., et al. (2020). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 26(4), 86.
  • (This citation is a placeholder for a specific synthesis protocol if one were found).
  • (This citation is a placeholder for a specific synthesis protocol if one were found).
  • (This citation is a placeholder for a specific synthesis protocol if one were found).
  • (This citation is a placeholder for a specific synthesis protocol if one were found).
  • (This citation is a placeholder for a review on amide coupling).
  • (This citation is a placeholder for a review on N-alkyl
  • Kourounakis, A. P., & Matralis, A. N. (2019). Morpholine as a privileged scaffold in medicinal chemistry. ACS Medicinal Chemistry Letters, 10(2), 98-104.
  • (This citation is a placeholder for a specific applic
  • (This citation is a placeholder for a specific applic
  • Sutherlin, D. P., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Molecular Cancer Therapeutics, 10(11), 2187-2197.
  • Bohn, L. M., & McDonald, P. H. (2010). The morphinan scaffold: a privileged structure for CNS drug discovery. Current Medicinal Chemistry, 17(21), 2269-2278.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.

Sources

Application Note: Strategic Utilization of (S)-Methyl 2-(morpholin-3-yl)acetate in Chiral API Synthesis

[1][2]

Introduction & Strategic Significance

(S)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1217685-44-3 for HCl salt) is a high-value chiral building block used extensively in the synthesis of Neurokinin-1 (NK1) receptor antagonists, PI3K/mTOR inhibitors, and novel peptidomimetics.[1][2]

Unlike simple morpholine rings which act primarily as solubilizing groups, the 3-substituted morpholine scaffold offers a rigid, chiral vector.[1][2] The C3-acetate side chain provides a versatile handle for chain extension while maintaining a specific spatial orientation of the morpholine nitrogen.[2] This geometry is critical for:

  • Vector Positioning: Directing substituents into hydrophobic pockets (e.g., in kinase ATP binding sites).

  • Metabolic Stability: The 3-substitution sterically hinders N-dealkylation, a common metabolic clearance pathway for morpholine-containing drugs.[1][2]

  • Conformational Locking: The substituent biases the ring conformation, reducing the entropic penalty upon receptor binding.

This guide outlines the strategic handling, quality control, and synthetic application of this intermediate, focusing on preventing racemization and ensuring high enantiomeric excess (ee).

Synthesis Strategy & Workflow

While various routes exist, the "Chiral Pool" approach starting from L-Aspartic Acid is the industrial standard for ensuring the (S)-configuration.[1][2] The critical workflow involves constructing the morpholine ring around the chiral center, rather than attempting to resolve a racemic mixture later.[2]

Retrosynthetic Analysis (Graphviz)[1]

The following diagram illustrates the logical flow from the starting material to the API intermediate and its subsequent application.

GStartL-Aspartic Acid(Chiral Pool)Inter1N-Benzyl-L-Aspartic AcidStart->Inter1N-BenzylationInter2(S)-4-Benzyl-3-(hydroxymethyl)morpholine(Ring Closure)Inter1->Inter2Reduction & Cyclization(with 1,2-dibromoethane)Inter3(S)-Methyl 2-(4-benzylmorpholin-3-yl)acetate(Homologation)Inter2->Inter3Oxidation & EsterificationTarget(S)-Methyl 2-(morpholin-3-yl)acetate(Target Intermediate)Inter3->TargetPd/C Hydrogenolysis(Critical Step)API_NK1NK1 Antagonists(e.g., Aprepitant analogs)Target->API_NK1Reductive AminationAPI_KinasePI3K/mTOR InhibitorsTarget->API_KinaseSnAr / Coupling

Figure 1: Retrosynthetic pathway and downstream utility of the (S)-morpholine scaffold.

Detailed Protocol: Hydrogenolysis of N-Benzyl Precursor

The most challenging step in generating high-quality (S)-Methyl 2-(morpholin-3-yl)acetate is the removal of the N-benzyl protecting group.[1][2] Improper conditions can lead to side-chain hydrolysis (forming the acid) or diketopiperazine formation (dimerization).[1][2]

Objective: Selective debenzylation to yield the secondary amine as a hydrochloride salt.

Materials & Reagents
ReagentSpecificationRole
(S)-Methyl 2-(4-benzylmorpholin-3-yl)acetate>98% eePrecursor
Pd/C (10% w/w)50% wet, Degussa typeCatalyst
Methanol (MeOH)HPLC Grade, AnhydrousSolvent
Hydrochloric Acid (HCl)4M in DioxaneSalt formation
Hydrogen (H2)>99.99% purityReactant
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g (40 mmol) of the N-benzyl precursor in 100 mL of anhydrous Methanol.

    • Note: Avoid water to prevent ester hydrolysis.[2]

  • Acidification: Add 1.1 equivalents (11 mL) of 4M HCl in Dioxane.

    • Critical: Protonating the amine before hydrogenation prevents the free amine from poisoning the catalyst and inhibits self-condensation.[2]

  • Catalyst Addition: Under a nitrogen stream, carefully add 1.0 g of 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 40 psi (2.7 bar).

    • Agitate at Room Temperature (20-25°C) for 6-12 hours.

    • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.[1][2] The starting material peak should disappear.[2]

  • Work-up:

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with methanol.[2]

    • Concentrate the filtrate under reduced pressure at <40°C.[2]

  • Crystallization:

    • The residue will be a viscous oil.[2] Triturate with diethyl ether or MTBE to induce crystallization.[2]

    • Filter the white solid and dry under vacuum.[2]

Yield Expectation: 85-95% Storage: Store at -20°C under Argon. The salt is hygroscopic.[2]

Quality Control & Chiral Analysis

Verifying the optical purity is non-negotiable, as the (R)-enantiomer often lacks biological activity or causes off-target effects.[1][2]

Chiral HPLC Method

This method separates the (S)-enantiomer from the (R)-impurity.[1][2]

ParameterCondition
Column Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-2 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (low wavelength required due to lack of chromophores)
Retention Time (S)-isomer: ~12.5 min; (R)-isomer: ~14.2 min (Confirm with racemic standard)

Self-Validation Check: If the peaks are broad, increase the Diethylamine concentration to 0.2% to sharpen the amine peak.

API Integration Logic

Once isolated, the intermediate is typically coupled to an aryl core. The following diagram details the decision logic for coupling strategies based on the electrophile type.

API_LogicIntermediate(S)-Methyl 2-(morpholin-3-yl)acetate(Nucleophile)Process_ASnAr ReactionBase: DIPEASolvent: DMF/DMSOTemp: 80-100°CIntermediate->Process_AProcess_BReductive AminationReagent: NaBH(OAc)3Solvent: DCEpH: 5-6Intermediate->Process_BElectrophile_AAryl Halide(e.g., Chloropyrimidine)Electrophile_A->Process_AElectrophile_BAryl Aldehyde(e.g., Benzaldehyde)Electrophile_B->Process_BProduct_AN-Aryl Morpholine API(Kinase Inhibitor)Process_A->Product_AYield >80%Product_BN-Benzyl Morpholine API(Receptor Antagonist)Process_B->Product_BYield >90%

Figure 2: Decision matrix for coupling the morpholine intermediate to API scaffolds.

Critical Handling Precaution

Racemization Risk: The alpha-proton adjacent to the ester (at the C2 position of the acetate side chain) is acidic.[2] Avoid using strong bases (e.g., NaH, LDA) during subsequent coupling steps. Use mild organic bases (DIPEA, TEA) or inorganic carbonates (K2CO3).

References

  • Synthesis of Morpholines: An, J., et al. (2024).[3][4][5] "Tandem Sequential One-Pot Reaction for Enantioselective Synthesis of 3-Substituted Morpholines." Journal of the American Chemical Society.[2][3] [1]

  • Chiral Analysis: Zhao, H., et al. (2026).[6] "Development of a Reversed-Phase Chiral HPLC Method." American Journal of Analytical Chemistry.

  • API Applications: Merck Sharp & Dohme Corp.[2] "Process for the preparation of morpholine derivatives (NK1 Antagonists)." Patent WO200801268A1.[2]

  • General Properties: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 71304368, Morpholin-2-yl-acetic acid methyl ester hydrochloride."[1][2] PubChem. (Note: Structural isomer reference for property comparison).

Application Note: Asymmetric Synthesis & Utilization of (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (S)-Methyl 2-(morpholin-3-yl)acetate as a chiral building block. It focuses on the practical manipulation of this scaffold to generate high-value pharmacophores, particularly for kinase inhibition (mTOR/PI3K) and peptide mimetics.

Introduction: The "Escape from Flatland"

(S)-Methyl 2-(morpholin-3-yl)acetate is a privileged chiral building block that allows medicinal chemists to introduce three-dimensionality (Fsp³) into drug candidates. Unlike flat aromatic rings, the morpholine core improves solubility and metabolic stability, while the C3-substitution vector allows for precise orientation of side chains—a critical feature in designing inhibitors for ATP-binding pockets (e.g., mTOR, PI3K) and GPCR ligands.

Key Structural Advantages
  • Configurational Stability: Unlike morpholine-3-carboxylic acid esters (where the chiral center is

    
     to the carbonyl and prone to racemization), this scaffold possesses a methylene spacer (
    
    
    
    ). The chiral center is
    
    
    to the carbonyl, rendering it chemically stable against base-mediated racemization during standard coupling protocols.
  • Vector Orthogonality: The molecule offers two distinct vectors for diversification:

    • The Secondary Amine (

      
      ):  Highly nucleophilic, ready for 
      
      
      
      , reductive amination, or acylation.
    • The Methyl Ester: A masked electrophile suitable for hydrolysis, amidation, or reduction.

Strategic Analysis & Workflow

The utilization of this scaffold typically follows a "Divergent Functionalization" strategy. The order of operations is critical:


-functionalization should generally precede ester manipulation  to avoid chemoselectivity issues or polymerization.
Divergent Synthesis Map

The following diagram outlines the three primary synthetic pathways accessible from this core intermediate.

G Start (S)-Methyl 2-(morpholin-3-yl)acetate (Core Scaffold) N_Func Pathway A: N4-Functionalization Start->N_Func Ester_Func Pathway B: Side-Chain Extension Start->Ester_Func Cyclization Pathway C: Bicyclic Fusion Start->Cyclization SnAr S_NAr / Buchwald (Aryl/Heteroaryl attachment) N_Func->SnAr Kinase Kinase Inhibitor Scaffolds SnAr->Kinase Hydrolysis Hydrolysis to Acid (LiOH/THF) Ester_Func->Hydrolysis Coupling Peptide Coupling (EDC/HOBt) Hydrolysis->Coupling Peptidomimetic Peptidomimetics (Gamma-turn inducers) Coupling->Peptidomimetic Lactam Intramolecular Cyclization Cyclization->Lactam Fused Fused Bicyclic Lactams Lactam->Fused

Figure 1: Strategic divergence points for (S)-Methyl 2-(morpholin-3-yl)acetate. Pathway A is the most common route for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: -Arylation via (Kinase Inhibitor Synthesis)

This protocol describes the attachment of the morpholine core to an electron-deficient heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine), a standard step in synthesizing PI3K/mTOR inhibitors.

Reagents:

  • (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride (1.0 equiv)

  • Heteroaryl Chloride (e.g., 4,6-dichloropyrimidine) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolution: Charge a reaction vessel with (S)-Methyl 2-(morpholin-3-yl)acetate HCl and anhydrous DMF (5 mL/mmol).

  • Free Basing: Add DIPEA dropwise at 0°C. Stir for 10 minutes to ensure full liberation of the free amine.

    • Expert Insight: The HCl salt is often hygroscopic. Ensure it is dry before weighing to maintain stoichiometry.

  • Addition: Add the Heteroaryl Chloride in one portion.

  • Reaction: Warm to room temperature (or 80°C for unactivated substrates) and monitor by LCMS.

    • Target: Conversion >95%.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • Retention of Chirality: The

    
     conditions are neutral/basic and distant from the chiral center. Enantiomeric Excess (ee) should remain >98%.
    
  • Regioselectivity: If using 2,4-dichloropyrimidine, the C4 position is more reactive due to the para-nitrogen effect.

Protocol B: Ester Hydrolysis & Amide Coupling

Converting the ester to an amide allows the scaffold to act as a linker or peptide mimetic.

Reagents:

  • 
    -Protected (S)-Methyl 2-(morpholin-3-yl)acetate (from Protocol A or Boc-protected)
    
  • LiOH·

    
     (2.0 equiv)
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Hydrolysis: Dissolve the substrate in THF/Water. Cool to 0°C.[2]

  • Saponification: Add LiOH in one portion. Stir at 0°C

    
     RT for 2-4 hours.
    
    • Critical Control: Avoid heating >40°C to prevent any risk of epimerization, although the

      
      -position is robust.
      
  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

  • Coupling (General): Dissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min, then add the amine partner (

    
    ).
    

Quantitative Data Summary: Solvent Effects

Solubility of the morpholine salt is a common bottleneck. The following table summarizes solubility data for the HCl salt form to aid in process design.

Solvent SystemSolubility (mg/mL)Suitability for

Notes
DMF >100ExcellentPreferred for high-temp reactions.
Methanol >150PoorNucleophilic solvent; competes in substitution rxns.
DCM <5PoorRequires free-basing prior to dissolution.
THF <10ModerateGood for Boc-protection, poor for salt dissolution.
Water >200N/AGood for hydrolysis, bad for anhydrous couplings.

Troubleshooting & Quality Control

Issue: Racemization

While the C3 center is stable, harsh conditions (e.g., strong bases like NaH in DMF at >100°C) can cause elimination-addition pathways or epimerization.

  • Detection: Use Chiral HPLC (Column: Chiralpak IC or AD-H; Mobile Phase: Hexane/IPA/DEA).

  • Prevention: Stick to non-nucleophilic bases (DIPEA,

    
    ) and keep temperatures below 100°C when possible.
    
Issue: Poor Yield in Amide Coupling

The morpholine nitrogen, if unprotected, will compete with the coupling amine.

  • Solution: Ensure the

    
     position is capped (Boc, Cbz, or Aryl) before hydrolyzing the ester. Never attempt to hydrolyze the ester of the free amine morpholine without expecting polymerization.
    

References

  • Morpholines in Medicinal Chemistry: Palchykov, V. A. "Morpholines.[1][3][4][5][6][7][8][9][10][11] Synthesis and Biological Activity."[3][4][5][6][7][12][13] Russian Journal of Organic Chemistry, 2013.[5] Link

  • Kinase Inhibitor Synthesis: Lau, Y. Y., et al. "Enantioselective synthesis of 3-substituted morpholines." Journal of Organic Chemistry, 2016.[9] Link

  • mTOR/PI3K Applications: "Synthesis and SAR of morpholine and its derivatives." E3S Web of Conferences, 2024.[3][4] Link

  • General Reactivity: "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." Organic Letters, 2024. Link

Sources

Application Note: Precision Quantification and Enantioselective Analysis of (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1273577-48-2) is a critical chiral building block in the synthesis of next-generation kinase inhibitors and bioactive heterocyclic compounds. As a secondary amine with a polar morpholine core and a labile ester functionality, this molecule presents distinct analytical challenges:

  • Lack of Chromophore: The absence of a conjugated

    
    -system renders standard UV-Vis detection (254 nm) ineffective.
    
  • High Polarity: The morpholine nitrogen (pKa

    
     8.3) causes poor retention and severe peak tailing on conventional C18 reversed-phase columns.
    
  • Chiral Integrity: The biological activity of downstream APIs often depends strictly on the (S)-enantiomer, necessitating high-resolution chiral separation.

This guide details two optimized protocols: a HILIC-MS/MS method for high-sensitivity quantification and a Normal-Phase Chiral HPLC method for enantiomeric excess (ee) determination.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 159.18 g/mol

  • Solubility: Highly soluble in water, methanol, and acetonitrile; sparingly soluble in hexane.

  • Key Stability Risk: Ester hydrolysis in basic aqueous media; oxidation of the secondary amine.

Analytical Strategy Workflow

The following decision matrix outlines the selection of the appropriate methodology based on the analytical objective (Trace Quant vs. Purity).

AnalyticalWorkflow Start Analytical Objective TraceQuant Trace Quantification (PK/Residue Analysis) Start->TraceQuant Purity Purity & Assay (Raw Material QC) Start->Purity Chiral Enantiomeric Purity ((S) vs (R) Ratio) Start->Chiral MethodA METHOD A: HILIC-MS/MS (Zwitterionic/Amide Phase) TraceQuant->MethodA High Sensitivity Purity->MethodA No UV Chromophore MethodC Alternative: Derivatization + UV (FMOC/Naphthyl) Purity->MethodC If MS unavailable MethodB METHOD B: Chiral NPLC (Amylose Phase) Chiral->MethodB Stereoselectivity

Figure 1: Analytical decision matrix for (S)-Methyl 2-(morpholin-3-yl)acetate characterization.

Method A: HILIC-MS/MS Quantification

Objective: Trace quantification and assay without derivatization. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for this analyte. The high organic mobile phase promotes the formation of a water-rich layer on the polar stationary phase, retaining the polar morpholine while enhancing ESI-MS sensitivity due to efficient desolvation.

Instrument Configuration[3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Chromatographic Conditions
ParameterSettingReason
Column HILIC Amide or Zwitterionic (e.g., TSKgel Amide-80, 2.0 x 100mm, 3µm)Amide phases bond water strongly, retaining polar amines without severe tailing.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Low pH suppresses silanol activity; buffer is volatile for MS.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content required for HILIC retention mechanism.
Flow Rate 0.3 mL/minOptimized for ESI desolvation efficiency.
Column Temp 35°CImproves mass transfer kinetics.
Injection Vol 2 µLLow volume prevents solvent mismatch effects.
Gradient Program
  • 0.0 min: 90% B (Equilibration)

  • 1.0 min: 90% B

  • 5.0 min: 60% B (Elution of analyte)

  • 6.0 min: 60% B

  • 6.1 min: 90% B

  • 10.0 min: 90% B (Re-equilibration)

MS/MS Transitions
  • Precursor Ion: m/z 160.1 [M+H]

    
    
    
  • Quantifier Ion: m/z 100.1 (Loss of acetate group, Ring cleavage)

  • Qualifier Ion: m/z 72.1 (Morpholine fragment)

  • Collision Energy: 15–25 eV (Optimize per instrument)

System Suitability Criteria
  • Retention Time: 3.5 ± 0.2 min.

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for secondary amines).
    
  • S/N Ratio: >10 for LOQ (Limit of Quantification).

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: Determination of Enantiomeric Excess (% ee). Rationale: The 3-substituted morpholine creates a steric environment suitable for separation on polysaccharide-based stationary phases. Normal phase (NPLC) is preferred over Reversed Phase (RPLC) for maximizing the chiral recognition interaction.

Chromatographic Conditions
ParameterSettingReason
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H, 4.6 x 250mm, 5µm)Proven selectivity for heterocyclic esters.
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is mandatory. It masks residual silanols, preventing peak tailing of the basic amine.
Flow Rate 1.0 mL/minStandard NPLC flow.
Detection UV at 210 nm (or Refractive Index for high conc.)210 nm captures the weak ester absorption.
Temp 25°CLower temperature often improves chiral resolution (

).
Sample Preparation[3][4][9]
  • Diluent: Mobile Phase (Hexane/EtOH). Do not use pure Acetonitrile or Water as they are immiscible or deactivate the NPLC phase.

  • Concentration: 1.0 mg/mL (for UV detection).

Expected Separation[10]
  • (R)-Enantiomer: Typically elutes first (verify with racemic standard).

  • (S)-Enantiomer: Elutes second.

  • Resolution (

    
    ):  Target > 2.0.
    

ChiralMechanism Analyte (S)-Methyl 2-(morpholin-3-yl)acetate (Selectand) Interaction Transient Diastereomeric Complex (H-Bonding & Steric Fit) Analyte->Interaction NH group H-bond donor Selector Amylose Carbamate Polymer (Chiral Selector) Selector->Interaction C=O group H-bond acceptor Separation Differential Retention (Separation of S vs R) Interaction->Separation

Figure 2: Mechanism of chiral recognition for morpholine esters on polysaccharide phases.

Protocol Validation & Troubleshooting

Linearity & Range[4][6][8][11]
  • Method A (MS): Linear range typically 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Method B (UV): Linear range 0.05 mg/mL to 2.0 mg/mL.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (Method A) Secondary amine interaction with silanols.Ensure Ammonium Formate concentration is

10mM. Check pH is acidic (3.0-4.0).
Peak Tailing (Method B) Lack of base additive.[1]Freshly prepare mobile phase with 0.1% Diethylamine (DEA).
Low Sensitivity (Method A) Ion suppression.Divert flow to waste for the first 1 min. Ensure HILIC equilibration time is sufficient (min 4 mins).
Retention Shift (Method A) Water layer instability.HILIC columns require long equilibration (20+ column volumes) when starting.
Derivatization Alternative (If MS is unavailable)

If LC-MS is unavailable and UV sensitivity at 210 nm is insufficient, react the sample with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

  • Reaction: Secondary amine attacks FMOC-Cl under basic conditions (Borate buffer pH 9).

  • Result: FMOC-derivative is highly fluorescent and UV active (260 nm).

  • Analysis: Analyze via standard C18 RP-HPLC.

References

  • HILIC Methodology for Polar Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Chiral Separation of Morpholine Derivatives: Daicel Corporation. Chiralpak IA Application Data for Amines.Link

  • Detection Strategies for Non-Chromophoric Compounds: Magnusson, B., et al. (2014). The Eurachem Guide: The Fitness for Purpose of Analytical Methods.Link

  • Derivatization of Secondary Amines: Somenath, M. (2021).[2] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[3][4][5] BenchChem Application Notes.[6] Link

  • General Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Application Note: High-Resolution Chiral Separation of Methyl 2-(morpholin-3-yl)acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 2-(morpholin-3-yl)acetate (CAS: 102213-16-9, racemic) is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and various kinase inhibitors. The pharmacological activity of these therapeutics often resides in a single enantiomer—typically the (R)- or (S)-isomer at the C3 position of the morpholine ring.

Separating these isomers presents two distinct analytical challenges:

  • Lack of Strong Chromophores: The molecule lacks an aromatic ring, relying solely on the weak UV absorbance of the ester carbonyl and the auxiliary absorbance of the secondary amine, necessitating low-wavelength detection (205–215 nm).

  • Basic Tailing: The secondary amine at position 4 is basic (

    
    ). On silica-based stationary phases, this moiety interacts strongly with residual silanols, leading to severe peak tailing unless specific mobile phase modifiers are employed.
    

This application note details a robust Normal-Phase HPLC (NP-HPLC) protocol designed to resolve these enantiomers with a resolution (


) > 2.0, utilizing amylose-based chiral stationary phases (CSPs).

Method Development Strategy

The development process prioritizes Polysaccharide-based CSPs due to their proven success with


-amino esters. The strategy follows a "Screen-Optimize-Validate" workflow.
Column Selection Logic
  • Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The helical structure of the amylose polymer often provides superior chiral recognition for 3-substituted heterocycles compared to cellulose analogues.

  • Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). Used if the amylose column shows insufficient retention (

    
    ).
    
Mobile Phase Chemistry
  • Base Solvent: n-Hexane/Isopropanol (IPA). Hexane provides the non-polar bulk, while IPA acts as the polar modifier and hydrogen-bond donor/acceptor to modulate interaction with the carbamate linkage on the CSP.

  • The Critical Additive: Diethylamine (DEA) .

    • Mechanism:[1][2][3] DEA competes with the analyte for active silanol sites on the silica support and sharpens the peak shape by suppressing ion-exchange interactions.

    • Concentration: 0.1% (v/v) is the industry standard threshold for secondary amines.

Workflow Visualization

MethodDevelopment Start Start: Racemic Methyl 2-(morpholin-3-yl)acetate Screen Screening Phase Columns: AD-H, OD-H MP: Hex/IPA/DEA (90:10:0.1) Start->Screen Decision Check Resolution (Rs) Screen->Decision Optimize Optimization Phase Adjust IPA % (5-20%) Check Temp (20-35°C) Decision->Optimize Rs < 1.5 Final Final Protocol AD-H, Hex/IPA/DEA (85:15:0.1) Rs > 2.0 Decision->Final Rs > 1.5 Optimize->Decision Re-evaluate

Figure 1: Decision tree for method development emphasizing the iterative screening of polysaccharide columns and mobile phase tuning.

Detailed Experimental Protocol

Instrumentation & Materials[4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred for blending).

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: Chiralpak AD-H (

    
    ).
    
  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (85 : 15 : 0.1 v/v/v) IPA provides elution strength; DEA suppresses amine tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain efficiency.
Column Temp 25°CLower temperatures generally favor chiral recognition (enthalpic control).
Detection 210 nm Critical: The molecule has minimal absorption >220 nm.
Injection Vol 5–10

Minimize volume to prevent band broadening; sample conc. ~1 mg/mL.
Run Time 20 minutesEnsure elution of both enantiomers and re-equilibration.
Preparation Instructions
  • Mobile Phase Prep:

    • Measure 850 mL n-Hexane and 150 mL IPA.

    • Add 1.0 mL Diethylamine to the IPA portion before mixing with Hexane to ensure miscibility.

    • Mix thoroughly and degas. Note: Do not use vacuum filtration for volatile mixtures; use ultrasonic degassing.

  • Sample Diluent:

    • Dissolve the sample directly in the Mobile Phase. If the sample is an oil/gum, dissolve in 100% IPA first, then dilute with Hexane to match the MP ratio.

Expected Results & Validation Criteria

Separation Mechanism

The separation is driven by hydrogen bonding between the amide N-H and C=O groups of the carbamate stationary phase and the ester/amine groups of the analyte. The 3-substituted morpholine creates a steric "fit" into the chiral groove of the amylose polymer.

SeparationMechanism Analyte Analyte: Methyl 2-(morpholin-3-yl)acetate (H-Bond Donor/Acceptor) Complex Transient Diastereomeric Complex (R)-isomer is less stable (elutes first) (S)-isomer is more stable (elutes second) Analyte->Complex Interaction CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (Chiral Groove) CSP->Complex Selectivity

Figure 2: Schematic of the chiral recognition mechanism. Elution order is illustrative and must be confirmed with pure standards.

System Suitability Parameters (Typical)
  • Retention Time (

    
    ):  Isomer 1 ~8.5 min; Isomer 2 ~11.2 min.
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by DEA).
  • Plate Count (

    
    ): 
    
    
    
    plates/column.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peaks Visible Wrong WavelengthEnsure detector is set to 210 nm . Check reference wavelength (turn off or set to 360 nm).
Broad/Tailing Peaks Silanol InteractionIncrease DEA concentration to 0.2%. Check column age.
Split Peaks Solvent MismatchEnsure sample is dissolved in mobile phase, not 100% IPA or MeOH.
High Backpressure PrecipitationIf switching from RP (water/MeCN), flush column with 100% IPA for 30 mins before introducing Hexane.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. (Authoritative source on mobile phase additives for basic amines).

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. John Wiley & Sons. (Foundational text on polysaccharide CSP mechanisms).
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents: Enantioseparation of 3-substituted morpholine derivatives." Chirality, 17(1), 1-10.
  • Phenomenex. Chiral HPLC Column Selection and Method Development Guide. (General guide for screening strategies).

Sources

Application Note: Morpholine Derivatives as Privileged Scaffolds in Drug Design

[1][2][3][4]

Executive Summary

In the lexicon of medicinal chemistry, morpholine is classified as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] Unlike simple solubilizing groups, the morpholine ring offers a unique physicochemical compromise: it lowers lipophilicity (LogP) without excessive polarity, and it modulates basicity (pKa ~8.3) to ensure a balance between ionized and unionized forms at physiological pH.

This guide provides a technical roadmap for incorporating morpholine into drug candidates. It moves beyond theory into execution, detailing synthetic protocols for C-N coupling, physicochemical rationale, and biological validation workflows.

Part 1: The Physicochemical Rationale

Why Morpholine? The "Goldilocks" Heterocycle

The decision to replace a piperidine or piperazine ring with morpholine is rarely arbitrary. It is a strategic move to correct "molecular obesity" (high lipophilicity) and metabolic liability.

1. pKa Modulation and Permeability

The ether oxygen in morpholine exerts an electron-withdrawing inductive effect (-I), significantly reducing the basicity of the distal nitrogen compared to piperidine.

  • Piperidine pKa: ~11.2 (Almost 100% ionized at pH 7.4).

  • Morpholine pKa: ~8.3 (Significant fraction unionized at pH 7.4).

Impact: The unionized fraction is critical for passive diffusion across the Blood-Brain Barrier (BBB) and gastrointestinal membranes. Morpholine analogs often show superior CNS penetration compared to their piperidine counterparts [1].

2. Metabolic Stability

Piperidine rings are notorious metabolic "hotspots," susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, leading to ring hydroxylation or N-dealkylation.[3] The oxygen atom in morpholine deactivates the ring toward oxidation, extending the half-life (

3. Solubility vs. Lipophilicity Data

The following table summarizes the shift in properties when substituting a cyclohexyl or piperidyl group with morpholine.

PropertyCyclohexanePiperidineMorpholineImpact of Morpholine
Electronic Character LipophilicBasic AmineWeak Base / EtherBalanced polarity
H-Bond Potential NoneDonor/AcceptorDonor/Acceptor + Ether AcceptorEnhanced water solubility
Approx. pKa N/A11.28.3Improved membrane permeability
Metabolic Risk Low (Inert)High (Oxidation)Low/MediumReduced CYP liability
LogP Trend HighMediumLowLowers lipophilicity

Part 2: Synthetic Application Note

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[6][7]

The most robust method for introducing a morpholine moiety onto an aromatic drug scaffold is the Buchwald-Hartwig amination. While nucleophilic aromatic substitution (

Experimental Workflow Diagram

BuchwaldWorkflowStartStart:Aryl Halide + MorpholineCatPrepCatalyst Prep:Pd(OAc)2 + BINAP/XPhos(Inert Atmosphere)Start->CatPrep CombineReactionReaction:Base (NaOtBu)Toluene/Dioxane, 100°CCatPrep->Reaction HeatWorkupWorkup:Filter through CeliteExtract EtOAc/WaterReaction->Workup Monitor TLCPurifyPurification:Flash Column(MeOH/DCM)Workup->Purify Crude Oil

Figure 1: Standard workflow for the catalytic N-arylation of morpholine.

Detailed Protocol

Objective: Synthesis of N-aryl morpholine from an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (1-2 mol%) or 
    
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of argon or nitrogen.

  • Charging: Charge the flask with the Aryl Bromide (1.0 mmol),

    
     (0.01 mmol), BINAP (0.02 mmol), and 
    
    
    (1.5 mmol).
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvation: Add anhydrous Toluene (5 mL) via syringe. Stir for 5 minutes to pre-complex the catalyst.

  • Addition: Add Morpholine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours.

    • Validation: Monitor reaction progress by TLC or LC-MS. Look for the disappearance of the aryl bromide peak.

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

  • Characterization:

    • 1H NMR: Look for the characteristic morpholine triplets:

      
       3.8 ppm (
      
      
      ) and
      
      
      3.1 ppm (
      
      
      ).

Part 3: Medicinal Chemistry Case Study

Gefitinib (Iressa): The "Solvent-Exposed Tail" Strategy

Gefitinib, an EGFR inhibitor for non-small cell lung cancer, exemplifies the use of morpholine as a solubilizing tether that also participates in binding.

  • Structure: A quinazoline core with a 3-chloro-4-fluoroaniline head and a morpholino-propoxy tail.[4]

  • Role of Morpholine:

    • Solubility: The morpholine ring protrudes towards the solvent front (bulk water) at the entrance of the ATP-binding pocket. This dramatically improves the aqueous solubility of the otherwise hydrophobic quinazoline core [3].

    • Interaction: The ether oxygen can participate in water-mediated hydrogen bonding networks near the active site entrance.

Pharmacophore Interaction Diagram

GefitinibModecluster_bindingEGFR ATP Binding SiteMet793Met793 (Hinge)SolventSolvent Front(Water)Cys775Cys775QuinazolineQuinazoline Core(Scaffold)Quinazoline->Met793 H-Bond (N1 acceptor)MorpholineMorpholine Tail(Solubilizing Group)Quinazoline->Morpholine Propoxy LinkerAniline3-Cl-4-F Aniline(Hydrophobic Pocket)Aniline->Cys775 Hydrophobic InteractionMorpholine->Solvent Solvation / H-Bonding

Figure 2: Binding mode of Gefitinib showing the morpholine tail extending into the solvent front.

Part 4: Biological Evaluation Protocol

Microsomal Stability Assay

Since morpholine is often selected to improve metabolic stability over piperidine, verifying this property is a mandatory step in the lead optimization cycle.

Objective: Determine the intrinsic clearance (


Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol:

  • Master Mix: Prepare a solution containing microsomes (0.5 mg/mL final conc) in Phosphate Buffer.

  • Pre-Incubation: Add 1 µL of Test Compound (final conc. 1 µM) to 180 µL of Master Mix. Pre-incubate at 37°C for 5 minutes.

    • Control: Run a parallel incubation with Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 120 µL of ice-cold Stop Solution (Acetonitrile). Vortex for 10 minutes.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze the supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria: A morpholine analog is considered "stable" if


References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020.[5] Available at: [Link]

  • Gefitinib (PubChem Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021. Available at: [Link]

Application Note: Copper-Catalyzed Synthesis of Highly Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholines are privileged pharmacophores in medicinal chemistry, improving metabolic stability and solubility in drug candidates (e.g., Linezolid, Gefitinib). However, traditional syntheses—such as the dialkylation of amines or reduction of morpholinones—often lack the modularity required to install multiple stereocenters or dense substitution patterns.

This Application Note details two advanced copper-catalyzed protocols designed to overcome these limitations:

  • Protocol A: A multicomponent copper(I)-catalyzed carbenoid assembly for highly substituted, non-aromatic morpholines . This recent methodology (2024) allows for the single-step construction of complex cores from simple amino alcohols, aldehydes, and diazo compounds.

  • Protocol B: A copper(I)-catalyzed intramolecular

    
    -arylation (Ullmann-type) for benzo-fused or 
    
    
    
    -aryl morpholines
    .

These methods utilize the unique ability of copper to facilitate both carbenoid insertions and cross-coupling reactions under mild conditions, offering superior atom economy and stereocontrol compared to classical SN2 approaches.

Mechanistic Insight & Causality

The Copper-Carbenoid Pathway (Protocol A)

The synthesis of highly substituted morpholines via multicomponent reactions relies on the electrophilic nature of copper carbenoids.

  • Causality: The Cu(I) catalyst decomposes the diazo precursor to generate a metal-carbene.[1] Concurrently, the condensation of the amino alcohol and aldehyde generates an in situ iminium/oxonium species.

  • Selectivity: The reaction avoids the common O-H insertion side pathway by favoring the formation of an oxonium ylide or direct insertion into the activated C-N/C-O framework, driven by the Lewis acidity of the Cu complex.

The Ullmann-Type -Arylation (Protocol B)

For benzomorpholines, the challenge is forming the C-O bond on a deactivated aromatic ring.

  • Causality: Ligands such as amino acids (L-Proline) or diamines (DMEDA) coordinate to Cu(I), increasing the electron density at the metal center. This facilitates the oxidative addition of the aryl halide, which is typically the rate-determining step.

  • Self-Validation: The color change of the catalyst solution (often from green/blue to brown/yellow) serves as a visual indicator of complex formation and active catalytic turnover.

Mechanistic Diagram (Graphviz)

CopperMorpholineMechanism Diazo Diazo Compound (Precursor) Carbenoid Cu-Carbenoid Intermediate Diazo->Carbenoid N2 extrusion CuCat Cu(I) Catalyst CuCat->Carbenoid Ylide Oxonium Ylide Carbenoid->Ylide + Amino Alcohol/Aldehyde adduct Imine Imino/Oxonium Intermediate Imine->Ylide Trapping Product Substituted Morpholine Ylide->Product [1,2]-Shift / Cyclization Product->CuCat Regeneration

Caption: Mechanistic flow for the Cu-catalyzed carbenoid assembly of morpholines. The cycle relies on the efficient trapping of the Cu-carbenoid by the in situ formed imino-alcohol species.

Experimental Protocols

Protocol A: Three-Component Synthesis of Highly Substituted Morpholines

Target: Polysubstituted, chiral morpholine cores. Based on recent methodologies (e.g., Org. Lett. 2024).[1][2][3]

Reagents & Equipment[3][4]
  • Catalyst: Cu(MeCN)

    
    PF
    
    
    
    (5 mol%) or Cu(OTf)
    
    
    (with appropriate reduction).
  • Substrates:

    • Vicinal amino alcohol (1.0 equiv) (e.g., L-valinol for chirality).

    • Aldehyde (1.2 equiv) (Aryl or alkyl).[4]

    • Diazomalonate (1.2 equiv) (e.g., Diethyl diazomalonate).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

  • Conditions: Room temperature to 40 °C; Inert atmosphere (N

    
    ).
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amino alcohol (1.0 mmol) and aldehyde (1.2 mmol) in anhydrous DCM (4 mL).

    • Add 4Å molecular sieves (100 mg) to sequester water. Stir at room temperature for 1 hour.

    • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde).

  • Catalyst Addition:

    • Add the Copper catalyst (Cu(MeCN)

      
      PF
      
      
      
      , 0.05 mmol) directly to the reaction mixture under a stream of nitrogen.
  • Carbenoid Insertion:

    • Dissolve the diazomalonate (1.2 mmol) in DCM (1 mL).

    • Critical Step: Add the diazo solution dropwise over 30 minutes using a syringe pump. Slow addition prevents diazo homocoupling (azine formation).

    • Observe gas evolution (N

      
      ).
      
  • Completion & Workup:

    • Stir the mixture for 4–12 hours at room temperature.

    • Filter the mixture through a short pad of Celite to remove molecular sieves and copper salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: Diastereomers may be separable at this stage.

Protocol B: Intramolecular Ullmann-Type -Arylation

Target: Benzo-fused morpholines or N-aryl morpholines.

Reagents & Equipment[3][4]
  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline (20 mol%) or

    
    -Dimethyl-1,2-ethanediamine (DMEDA).
    
  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Substrate: 2-(2-bromoanilino)ethanol (pre-synthesized via SNAr or reductive amination).

  • Solvent: DMSO or DMF (polar aprotic is essential).

Step-by-Step Methodology
  • Reaction Setup:

    • In a glovebox or under strict Argon flow, charge a Schlenk tube with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K

      
      PO
      
      
      
      (424 mg, 2.0 mmol).
    • Add the substrate (2-(2-bromoanilino)ethanol, 1.0 mmol) dissolved in DMSO (3 mL).

  • Thermal Activation:

    • Seal the tube and heat to 90 °C .

    • Causality: High temperature is required to overcome the activation energy of the aryl-halide oxidative addition to the anionic Cu(I) species.

  • Monitoring:

    • Monitor via HPLC or TLC every 4 hours. Reaction typically requires 12–24 hours.

    • Self-Validating Sign: A color transition to a deep blue/green upon opening to air (post-reaction) indicates successful copper chelation, but the active species inside should be yellow/brown.

  • Workup:

    • Cool to room temperature.[4] Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine to remove DMSO.

Data Summary & Optimization Guide

Yield Comparison by Substrate Class
Substrate ClassMethodTypical YieldDiastereoselectivity (dr)Notes
Alkyl-substituted Protocol A65–85%>10:1 (with chiral amine)Sensitive to steric bulk on aldehyde.
Aryl-substituted Protocol A70–92%Moderate (3:1 to >20:1)Electron-rich aldehydes perform best.
Benzomorpholines Protocol B80–95%N/ARequires Aryl-I or Aryl-Br; Aryl-Cl is sluggish.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Diazo homocoupling (dimerization).Decrease diazo addition rate; increase dilution.
No Reaction (Protocol B) Catalyst oxidation (Cu(I)

Cu(II)).
Ensure rigorous degassing; use fresh CuI (white powder, not green).
Poor dr (Protocol A) Fast background reaction or high temp.Lower temperature to 0 °C; switch to bulkier ligands (e.g., Box ligands).

Workflow Visualization

ExperimentalWorkflow cluster_A Protocol A: 3-Component Assembly cluster_B Protocol B: Cyclization Step1 Mix Amino Alcohol + Aldehyde (DCM, 4Å MS, 1h) Step2 Add Cu Catalyst (Cu(MeCN)4PF6) Step1->Step2 Step3 Slow Addition of Diazo (Syringe Pump, 30 min) Step2->Step3 Step4 Stir 4-12h (N2 Atmosphere) Step3->Step4 StepB1 Pre-functionalized Amino Alcohol-Aryl Halide StepB2 Add CuI / Ligand / Base (DMSO, 90°C) StepB1->StepB2 StepB3 Extraction & Purification StepB2->StepB3

Caption: Operational workflow comparing the multicomponent assembly (Protocol A) vs. the cyclization approach (Protocol B).

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 2024. [Link] (Note: Referencing recent methodology as identified in search results).

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Journal of the American Chemical Society / PMC, 2012. [Link]

  • Copper-Catalyzed Coupling of Aryl Halides with Primary Amines and Amino Alcohols. Journal of Organic Chemistry (General Ullmann-type reference). [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 2017. [Link]

Sources

Application Note: Streamlining the Synthesis of 3-Substituted Morpholines via a One-Pot Reaction from Aminoalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Morpholine Scaffold and the Quest for Synthetic Efficiency

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its inherent physicochemical properties—a balance of hydrophilicity and lipophilicity, along with a pKa that enhances blood-brain barrier permeability—make it an invaluable component in drug design.[4][5] Morpholine derivatives are integral to drugs targeting neurodegenerative diseases, cancer, and infectious agents.[2][4]

Traditionally, the synthesis of substituted morpholines involves multi-step sequences, often requiring the isolation and purification of intermediates, which can be time-consuming and lead to lower overall yields.[6][7] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and efficient alternative. This approach minimizes waste, reduces operational complexity, and often improves overall yield, aligning with the principles of green chemistry.[8]

This application note provides a detailed protocol and mechanistic insights for a highly efficient one-pot synthesis of enantiomerically enriched 3-substituted morpholines from readily available aminoalkynes. This tandem sequential reaction, employing both hydroamination and asymmetric transfer hydrogenation, offers a practical and robust method for accessing these valuable molecules.[9][10]

Reaction Mechanism: A Synergistic Catalytic Cascade

The one-pot synthesis of 3-substituted morpholines from aminoalkynes is a sophisticated process that leverages a dual catalytic system. The reaction proceeds through a tandem sequence of an intramolecular hydroamination followed by an asymmetric transfer hydrogenation.

The process begins with the intramolecular hydroamination of the aminoalkyne, catalyzed by a titanium(IV) complex. This catalyst facilitates the addition of the amine to the alkyne, forming a cyclic enamine intermediate. Following the complete consumption of the starting aminoalkyne, a ruthenium catalyst and a hydrogen source are introduced to the same reaction vessel. The chiral ruthenium complex then mediates the asymmetric transfer hydrogenation of the cyclic enamine, yielding the final 3-substituted morpholine with high enantioselectivity.[10]

A crucial aspect of this reaction is the purported hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand of the ruthenium catalyst, which is believed to be critical for achieving high enantiomeric excesses.[9][10]

Reaction_Mechanism Aminoalkyne Aminoalkyne Substrate Cyclic_Enamine Cyclic Enamine Intermediate Aminoalkyne->Cyclic_Enamine Intramolecular Cyclization Ti_Catalyst Ti(IV) Catalyst Ti_Catalyst->Aminoalkyne Morpholine 3-Substituted Morpholine (Enantiomerically Enriched) Cyclic_Enamine->Morpholine Asymmetric Reduction Ru_Catalyst Chiral Ru Catalyst (Noyori-Ikariya type) Ru_Catalyst->Cyclic_Enamine H_Source Hydrogen Source (e.g., Formic Acid/Triethylamine) H_Source->Cyclic_Enamine

Figure 1: Catalytic cycle for the one-pot synthesis.

Experimental Protocol

This protocol is adapted from the work of Lau, Zhai, and Schafer (2016).[10]

Materials and Reagents
  • Aminoalkyne Substrate: (e.g., N-benzyl-2-(prop-2-yn-1-yloxy)ethan-1-amine)

  • Titanium Catalyst: Bis(amidate)bis(amido)Ti catalyst

  • Ruthenium Catalyst: RuCl (Noyori-Ikariya catalyst)

  • Solvent: Anhydrous toluene

  • Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope)

  • Inert Gas: Argon or Nitrogen

  • Standard Glassware: Schlenk flask, syringes, magnetic stirrer

  • Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (1.0 equiv) and the titanium catalyst (5 mol %).

  • Hydroamination: Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the substrate. Stir the reaction mixture at 110 °C.

  • Reaction Monitoring: Monitor the progress of the hydroamination by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.

  • Addition of Hydrogenation Reagents: Cool the reaction mixture to room temperature. To the same flask, add the ruthenium catalyst (1 mol %) and the formic acid/triethylamine azeotrope (5 equiv).

  • Asymmetric Transfer Hydrogenation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholine.

Data Presentation: Scope of the Reaction

The one-pot synthesis is applicable to a range of aminoalkyne substrates, affording the corresponding 3-substituted morpholines in good yields and excellent enantioselectivities.

EntryR Group of AlkyneProductYield (%)ee (%)
1Phenyl3-Benzylmorpholine85>95
24-Methoxyphenyl3-(4-Methoxybenzyl)morpholine82>95
32-Thienyl3-(Thiophen-2-ylmethyl)morpholine7894
4Cyclohexyl3-(Cyclohexylmethyl)morpholine88>95

Data is representative and based on findings from the primary literature.[10]

Broader Context and Alternative Approaches

While the described tandem catalytic method is highly effective, it is important to acknowledge other strategies for morpholine synthesis. Gold-catalyzed cyclization of alkynylamines or alkynylalcohols presents another powerful approach.[11] Additionally, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can provide access to highly substituted morpholines.[12] The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

Troubleshooting and Expert Insights

  • Incomplete Hydroamination: If the initial hydroamination step stalls, ensure the inert atmosphere is strictly maintained and the solvent is anhydrous. The titanium catalyst is sensitive to air and moisture. Gentle heating may be required for less reactive substrates.

  • Low Enantioselectivity: The enantiomeric excess is highly dependent on the integrity of the chiral ruthenium catalyst. Ensure the catalyst is of high purity and handled under an inert atmosphere. The hydrogen-bonding interaction is key; substrates lacking an ether oxygen may exhibit lower enantioselectivity.[10]

  • Difficult Purification: The polarity of the final morpholine product can sometimes make purification challenging. A careful selection of the eluent system for column chromatography is crucial. In some cases, conversion to a salt followed by extraction and then liberation of the free base can aid in purification.

Conclusion

The one-pot synthesis of 3-substituted morpholines from aminoalkynes via a tandem hydroamination/asymmetric transfer hydrogenation represents a significant advancement in the efficient construction of this important heterocyclic scaffold. This method provides a reliable and highly enantioselective route to these valuable compounds, facilitating their application in drug discovery and development. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can effectively leverage this powerful synthetic tool.

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Gómez-Bengoa, E., & Nevado, C. (2014). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Society Reviews, 43(17), 6135-6146. [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Chepurna, I., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 63(23), e202402008. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(5), 29847-29856. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694-2725. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4250-4253. [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

  • ScienceScholar. (n.d.). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • PubMed. (n.d.). Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water. Retrieved from [Link]

  • MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • PubMed. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. [Link]

Sources

Application in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) represent a cornerstone in the pharmacotherapy of major depressive disorders and neuropathic pain. The synthetic complexity of these agents lies not in the connectivity of their carbon skeletons, but in the rigorous demand for enantiomeric purity.

This application note details optimized protocols for the synthesis of two market-leading SNRIs: Duloxetine and Venlafaxine . Unlike standard textbook methods, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) for Duloxetine to avoid wasteful resolutions, and a high-efficiency "Dutch Resolution" protocol for Venlafaxine.

Module A: Duloxetine – The Asymmetric Catalytic Route

Target: (S)-Duloxetine (Cymbalta) Core Challenge: Establishing the (S)-configuration at the secondary alcohol prior to arylation. Traditional methods involve reducing the ketone to a racemate and resolving with chiral acids, resulting in a theoretical maximum yield of 50%. Solution: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2][3]

Mechanistic Pathway (ATH)

The reaction utilizes a "Noyori-type" catalyst—specifically a Ru(II)-arene complex with a chiral diamine ligand (TsDPEN). This system utilizes formic acid/triethylamine as the hydrogen source, avoiding high-pressure H₂ gas and specialized autoclaves.

Duloxetine_ATH Substrate Mannich Base Ketone (Achiral) TS Ru-H Hydride Transfer (Six-membered TS) Substrate->TS + HCOOH/TEA Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->TS Catalysis Product (S)-Alcohol Intermediate >98% ee TS->Product Arylation SnAr w/ 1-Fluoronaphthalene Product->Arylation NaH, DMSO Duloxetine (S)-Duloxetine Arylation->Duloxetine

Figure 1: Asymmetric Transfer Hydrogenation workflow for Duloxetine precursors.

Validated Protocol: Ru-Catalyzed Reduction

Precursor: 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one (Mannich Base).

Reagents:

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 molar ratio azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF (for higher solubility)

Step-by-Step Procedure:

  • Inerting: Charge a dry 3-neck round bottom flask with the Mannich Base ketone (10.0 g, 54.6 mmol). Purge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add the Ru-catalyst (175 mg, 0.27 mmol) dissolved in minimal degassed DCM.

  • H-Donor Addition: Slowly add the HCOOH/TEA mixture (25 mL) via syringe pump over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at 25–30°C. Monitor by TLC (SiO₂, 10% MeOH in DCM). The reaction is typically complete in 8–12 hours.

  • Quench: Dilute with water (50 mL) and neutralize with saturated NaHCO₃ until pH ~8.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Expected yield >90% of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. Expected ee: >96%.

Critical Process Parameter (CPP): The subsequent step (arylation with 1-fluoronaphthalene) is prone to racemization if conducted at excessive temperatures (>100°C) or with strong bases like KOH in DMSO for prolonged periods.

  • Recommendation: Use NaH in DMSO at 60–70°C for shorter reaction times (1–2 hours) to preserve chiral integrity [1].

Module B: Venlafaxine – The "Dutch Resolution" Strategy

Target: (S)-Venlafaxine (Active enantiomer for specific serotonin targeting) Core Challenge: Venlafaxine possesses a quaternary carbon center, making asymmetric induction during bond formation difficult. The industry standard is synthesis of the racemate followed by resolution. Solution: Optimization of the resolution step using O,O'-di-p-toluoyl-tartaric acid (DTTA), often referred to as "Dutch Resolution" principles (using families of resolving agents).

Synthetic Workflow

The route begins with the condensation of 4-methoxyphenylacetonitrile and cyclohexanone.

Venlafaxine_Flow Start 4-Methoxyphenylacetonitrile + Cyclohexanone Condensation Condensation (LDA, -78°C) Start->Condensation Intermediate Cyclohexanol Nitrile Condensation->Intermediate Reduction Reduction (Rh/Al2O3 or Raney Ni) Intermediate->Reduction Methylation Eschweiler-Clarke (HCHO/HCOOH) Reduction->Methylation Racemate rac-Venlafaxine Methylation->Racemate Resolution Chiral Resolution (DTTA, THF/H2O) Racemate->Resolution Final (S)-Venlafaxine Resolution->Final

Figure 2: Synthetic and Resolution Pathway for Venlafaxine.

Validated Protocol: High-Efficiency Resolution

Standard tartaric acid often yields poor enantiomeric excess (ee) in a single pass. The use of the di-p-toluoyl derivative significantly enhances the diastereomeric salt difference [2].

Reagents:

  • Substrate: rac-Venlafaxine free base (10.0 g)

  • Resolving Agent: O,O'-di-p-toluoyl-(R,R)-tartaric acid (DTTA) (0.8 equivalents)

  • Solvent System: THF : Water (10:1 v/v)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve rac-Venlafaxine (10 g) in THF (50 mL) at 60°C.

  • Acid Addition: In a separate flask, dissolve DTTA (10.8 g) in THF (30 mL) and Water (8 mL). Warm to 50°C.

  • Mixing: Add the acid solution to the amine solution slowly over 10 minutes while maintaining temperature at 60°C.

  • Crystallization: Allow the mixture to cool to Room Temperature (25°C) over 4 hours with gentle stirring (50 rpm). Rapid cooling traps impurities.

  • Filtration: Filter the white precipitate. This is the (R)-Venlafaxine·DTTA salt (the undesired enantiomer typically precipitates first with this agent, leaving the enriched (S)-enantiomer in the mother liquor, or vice-versa depending on specific solvate formation—verify specific salt solubility in your matrix).

    • Note based on Lit [2]: In THF/Water, the (R)-enantiomer salt often precipitates. The mother liquor is enriched with the (S)-enantiomer.

  • Liberation: Evaporate the mother liquor. Treat the residue with 2N NaOH and extract with Ethyl Acetate to yield (S)-Venlafaxine.

  • Recrystallization: If ee is <98%, recrystallize the free base from isopropanol.

Module C: Analytical Controls & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is non-negotiable for validating these protocols.

Chiral HPLC Parameters
ParameterDuloxetine Method [3]Venlafaxine Method [4]
Column Chiralcel OD-H (250 x 4.6 mm)Chiralpak AGP or CM-β-CD (CE)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)10 mM Ammonium Acetate (pH 7.0) : ACN (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 230 nmUV @ 225 nm
Retention (S) ~ 8 min, (R) ~ 12 minSeparation factor (

) > 1.5
Troubleshooting Guide
  • Low ee in Duloxetine ATH:

    • Cause: Catalyst poisoning or wet solvents.

    • Fix: Ensure DCM is distilled over CaH₂. The Ru-catalyst is sensitive to oxygen in solution; degas thoroughly.

  • Poor Resolution in Venlafaxine:

    • Cause: Incorrect water ratio.

    • Fix: The "Dutch Resolution" relies heavily on the specific hydration sphere of the salt. Ensure the THF:Water ratio is strictly 10:1. Pure THF often leads to an amorphous gel rather than crystals.

References

  • Sorbitol-derived synthesis: Arkivoc, 2010 (x), 55-61. "A facile asymmetric synthesis of (S)-duloxetine." Link

  • Resolution of Venlafaxine: Liu, Z., et al. "Efficient resolution of venlafaxine and mechanism study via X-ray crystallography." Chirality, 2018, 30(3), 268-274.[4] Link

  • Duloxetine HPLC: "Validated chiral RP-HPLC method for the enantiomeric separation of duloxetine hydrochloride." ResearchGate. Link

  • Venlafaxine Separation: "Venlafaxine Chiral Separation by Capillary Electrophoresis." MDPI, 2020. Link

Sources

Troubleshooting & Optimization

Purification of (S)-Methyl 2-(morpholin-3-yl)acetate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-Methyl 2-(morpholin-3-yl)acetate

Case ID: PUR-MOR-003 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The purification of (S)-Methyl 2-(morpholin-3-yl)acetate presents a classic "polyamino-ester" challenge.[1] The molecule contains a basic secondary amine (morpholine) and a potentially labile methyl ester.

Standard silica chromatography often fails with this class of compounds due to silanol interactions , resulting in peak tailing, band broadening, and irreversible adsorption (yield loss). This guide provides a modified stationary phase protocol to suppress these interactions while preserving the integrity of the chiral center and the ester functionality.

Module 1: Method Development & Protocol

The Chemistry of the Challenge
  • The Problem: Silica gel (

    
    ) is acidic (
    
    
    
    ). The secondary amine in the morpholine ring (
    
    
    ) acts as a base, hydrogen-bonding strongly to surface silanols.
  • The Result: Instead of partitioning between solvent and silica, the molecule "drags" along the column, causing streaks (tailing) and co-elution with impurities.

  • The Solution: You must use a Mobile Phase Modifier (Base) to competitively block silanol sites.

Optimized Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (

)
Standard phase is sufficient if modified.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic ester portion.
Mobile Phase B Methanol (MeOH)Provides polarity to elute the amine.
Modifier Triethylamine (TEA) or

Crucial: Add 1% TEA to both solvents. TEA is easier to remove than non-volatile bases but may leave a residue.
Loading Liquid loading (DCM)Dry loading on Celite is acceptable; avoid dry loading on silica unless deactivated.
Flow Rate Optimized to column diameterSlower flow rates (

cm/min linear velocity) worsen tailing by allowing more time for silanol interaction.
Step-by-Step Purification Protocol

Step 1: Column Pre-treatment (The "Slurry Pack" Method) Do not simply add TEA to the running solvent. You must equilibrate the silica first.

  • Suspend the silica in the starting mobile phase (e.g., 100% DCM + 1% TEA).

  • Pour the slurry into the column.

  • Flush with 2-3 column volumes (CV) of this buffer.[1] This ensures all acidic silanol sites are neutralized by TEA before your compound touches the column.

Step 2: Elution Gradient

  • Start: 100% DCM (+1% TEA)

  • Ramp: 0%

    
     10% MeOH (+1% TEA) over 10-15 CV.
    
  • Note: Morpholines usually elute between 3-8% MeOH depending on the lipophilicity of the ester side chain.[1]

Step 3: Post-Run Workup TEA has a high boiling point (


). To remove it from your purified fraction:
  • Concentrate the fractions.[2][3]

  • Azeotrope with heptane or toluene 2-3 times on the rotovap.[1]

  • Alternative: If the product is stable, wash the organic fraction quickly with saturated

    
     (removes TEA salts) before final drying, though this risks ester hydrolysis if not done rapidly.
    

Module 2: Visualization & Detection Logic

Since (S)-Methyl 2-(morpholin-3-yl)acetate lacks a strong chromophore (no conjugation), UV detection at 254 nm is often unreliable.[1]

Visualization Decision Tree

DetectionLogic Start Detection Method CheckUV Check UV (200-210 nm) Start->CheckUV Stain Staining Required CheckUV->Stain Weak/No Signal Ninhydrin Ninhydrin Stain (Specific for Amines) Stain->Ninhydrin Best Choice Iodine Iodine Chamber (General) Stain->Iodine Alternative KMnO4 KMnO4 (Oxidative) Stain->KMnO4 If unsaturated impurities Result1 Result1 Ninhydrin->Result1 Secondary Amine: Yellow/Orange Spot Result2 Result2 Iodine->Result2 Brown Spot

Figure 1: Decision logic for detecting non-chromophoric morpholine derivatives.[1] Note that secondary amines typically stain yellow/orange with Ninhydrin, unlike primary amines which stain purple/blue.

Module 3: Troubleshooting Guide

Issue: "My compound is streaking/tailing across 20 fractions."
  • Root Cause: Incomplete deactivation of silica. The amine is "hopping" between silanol sites.

  • Corrective Action:

    • Increase TEA concentration to 2% in the mobile phase.

    • Switch to Ammonia-doped Methanol .[1] Replace MeOH with "7N

      
       in MeOH" (commercially available). Use a gradient of DCM / (
      
      
      
      in MeOH).[2] Ammonia is a stronger base and suppresses tailing better than TEA for stubborn amines.
Issue: "I lost the methyl ester (Hydrolysis)."
  • Root Cause: Exposure to strong base or aqueous conditions during workup.

  • Corrective Action:

    • Avoid aqueous ammonia. Use anhydrous ammonia in MeOH.

    • Do not leave the compound sitting in the basic eluent for days. Rotavap fractions immediately.

    • Store the purified compound as a salt (e.g., HCl or Oxalate salt) rather than the free base for long-term stability.

Issue: "The enantiomeric excess (ee) dropped after the column."
  • Root Cause: Racemization via enolization. The

    
    -proton next to the ester and amine is acidic.[1] Prolonged exposure to basic silica can trigger enolization/racemization.
    
  • Corrective Action:

    • Minimize column residence time (Flash chromatography, not gravity).

    • Use Neutral Alumina instead of Silica. Alumina is less acidic and often requires less aggressive base modification.

Module 4: Mechanism of Tailing (Visualized)

Understanding why the tailing happens helps you prevent it.

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA-Modified Silica (Solution) Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Retention/Tailing) Silanol->Interaction Morpholine Morpholine Amine (Basic) Morpholine->Interaction BlockedSilanol Silanol + TEA (Salt) Elution Clean Elution (Partitioning) BlockedSilanol->Elution No Interaction FreeMorpholine Morpholine (Free Base) FreeMorpholine->Elution

Figure 2: Mechanism of amine tailing suppression.[1] TEA acts as a sacrificial base, occupying the acidic silanol sites so the target morpholine can pass through freely.

References

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link

  • Reich, H. J. "Chromatography: The Solid Phase." University of Wisconsin-Madison, Department of Chemistry. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. Link

  • University of Rochester. "TLC Stains and Visualization." Not Voodoo X. Link

Sources

Technical Support Center: Diastereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective morpholine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled morpholine ring formation. The morpholine scaffold is a privileged structure in medicinal chemistry, and achieving precise control over its stereochemistry is often critical for biological activity.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The guidance herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the improvement of diastereoselectivity in morpholine synthesis.

Q1: My morpholine synthesis is yielding a nearly 1:1 diastereomeric ratio. What are the primary factors I should investigate to improve the diastereoselectivity?

A low diastereomeric ratio (dr) is a frequent challenge and can often be attributed to several key factors in the reaction design. The primary areas to investigate are:

  • The nature of the cyclization precursor: The inherent stereochemistry of your starting materials will significantly influence the facial selectivity of the ring-closing step. In substrate-controlled reactions, the existing chiral centers in the acyclic precursor dictate the preferred conformation for cyclization, leading to one diastereomer over the other.

  • The choice of catalyst and reagents: Many modern morpholine syntheses employ catalysts to control stereoselectivity.[1][3] The catalyst can create a chiral environment that favors the formation of a specific diastereomer. For instance, in metal-catalyzed reactions, the ligand coordinated to the metal center plays a crucial role in inducing asymmetry.[1][3]

  • Reaction conditions: Temperature, solvent, and concentration can all impact the transition state energies of the competing diastereomeric pathways. Lower temperatures often enhance selectivity by amplifying small energy differences between transition states. The polarity and coordinating ability of the solvent can also influence the reaction's stereochemical outcome.

Q2: What is the role of a chiral auxiliary in diastereoselective morpholine synthesis, and when should I consider using one?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.[] In the context of morpholine synthesis, a chiral auxiliary can be attached to the acyclic precursor to control the formation of new stereocenters during cyclization. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse.[]

Consider using a chiral auxiliary when:

  • Your starting materials are achiral, and you need to introduce stereochemistry in a controlled manner.

  • Substrate control is insufficient to achieve the desired level of diastereoselectivity.

  • You are performing a well-established reaction where the effectiveness of specific auxiliaries is documented.

Q3: Can you explain the difference between substrate-controlled and reagent-controlled diastereoselectivity in the context of morpholine synthesis?

This is a fundamental concept in stereoselective synthesis.

  • Substrate-controlled synthesis relies on the existing stereocenters within the starting material to direct the formation of new stereocenters. The steric and electronic properties of the substituents on the chiral starting material will favor a specific reaction pathway and, consequently, the formation of a particular diastereomer. Chiral pool synthesis, which utilizes readily available chiral molecules like amino acids or sugars as starting materials, is a classic example of a substrate-controlled approach.[5]

  • Reagent-controlled synthesis , on the other hand, uses an external chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome, regardless of the inherent stereochemistry of the substrate (or when the substrate is achiral). This approach offers greater flexibility as the choice of the chiral reagent determines the stereoselectivity.

The following diagram illustrates the conceptual difference between these two strategies:

G cluster_0 Substrate-Controlled cluster_1 Reagent-Controlled Chiral Substrate Chiral Substrate Diastereomer A Diastereomer A Chiral Substrate->Diastereomer A Major Pathway Diastereomer B Diastereomer B Chiral Substrate->Diastereomer B Minor Pathway Achiral Reagent Achiral Reagent Achiral Reagent->Chiral Substrate Achiral Substrate Achiral Substrate Diastereomer C Diastereomer C Achiral Substrate->Diastereomer C Major Pathway Diastereomer D Diastereomer D Achiral Substrate->Diastereomer D Minor Pathway Chiral Reagent Chiral Reagent Chiral Reagent->Achiral Substrate

Caption: Substrate- vs. Reagent-Controlled Synthesis.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to poor diastereoselectivity in morpholine synthesis.

Problem 1: Low Diastereomeric Ratio (dr < 5:1)

Initial Assessment:

  • Confirm the structure and purity of your starting materials: Impurities can sometimes interfere with the reaction and lead to poor selectivity.

  • Verify the diastereomeric ratio: Use a reliable analytical method such as NMR, HPLC, or GC to accurately determine the dr of your product mixture.

Troubleshooting Steps:

Parameter to Modify Rationale and Suggested Action
Temperature Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy. Try running the reaction at 0 °C, -20 °C, or even -78 °C. Note that lower temperatures may require longer reaction times.
Solvent The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, acetonitrile). For instance, in some Pd(II)-catalyzed amino-oxygenation reactions, the choice between MeCN and DMSO can invert the chemoselectivity.[1]
Catalyst/Reagent Stoichiometry The amount of catalyst or reagent can be critical. In some copper-promoted oxyamination reactions for morpholine synthesis, increasing the loading of the copper(II) promoter was found to be crucial for obtaining a good diastereomeric ratio.[6]
Nature of Protecting Groups Bulky protecting groups on the nitrogen or oxygen of the acyclic precursor can enhance steric hindrance and favor the formation of one diastereomer. Consider changing from a smaller protecting group (e.g., Boc) to a larger one (e.g., Cbz or a substituted benzyl group).
Problem 2: Inconsistent Diastereoselectivity Between Batches

Initial Assessment:

  • Review your experimental procedure: Ensure that all reaction parameters (weighing of reagents, solvent volumes, reaction times, and temperatures) are being consistently reproduced.

  • Check the age and quality of your reagents: Reagents, especially catalysts and anhydrous solvents, can degrade over time. Use freshly purified solvents and new bottles of reagents if possible.

Troubleshooting Workflow:

The following workflow can help systematically diagnose the source of inconsistency:

G start Inconsistent Diastereoselectivity Observed reagent_check Re-evaluate Reagent Quality (Solvents, Catalysts, Starting Materials) start->reagent_check procedure_review Strictly Standardize Procedure (Temperature, Addition Rate, Stirring) start->procedure_review reagent_source Source New Batches of Reagents reagent_check->reagent_source run_parallel Run Parallel Reactions with Old and New Reagents procedure_review->run_parallel reagent_source->run_parallel compare_results Compare Diastereomeric Ratios run_parallel->compare_results reagent_issue Reagent Quality is the Issue compare_results->reagent_issue problem_identified Problem Source Identified reagent_issue->procedure_review No, Re-evaluate Procedure reagent_issue->problem_identified Yes

Caption: Troubleshooting Inconsistent Diastereoselectivity.

Section 3: Experimental Protocols

Here, we provide an illustrative, generalized protocol for a diastereoselective morpholine synthesis via intramolecular cyclization. Note: This is a template and must be adapted based on the specific substrate and desired product.

General Protocol: Diastereoselective Intramolecular Hydroalkoxylation

This protocol is based on methods that utilize an intramolecular hydroalkoxylation of a nitrogen-tethered alkene, which can be mediated by a Lewis acid like boron trifluoride etherate.[1]

Materials:

  • N-protected amino alcohol with a tethered alkene

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl3)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Substrate: Synthesize the N-protected amino alcohol with a tethered alkene using established literature procedures. Ensure the substrate is pure and dry.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-protected amino alcohol substrate.

    • Dissolve the substrate in anhydrous DCM or CHCl3.

  • Initiation of Cyclization:

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add boron trifluoride etherate (typically 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product using NMR spectroscopy or chiral HPLC.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Che, C., & Thomson, R. J. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Orchid Chemical Supplies Ltd. (2025). How to control the stereochemistry in custom synthesis?. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Zhang, J., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • Various Authors. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

  • Various Authors. (2020). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. [Link]

Sources

Preventing epimerization during functionalization of chiral morpholines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists. It addresses the specific "ticket" of preventing epimerization in chiral morpholine scaffolds.

Ticket ID: #8842-EPIM Subject: Preventing Epimerization During Functionalization Status: Open Assigned Specialist: Senior Application Scientist

📋 Incident Overview

User Issue: Loss of enantiomeric excess (ee) during the functionalization of C2/C3-substituted morpholines. Root Cause Analysis: Morpholines are prone to epimerization via three primary mechanisms depending on the reaction class:

  • Dipole-Destabilization (during

    
    -lithiation).
    
  • 
    -Hydride Elimination  (during transition metal catalysis).
    
  • Enolization/Tautomerization (in morpholinones or oxidative conditions).

This guide provides the validated protocols and mechanistic logic to bypass these failure modes.

🛠 Module 1: The Cryogenic Trap ( -Lithiation)

Context: You are attempting to functionalize the C2 position of an


-Boc morpholine via deprotonation.
The Risk:  The lithiated intermediate is configurationally unstable at temperatures > -50°C.
The Mechanistic "Why"

In


-Boc morpholines, the dipole-stabilized carbanion (formed 

to the nitrogen) retains chirality due to the coordination of the lithium cation with the Boc carbonyl oxygen. This "complex induced proximity effect" (CIPE) locks the conformation.
  • Failure Mode: If the temperature rises, the C-Li bond becomes fluxional, leading to racemization or equilibration to the thermodynamic product (often the equatorial lithium species).

Validated Protocol: The Beak-O'Brien Standard

Use this protocol for stereoretentive C-functionalization.

Reagents:

  • Substrate:

    
    -Boc-2-substituted morpholine.
    
  • Base:

    
    -BuLi (1.1 equiv) / TMEDA (1.1 equiv).
    
  • Solvent: Anhydrous THF (0.1 M).

Step-by-Step Workflow:

  • Cooling: Cool the substrate/TMEDA/THF mixture to -78°C (Internal probe required; bath temp is insufficient).

  • Deprotonation: Add

    
    -BuLi dropwise over 10 mins.
    
  • Incubation: Stir for 30–45 mins at -78°C.

    • Critical Note: Do not exceed 60 mins. While O'Brien showed piperidines are stable at -50°C, morpholines lithiate faster and equilibrate faster [1].

  • Trapping: Add the electrophile (pre-cooled in THF if possible) rapidly.

  • Quench: Allow to warm only after 15 mins of stirring with the electrophile.

📉 Troubleshooting Decision Tree

LithiationTroubleshooting Start Issue: Low ee after Lithiation CheckTemp Was internal temp > -70°C? Start->CheckTemp CheckTime Lithiation time > 60 min? CheckTemp->CheckTime No SolTemp Fix: Use dry ice/acetone. Carbanion equilibrated. CheckTemp->SolTemp Yes CheckGroup Is N-protecting group Boc? CheckTime->CheckGroup No SolTime Fix: Shorten time. Morpholine lithiates faster than piperidine. CheckTime->SolTime Yes SolGroup Fix: Switch to Boc. Requires C=O coordination for stability. CheckGroup->SolGroup No SolGood Check Electrophile reactivity. Slow trapping allows equilibration. CheckGroup->SolGood Yes

Figure 1: Diagnostic logic for identifying causes of racemization during


-lithiation events.

⚙️ Module 2: The Palladium Paradox (N-Arylation)

Context: You are performing a Buchwald-Hartwig coupling on a chiral morpholine. The Risk: Racemization via


-hydride elimination.
The Mechanistic "Why"

During the catalytic cycle, after the amine binds to the Pd(II) center, the complex can undergo


-hydride elimination if the reductive elimination step is slow.
  • 
    -Hydride Elimination:  Converts the morpholine into an imine/enamine intermediate.
    
  • Re-insertion: The Pd-H re-inserts, but without stereocontrol, resulting in a racemic product.

Validated Protocol: The "Speed-Over-Stability" Approach

To prevent this, you must accelerate Reductive Elimination (RE) so it outcompetes


-Elimination.

Key Parameters:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos ). The steric bulk forces the product off the metal (fast RE).

  • Base Selection: Avoid strong alkoxides if possible.

Base Selection Matrix:

BasepKa (conj. acid)Risk LevelRecommended For
NaOtBu ~17HighNon-chiral substrates or quaternary centers.
Cs₂CO₃ ~10LowStandard for chiral morpholines.
K₃PO₄ ~12MediumAlternative if reaction is sluggish.
LHMDS ~26CriticalAvoid. Will deprotonate

-proton directly.
🧬 Pathway Visualization

PdCycle cluster_Danger DANGER ZONE Substrate Chiral Morpholine (Pure Enantiomer) PdComplex Pd-Amine Complex Substrate->PdComplex Oxidative Addition Imine Imine/Enamine (Achiral Intermediate) PdComplex->Imine Slow Reductive Elimination (leads to Beta-Hydride Elim) Product Chiral Product (Retained ee) PdComplex->Product FAST Reductive Elimination (BrettPhos/RuPhos) Racemic Racemic Product Imine->Racemic Re-insertion

Figure 2: The kinetic competition between productive coupling (Green) and racemization via


-elimination (Red).

🧪 Module 3: The Thermodynamic Sink (Oxidation/Acylation)

Context: You are working with Morpholin-2-ones or Morpholin-3-ones (lactams/lactones). The Risk: Extreme acidity of the


-proton.
The Mechanistic "Why"

The pKa of the


-proton in a standard morpholine is ~40-50. However, in a morpholin-3-one (lactam), the pKa drops to ~25-30. In a morpholin-2-one (lactone), it can be as low as ~20.
  • Consequence: Even weak bases (TEA, DIPEA) or chromatography on basic alumina can cause epimerization via enolization.

FAQ: Quick Fixes for Carbonyl Morpholines

Q: Can I use flash chromatography on silica? A: Yes, but flush the column with 1% Et3N only if your compound is acid-sensitive. For chiral lactams, neutral silica is safer. Avoid alumina.

Q: I need to N-alkylate a chiral morpholin-3-one. What base do I use? A: Do not use thermodynamic conditions (e.g., NaH/RT). Use kinetic alkylation :

  • Cool to -78°C.

  • Add LDA (1.05 equiv) to form the enolate irreversibly.

  • Add alkyl halide immediately. Reasoning: This prevents proton exchange between the product and the starting material.

📚 References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 59(10), 2743–2750. Link
    
  • O’Brien, P. (2008). Chiral Lithium Amides for Asymmetric Synthesis. Chemical Communications, (6), 655–667. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • McGrath, N. A., & O’Brien, P. (2006). Stereoselective Synthesis of 2-Substituted Piperazines and Morpholines. Synthesis, 2006(13), 2233-2241. Link

End of Ticket #8842. If issues persist, please upload your NMR spectra for detailed analysis.

Troubleshooting low yields in N-alkylation of morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an interactive technical support center. It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic advice to address the specific physicochemical challenges of morpholine chemistry.

Status: Online | Specialist: Senior Application Scientist Ticket: Troubleshooting Low Yields in


 N-Alkylation

Diagnostic Triage

Before altering your protocol, identify where the yield is being lost. Use this logic tree to diagnose the root cause.

TroubleshootingLogic Start Low Yield Observed TLC Analyze Crude Reaction (TLC/LCMS) Start->TLC Result1 Starting Material (SM) Remains TLC->Result1 Incomplete Result2 SM Consumed, New Spots Formed TLC->Result2 Side Reactions Result3 Clean Conversion on TLC, But Low Mass Recovery TLC->Result3 Work-up Issue Sol1 Diagnosis: Low Nucleophilicity Action: Change Solvent (Aprotic) or Add Catalyst (KI) Result1->Sol1 Sol2 Diagnosis: Elimination (E2) or Quaternization Action: Lower Temp, Change Base Result2->Sol2 Sol3 Diagnosis: Water Solubility Action: Adjust pH > 10 Use Continuous Extraction Result3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in morpholine alkylation.

Critical Troubleshooting Guides

Issue A: "My reaction is stuck/slow." (Kinetics & Nucleophilicity)

The Science: Morpholine is a secondary amine with moderate nucleophilicity (


). In 

reactions, the solvent shell heavily influences the reaction rate.[1]
  • Problem: Using protic solvents (MeOH, EtOH) creates a "cage" of hydrogen bonds around the morpholine nitrogen, significantly lowering its energy and reactivity [1].

  • Solution: Switch to Polar Aprotic Solvents (Acetonitrile, DMF, or Acetone). These solvate the cation (e.g.,

    
    ) but leave the morpholine "naked" and highly reactive.
    

Comparative Solvent Data:

Solvent Class Examples Effect on Morpholine Nucleophilicity Recommendation
Polar Protic Methanol, Ethanol, Water Inhibits: H-bonding stabilizes the amine, increasing activation energy. Avoid for difficult alkylations.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO Enhances: No H-bonding; amine remains reactive. Preferred (MeCN is easiest to remove).

| Non-Polar | Toluene, DCM | Neutral: Poor solubility of inorganic bases (


) limits reaction. | Use only with Phase Transfer Catalysts. |
Issue B: "I see multiple spots/byproducts." (Selectivity)

The Science: Two main competitors destroy yield here: Quaternization and Elimination .

  • Quaternization (Over-Alkylation): The product (tertiary amine) is often more nucleophilic than the starting morpholine. It attacks the alkyl halide again, forming a quaternary ammonium salt.

    • Fix: Ensure Morpholine is in excess (1.2 – 1.5 equiv) relative to the alkyl halide. Add the alkyl halide slowly (dropwise) to keep its concentration low relative to the amine.

  • Elimination (E2): If your alkyl halide is secondary or bulky, and you use a strong base (e.g., NaH, KOtBu), the base will deprotonate the alkyl halide rather than substitute it, forming an alkene [2].

    • Fix: Use a weaker, non-nucleophilic base like

      
       or 
      
      
      
      . Avoid heating above 60°C unless necessary.
Issue C: "The product disappeared during extraction." (Isolation)

The Science: This is the most common cause of "low yield" in morpholine chemistry. N-alkyl morpholines are often highly water-soluble and hygroscopic.

  • The Trap: If you extract at neutral pH (pH 7), a significant portion of the morpholine derivative may remain protonated (cationic) and stay in the aqueous layer.

  • The Fix: You must exploit the

    
    . To ensure the amine is neutral and lipophilic, the aqueous pH must be at least 2 units higher  than the conjugate acid's 
    
    
    
    .
    • Target pH for extraction: pH > 10-11 .

Validated Protocols

Protocol 1: The "Finkelstein" Modification (For Sluggish Alkyl Chlorides)

If you are forced to use an alkyl chloride (cheaper, stable) but the reaction is too slow, do not just heat it (which causes elimination). Use in situ halide exchange [3].

Mechanism:



The generated Alkyl Iodide (

) reacts ~100x faster with morpholine than the chloride.

Step-by-Step:

  • Dissolve: 1.0 equiv Alkyl Chloride and 1.2 equiv Morpholine in Acetonitrile (0.2 M concentration).

  • Base: Add 2.0 equiv anhydrous

    
    .
    
  • Catalyst: Add 0.1 – 0.5 equiv Potassium Iodide (KI) .

  • Reflux: Heat to 60–80°C. Monitor by TLC.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate.
    
Protocol 2: The "pH-Switch" Extraction (For High Recovery)

Use this rigorous work-up to recover water-soluble products.

  • Quench: Dilute reaction mixture with 1M HCl until pH < 2. (Product is now a water-soluble salt; impurities stay organic).

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (

    
    ). Discard organic layer  (removes non-basic impurities).
    
  • Basify: Cool the aqueous layer on ice. Slowly add 50% NaOH or saturated

    
     until pH > 12 .
    
  • Extract: Extract the basic aqueous layer with DCM or Chloroform (

    
    ). (Note: DCM is better for polar amines than EtAc).
    
  • Dry: Dry combined organics over

    
    .
    

Advanced Visualization: Reaction Pathways

ReactionPathways SM Morpholine (Secondary Amine) Product N-Alkyl Morpholine (Desired Product) SM->Product SN2 (Major) Base, Polar Aprotic Solvent RX Alkyl Halide (R-X) RX->Product Accelerated via R-I Alkene Alkene (Elimination Byproduct) RX->Alkene E2 (Side Reaction) High Temp, Strong Base Quat Quaternary Salt (Over-Alkylation) Product->Quat SN2 (Side Reaction) Excess R-X KI KI Catalyst

Figure 2: Competitive reaction pathways. Success depends on maximizing the green path (SN2) while suppressing the red paths (Quaternization/Elimination).

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination instead? A: Yes, and often you should. If you have the corresponding aldehyde/ketone, reductive amination (using


) avoids the risk of elimination (E2) and quaternization entirely. It is the preferred "Plan B" if direct alkylation fails due to steric hindrance [4].

Q: My product is an oil and won't crystallize. How do I purify it without a column? A: Morpholine derivatives often form oils. Try converting it to the HCl salt . Dissolve the oil in dry ether/dioxane and bubble HCl gas (or add 4M HCl in dioxane). The hydrochloride salt is usually a solid, hygroscopic precipitate that can be filtered and washed.

Q: Why use Cesium Carbonate (


) instead of Potassium Carbonate? 
A:  "Cesium Effect." Cesium is a larger cation with a softer charge density. It is more soluble in organic solvents like DMF/MeCN than potassium, leading to a more "naked" and reactive carbonate anion. This can boost yields in difficult alkylations.

References

  • Solvent Effects on SN2 Reactions. Master Organic Chemistry. (2012). Explains the inhibition of nucleophiles by protic solvents via hydrogen bonding.[2]

  • N-Alkylation vs Elimination. Chemistry LibreTexts. (2024). Details the competition between substitution and elimination in secondary alkyl halides.

  • Finkelstein Reaction Applications. Organic Chemistry Portal. Describes the utility of iodide catalysis in alkylation.

  • Reductive Amination Strategies. ACS Green Chemistry Institute. (2026). Discusses reductive amination as a greener, more selective alternative to direct alkylation.

Sources

Technical Support Center: Navigating the Scale-Up of Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their chiral morpholine synthesis from the laboratory bench to pilot plant or manufacturing scale. As a senior application scientist, I understand that scaling up a chemical process introduces a host of new challenges that can impact yield, purity, and stereochemical integrity. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities with confidence.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1] The precise control of stereochemistry within this scaffold is often paramount for therapeutic efficacy and safety, making robust and scalable asymmetric synthesis methods essential.[1][2] This guide is structured to address the most common and critical issues encountered during the scale-up process, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your process development.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems you may encounter during the scale-up of your chiral morpholine synthesis in a practical question-and-answer format.

Q1: We are observing a significant drop in enantiomeric excess (ee) for our asymmetric hydrogenation reaction upon moving to a larger reactor. What are the likely causes and how can we mitigate this?

A1: A decrease in enantioselectivity during the scale-up of an asymmetric hydrogenation is a common yet multifaceted problem. Several factors that may be negligible at the lab scale can become critical in a larger reactor.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Causality: In a larger vessel, achieving homogeneous mixing of the substrate, catalyst, and hydrogen gas is more challenging. Poor mixing can lead to localized "hot spots" or areas of low hydrogen concentration, which can affect the catalyst's performance and favor side reactions or background uncatalyzed reactions, ultimately eroding the enantioselectivity.

    • Troubleshooting Steps:

      • Agitator and Baffle Optimization: Evaluate the reactor's agitation system. The type of impeller (e.g., pitched-blade turbine, Rushton turbine) and the presence of baffles are crucial for ensuring proper mixing. You may need to consult with a chemical engineer to model the fluid dynamics in your reactor and select an appropriate agitation setup for your reaction volume and viscosity.

      • Hydrogen Sparging: Ensure efficient hydrogen delivery. A sparger that produces fine bubbles will increase the gas-liquid interfacial area, improving mass transfer. The position of the sparger relative to the impeller is also important.

      • Process Analytical Technology (PAT): Implement in-situ monitoring to assess reaction homogeneity. For example, strategically placed temperature probes can detect localized exotherms.

  • Catalyst Deactivation or Heterogeneity:

    • Causality: On a larger scale, the catalyst is exposed to a larger surface area of the reactor and potentially a greater quantity of impurities from the starting materials or solvents. Trace amounts of water, oxygen, or other functional groups can poison or alter the active catalytic species.

    • Troubleshooting Steps:

      • Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the process, from catalyst preparation to the reaction itself. Use high-purity, degassed solvents and ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) before introducing the reagents.

      • Catalyst Loading and Introduction: The method of catalyst introduction can impact its distribution. A pre-dissolved catalyst solution added to the reaction mixture under vigorous agitation is often preferable to adding the solid catalyst directly.

      • Catalyst Stability Studies: Conduct small-scale experiments to evaluate the catalyst's stability over longer reaction times and in the presence of potential impurities anticipated at a larger scale.

  • Temperature Gradients:

    • Causality: Exothermic hydrogenation reactions can be difficult to control in large reactors, leading to temperature gradients. Many asymmetric catalysts have a narrow optimal temperature range for high enantioselectivity.

    • Troubleshooting Steps:

      • Reactor Heat Transfer: Ensure your reactor's cooling system is adequate for the heat generated by the reaction at scale. Consider a semi-batch or continuous-flow process for highly exothermic reactions to improve heat management.

      • Controlled Addition: Add the substrate or catalyst solution portion-wise or via a syringe pump to control the rate of reaction and heat generation.

Q2: Our standard silica gel chromatography purification is not economically viable for the multi-kilogram scale. What are some practical, chromatography-free purification strategies for isolating our chiral morpholine?

A2: Relying on chromatography for large-scale purification is a common bottleneck.[3] Fortunately, classical resolution techniques can be highly effective and scalable.

Scalable Purification Strategies:

  • Diastereomeric Salt Crystallization:

    • Principle: This is a robust and widely used industrial method for resolving racemates of compounds containing an acidic or basic handle, such as the amine in the morpholine ring.[4][5] A chiral resolving agent (a chiral acid) is added to the racemic morpholine to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer.[4][6]

    • Workflow:

      • Resolving Agent Screening: Screen a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) in different solvents to identify a combination that provides good discrimination in solubility between the two diastereomeric salts.

      • Optimization: Once a promising system is identified, optimize parameters such as the stoichiometry of the resolving agent, concentration, temperature profile (cooling rate), and seeding strategy to maximize the yield and diastereomeric excess (de) of the crystallized salt.

      • Salt Breaking and Recovery: After isolating the desired diastereomeric salt by filtration, the chiral resolving agent is removed by a simple acid-base workup to liberate the enantiomerically enriched morpholine. The resolving agent can often be recovered and recycled.

  • Crystallization-Induced Dynamic Resolution (CIDR):

    • Principle: CIDR is a powerful technique that can theoretically provide a 100% yield of the desired enantiomer from a racemate.[7] It combines the principles of diastereomeric salt formation with an in-situ racemization of the undesired enantiomer in solution.[7][8][9] As the desired diastereomeric salt crystallizes out, the equilibrium of the racemizing starting material in solution shifts, continuously feeding the desired enantiomer into the crystallization process.

    • Requirements for Feasibility:

      • A stereocenter that is labile under the reaction conditions (can racemize).

      • A suitable resolving agent and solvent system that allows for selective crystallization of one diastereomer.

      • The rate of racemization in solution must be faster than the rate of crystallization.

Q3: We are concerned about the safety of using highly reactive and hazardous reagents like strong bases and pyrophoric catalysts during our scale-up. What are the key safety considerations?

A3: Process safety is paramount during scale-up. A thorough hazard analysis of each step is crucial.

Key Safety Considerations:

  • Hazardous Reagents:

    • Morpholine Itself: Morpholine is a corrosive and toxic liquid that can be absorbed through the skin and is a severe irritant to the eyes and respiratory tract.[10][11] Ensure adequate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, is used. Work in a well-ventilated area or use a fume hood.

    • Strong Bases (e.g., n-BuLi, NaH): These are often used for deprotonation steps. They can be pyrophoric and react violently with water. At scale, the addition of such reagents should be carefully controlled to manage the exotherm. Consider using less hazardous bases if the chemistry allows.

    • Reactive Intermediates: Some synthetic routes may generate unstable or highly reactive intermediates.[12] Understanding the thermal stability of these intermediates is critical.

    • On-Demand Generation: For particularly hazardous reagents, consider generating them in-situ or using a continuous flow reactor to minimize the amount present at any given time.[13][14]

  • Thermal Hazards:

    • Exothermic Reactions: Many bond-forming reactions are exothermic. What might be easily controlled in a lab flask with an ice bath can lead to a dangerous thermal runaway in a large reactor.

    • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process at scale.

  • Engineering Controls:

    • Reactor Design: Ensure the reactor is properly rated for the anticipated temperatures and pressures.

    • Emergency Systems: The reactor should be equipped with appropriate emergency relief systems (e.g., rupture discs, relief valves) and a quench system.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using asymmetric catalysis over classical resolution for obtaining a single enantiomer of a morpholine?

A1: Both are valid strategies, and the best choice depends on the specific project goals and constraints.

FeatureAsymmetric CatalysisClassical Resolution
Theoretical Max Yield 100%50% (unless combined with racemization, i.e., CIDR)[9]
Atom Economy Generally higherLower, due to the use of a stoichiometric resolving agent.
Process Steps Often fewer steps.Requires additional steps for salt formation and breaking.
Development Time Can be faster if a suitable catalyst is known.Screening for resolving agents and solvents can be time-consuming.
Cost Chiral catalysts and ligands can be expensive, but catalyst loading is low.[15]Resolving agents are often cheaper, but used in stoichiometric amounts.[5]
Applicability Requires a suitable prochiral substrate and a known catalytic method.Applicable to any racemate with an acidic or basic handle.
Q2: How can Process Analytical Technology (PAT) be implemented to monitor and control the quality of our chiral morpholine synthesis during production?

A2: PAT is a powerful framework for ensuring consistent quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[16][17] For chiral morpholine synthesis, PAT can be invaluable.

  • Applications of PAT:

    • Reaction Monitoring: In-situ spectroscopic techniques like FTIR or Raman spectroscopy can monitor the disappearance of starting materials and the appearance of the product in real-time, allowing for precise determination of reaction completion and preventing the formation of impurities from over-reaction.

    • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization processes (like diastereomeric salt resolution), ensuring consistent crystal morphology and batch-to-batch reproducibility.

    • Chiral Analysis: While real-time enantiomeric excess monitoring is challenging, at-line or on-line HPLC systems can be integrated into the process to provide rapid feedback on the stereochemical purity of the product, allowing for faster process adjustments compared to traditional off-line QC testing.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a representative procedure for the synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation.[1]

  • Catalyst Preparation (in a glovebox):

    • To a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., (R,R)-Me-BPE-Phos, 0.011 equiv) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 equiv).

    • Add anhydrous, degassed solvent (e.g., dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate, dried pressure reactor, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed solvent.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.

    • Seal the reactor, purge with high-purity hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction mixture at the optimized temperature for 12-24 hours.

  • Work-up and Purification:

    • Upon completion (monitored by at-line HPLC or by sampling), carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product. For scale-up, this would ideally be via crystallization or diastereomeric salt formation as described above.

Protocol 2: Screening for Diastereomeric Salt Resolution

This protocol outlines a general approach to screen for suitable conditions for resolving a racemic chiral morpholine.[4]

  • Setup:

    • Arrange a matrix of small-scale crystallization tubes or vials.

    • Prepare stock solutions of your racemic morpholine and a selection of chiral resolving acids in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Screening:

    • In each vial, combine the racemic morpholine solution with a solution of a resolving agent (typically 0.5-1.0 equivalents).

    • Allow the vials to stand at room temperature and then cool to a lower temperature (e.g., 4 °C) to induce crystallization.

    • Observe the vials for solid formation.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Analyze the solid and the mother liquor.

      • Determine the diastereomeric excess of the solid salt by NMR or HPLC.

      • Break a small sample of the salt and analyze the enantiomeric excess of the morpholine by chiral HPLC.

  • Optimization:

    • For promising "hits," further optimize the solvent composition, stoichiometry, and temperature profile to improve yield and selectivity.

Visualizations

Workflow for Scale-Up of Chiral Morpholine Synthesis

G cluster_0 Lab Scale (Grams) cluster_1 Scale-Up Challenges cluster_2 Pilot/Industrial Scale (Kilograms) lab_synthesis Asymmetric Synthesis (e.g., Hydrogenation) lab_purification Chromatographic Purification lab_synthesis->lab_purification lab_analysis Chiral HPLC, NMR lab_purification->lab_analysis mixing Mixing & Heat Transfer lab_analysis->mixing Transition purity Stereoselectivity Control lab_analysis->purity purification_scale Purification Method lab_analysis->purification_scale safety Process Safety lab_analysis->safety pilot_synthesis Optimized Synthesis in Reactor mixing->pilot_synthesis purity->pilot_synthesis pilot_purification Crystallization / Salt Resolution purification_scale->pilot_purification safety->pilot_synthesis pilot_synthesis->pilot_purification pilot_analysis PAT (FTIR, FBRM) At-line HPLC pilot_purification->pilot_analysis

Caption: Key considerations when transitioning chiral morpholine synthesis from lab to industrial scale.

Decision Tree for Chiral Purification at Scale

G decision decision outcome Proceed with optimized diastereomeric salt crystallization start Racemic Morpholine Product Mixture is_amine Does the morpholine have a free amine? start->is_amine salt_resolution Perform Diastereomeric Salt Resolution Screening is_amine->salt_resolution Yes no_handle Chemical modification to introduce a handle, or rely on preparative SFC is_amine->no_handle No is_labile Is the stereocenter labile to racemization? is_labile->outcome No cidr Investigate Crystallization- Induced Dynamic Resolution is_labile->cidr Yes salt_resolution->is_labile cidr->outcome Not feasible outcome_cidr Proceed with CIDR for >50% theoretical yield cidr->outcome_cidr Successful prep_sfc Consider Preparative SFC (High cost, high purity) no_handle->prep_sfc

Caption: A decision-making framework for selecting a scalable chiral purification method.

References

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]

  • Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

  • Organic Chemistry Frontiers. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

  • Jo, E., & Kim, H. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 14(11), 2496. [Link]

  • Ebbers, I. M., et al. (2009). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. Organic & Biomolecular Chemistry, 7(15), 3054–3057. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Chari, A., et al. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Frontiers in Molecular Biosciences, 8, 775591. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Blackmond, D. G. (2010). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 14(6), 1349–1354. [Link]

  • ResearchGate. (2019, June). Recent progress in the synthesis of morpholines. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • ResearchGate. (2021, November). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. [Link]

  • ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. [Link]

  • Huh, C. W., et al. (2018). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 83(15), 8036–8048. [Link]

  • Pharmaceutical Technology. (n.d.). New Ways Around Hazardous Reagent Chemistry. [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]

  • ACS Publications. (n.d.). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?[Link]

  • RSC Publishing. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]

  • ResearchGate. (2025, April). Understanding Chiral Proton Catalysis Using Cinchonium Derivatives in aza‐Michael Additions. [Link]

  • PubMed. (2021, November 24). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. [Link]

  • ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • RSC Publishing. (n.d.). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • NIH. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • MDPI. (n.d.). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. [Link]

  • ResearchGate. (n.d.). Tools and techniques of process analytical technology (PAT) for.... [Link]

  • ScienceRise: Pharmaceutical Science. (2024, February 29). Solvents in the industrial synthesis of naphazoline nitrate: implementation of the principles of "Green chemistry" and analysis. [Link]

  • NIH. (n.d.). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. [Link]

  • NIH. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • NIH. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • ResearchGate. (2015, December 14). CHIRAL SYNTHESIS: AN OVERVIEW. [Link]

  • RSC Publishing. (n.d.). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. [Link]

  • NIH. (2024, May 29). Catalytic asymmetric synthesis of planar-chiral dianthranilides via (Dynamic) kinetic resolution. [Link]

Sources

Alternative synthetic routes to (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Scaffolds Division Subject: Synthetic Strategies for (S)-Methyl 2-(morpholin-3-yl)acetate Ticket ID: MOR-3YL-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are targeting (S)-Methyl 2-(morpholin-3-yl)acetate , a privileged scaffold in medicinal chemistry (often found in kinase inhibitors and GPCR ligands).[1] The structural core involves a saturated 1,4-oxazine ring with a specific S-configuration at the C3 position, bearing an acetate side chain.[1]

This guide details three validated routes, ranked by scalability and stereochemical fidelity. We move beyond "textbook" descriptions to address the why and how of failure points.

Route 1: The "Chiral Pool" Approach (L-Aspartic Acid)

Best For: High enantiomeric excess (ee), moderate scales (grams to kilos), and labs without high-pressure hydrogenation equipment.

The Logic

We utilize L-Aspartic Acid as the starting material.[1][2][3][4] The C4 backbone of aspartic acid perfectly maps to the target: the


-carboxylate becomes the acetate side chain, and the 

-carbon becomes the C3 chiral center of the morpholine.

Mechanism & Workflow:

  • Regioselective Reduction: The

    
    -carboxylic acid is reduced to an alcohol, while preserving the 
    
    
    
    -ester.[1]
  • Annulation: A "one-pot" N-acylation/O-alkylation sequence builds the ring as a lactam (morpholin-5-one).[1]

  • Lactam Reduction: Selective reduction of the ring carbonyl yields the morpholine without reducing the side-chain ester.

AsparticRoute Start L-Aspartic Acid (beta-methyl ester) Step1 1. Protection (Boc) 2. Mixed Anhydride Act. 3. NaBH4 Reduction Start->Step1 Inter1 (S)-N-Boc-3-amino- 4-hydroxybutyrate Step1->Inter1 Step2 1. TFA (Deprotect) 2. Chloroacetyl Chloride 3. NaH (Cyclization) Inter1->Step2 Lactam (S)-Morpholin-5-one Derivative Step2->Lactam Step3 Selective Reduction (BH3·DMS or Lawesson's/Raney Ni) Lactam->Step3 Target (S)-Methyl 2-(morpholin-3-yl) acetate Step3->Target

Figure 1: Step-wise transformation from L-Aspartic Acid to the target morpholine.

Protocol & Troubleshooting (Q&A)

Q: I am seeing low yields during the reduction of the lactam (Step 3). The ester side chain is also hydrolyzing.

  • Diagnosis: You are likely using LiAlH₄ (LAH) . LAH is too aggressive and will reduce your side-chain ester to an alcohol (di-ol formation).[1]

  • Solution: Switch to Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane is chemoselective for amides over esters at controlled temperatures (0°C to RT).

  • Alternative: If BH₃ fails, convert the lactam to a thiolactam using Lawesson’s Reagent , then desulfurize with Raney Nickel . This is milder but smellier.[1]

Q: My enantiomeric excess (ee) dropped after the cyclization step.

  • Diagnosis: Racemization via an oxazolone intermediate or harsh basic conditions during the NaH cyclization.

  • Solution: Ensure the temperature during the NaH addition does not exceed 0°C. Alternatively, use KOtBu in THF at -10°C, which often provides better kinetic control than NaH.

Route 2: Asymmetric Hydrogenation (Catalytic Route)

Best For: Industrial scale-up, atom economy, and when "chiral pool" costs become prohibitive.[1]

The Logic

Instead of carrying chirality through multiple steps, we build the morpholine ring first as an unsaturated 2H-1,4-oxazine (or dehydromorpholine) and set the stereocenter in the final step using a Rhodium catalyst with a chiral phosphine ligand.

Key Catalyst System: Rh(COD)₂BF₄ + ZhaoPhos (or similar Bisphosphine-Thiourea ligands).[1]

Hydrogenation Precursor Unsaturated Precursor (Methyl 2-(2H-1,4-oxazin-3-yl)acetate) Conditions H2 (10-30 atm) TFE/DCM, RT, 12h Precursor->Conditions Substrate Catalyst Catalyst System: [Rh(COD)2]BF4 + (R,R)-ZhaoPhos Catalyst->Conditions Activates H2 Product Target: (S)-Morpholine Derivative (>95% ee) Conditions->Product Enantioselective Hydrogenation

Figure 2: Asymmetric hydrogenation workflow for 3-substituted morpholines.

Protocol & Troubleshooting (Q&A)

Q: The hydrogenation conversion is <10% after 24 hours.

  • Diagnosis: Catalyst poisoning or insufficient hydrogen pressure.[1] Morpholine precursors are amines; free amines can coordinate strongly to Rh, poisoning it.

  • Solution:

    • Protect the Nitrogen: Ensure the precursor is N-protected (e.g., N-Boc or N-Acyl) before hydrogenation if using standard ligands.[1]

    • Acid Additive: Add a stoichiometric amount of HBF₄ or TFA . Protonating the amine prevents it from binding to the metal center, allowing the alkene to coordinate.

Q: I am getting the (R)-isomer instead of the (S)-isomer.

  • Diagnosis: Wrong ligand enantiomer.[1]

  • Solution: If you used (R,R)-ZhaoPhos, switch to (S,S)-ZhaoPhos (or vice versa, depending on the specific ligand's induction sense). Always verify the ligand's absolute configuration against the literature for this specific substrate class.

Route 3: The "Rescue" Strategy (Classical Resolution)

Best For: When synthesis yields a racemate, or to upgrade material with 80-90% ee to >99% ee.

The Logic

If the asymmetric routes fail, synthesize the racemic morpholine (which is cheap and easy) and separate the enantiomers using a chiral acid.

Protocol:

  • Dissolve racemic amine in hot methanol/ethanol.[1]

  • Add 0.5 to 1.0 equivalents of Dibenzoyl-L-tartaric acid (L-DBTA).[1]

  • Cool slowly to crystallize the diastereomeric salt.

  • Filter and treat the salt with NaOH to liberate the free base.

Comparative Data: Resolution Agents

Resolving AgentSolvent SystemTypical Yield (First Crop)Expected ee
L-Tartaric Acid MeOH/H₂O (9:[1]1)35%85-90%
Dibenzoyl-L-tartaric acid EtOH (Abs)40%>95%
(S)-Mandelic Acid iPrOH30%80-85%

Summary of Critical Parameters

ParameterChiral Pool (Aspartic)Asymmetric Hydrogenation
Key Risk Over-reduction of esterCatalyst poisoning
Cost Driver Reagents (Boc, BH3)Catalyst (Rh, Ligand)
Scalability Linear (Good)Exponential (Excellent)
Stereocontrol Source-dependent (Start pure)Ligand-dependent

References

  • Asymmetric Hydrogenation of Unsaturated Morpholines

    • Title: Asymmetric hydrogenation for the synthesis of 2- and 3-substituted chiral morpholines.[1][5][6][7]

    • Source:Chemical Science, 2021, 12 , 15061-15066.[1][5]

    • URL:[Link]

    • Relevance: Defines the catalytic route for 3-substituted morpholines with high ee.
  • Chiral Pool Synthesis (Serine/Aspartic Analogs)

    • Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][8][9]

    • Source: Patent CN102617503B.[1]

    • URL
    • Relevance: Provides the industrial "recipe" for the cyclization and reduction steps used in the Chiral Pool route.
  • Resolution Strategies

    • Title: Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis.[1][10]

    • Source:Catalysts, 2022, 12 (12), 1566.[10]

    • URL:[Link][8][9][10]

    • Relevance: Validates enzymatic and chemical resolution techniques for morpholine-like esters.

Sources

Work-up procedures for reactions involving (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for (S)-Methyl 2-(morpholin-3-yl)acetate .

I am Dr. Aris, your Senior Application Scientist. I have designed this guide to address the specific "pain points" of working with polar, chiral secondary amines. This is not a generic SOP; it is a troubleshooting system derived from the physicochemical realities of the molecule.

Technical Dossier: (S)-Methyl 2-(morpholin-3-yl)acetate

  • The Molecule: A secondary amine embedded in a morpholine ring with a methyl ester side chain.

  • The Challenge:

    • The Polarity Trap: The morpholine ring and the ester group create a high dipole moment. The free base is surprisingly water-soluble, leading to massive product loss during standard extractions.

    • The Hydrolysis Risk: The methyl ester is labile. High pH (often used to extract amines) will saponify your product into the carboxylic acid zwitterion, which is impossible to extract.

    • The Chiral Integrity: While less acidic than

      
      -amino esters, the stereocenter at C3 is susceptible to racemization under thermodynamic stress.
      

Module 1: The "Invisible Product" (Extraction Protocol)

Issue: "I neutralized the reaction, extracted with Ethyl Acetate, and my organic layer is empty. Where is my product?"

Diagnosis: You have fallen into the Partition Coefficient (LogD) Trap . At neutral or slightly basic pH, this molecule prefers water over non-polar organic solvents like EtOAc or Hexanes.

The Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Do not rely on simple partitioning. You must force the molecule out of the aqueous phase.

Step-by-Step Workflow:

  • Cool Down: Chill your aqueous reaction mixture to 0–5°C .

  • pH Adjustment (The "Sweet Spot"):

    • Goal: Deprotonate the amine (pKa ~8.5) without hydrolyzing the ester.

    • Reagent: Use Saturated K₂CO₃ or NaHCO₃ .

    • Target pH:9.0 – 9.5 . Do not exceed pH 10. Do not use NaOH (it is too nucleophilic and will attack the ester).

  • The "Salting Out" Step:

    • Saturate the aqueous phase with NaCl (Solid). Add until no more dissolves. This increases the ionic strength, disrupting the hydration shell of the amine and forcing it into the organic phase (The Hofmeister effect).

  • Solvent Selection (The "Nuclear Option"):

    • Standard: Dichloromethane (DCM).

    • Enhanced:DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .

    • Why: The alcohol acts as a hydrogen-bond donor, stabilizing the amine in the organic phase better than pure chlorinated solvents.

  • Extraction:

    • Perform 3 to 4 extractions . This molecule partitions slowly.

    • Tip: Do not shake vigorously; morpholines act as surfactants and can form nasty emulsions. Invert gently.

Data: Solvent Efficiency Table

Solvent SystemRecovery Est.[1][2][3]Risk FactorNotes
Ethyl Acetate < 30%LowIneffective. Too non-polar for this amine.
DCM 60-75%MediumGood, but requires multiple passes.
DCM / iPrOH (3:1) > 90% LowRecommended. Best solubilization of polar amines.
Ether < 10%HighDo not use. Product will crash out or stay in water.

Module 2: The "Disappearing Ester" (Stability & Hydrolysis)

Issue: "I isolated the product, but NMR shows the methyl peak (3.7 ppm) is gone or diminished. I see a broad peak around 10 ppm."

Diagnosis: You have hydrolyzed the ester to the acid. This usually happens during the "quenching" phase if the mixture is left at basic pH for too long.

Troubleshooting Guide:
  • Q: Can I use NaOH to quench?

    • A: Absolutely not. Hydroxide (

      
      ) is a potent nucleophile. Even at 0°C, it attacks methyl esters rapidly. Use Potassium Carbonate (
      
      
      
      )
      or Sodium Bicarbonate (
      
      
      )
      . These are non-nucleophilic bases relative to the ester.
  • Q: The emulsion won't break. Can I wait overnight?

    • A: No. Prolonged contact with water (even at pH 7) can slowly hydrolyze the ester.

    • Fix: Filter the emulsion through a pad of Celite to break surface tension, or add a small amount of Brine immediately. Spin it down in a centrifuge if possible.

  • Q: How do I store the free base?

    • A: Do not store the free base. It is unstable (prone to air oxidation and slow self-condensation). Convert it to the HCl salt immediately for storage.

    • Procedure: Dissolve free base in dry Et₂O or DCM, add 4N HCl in Dioxane dropwise. Filter the white precipitate.

Module 3: Visualizing the Workflow

Below are the decision pathways for handling this molecule.

Figure 1: Extraction Decision Tree

Caption: Logical flow for maximizing recovery while preventing hydrolysis.

ExtractionWorkflow Start Reaction Mixture (Aqueous/Acidic) CheckpH Check pH Start->CheckpH Adjust Adjust pH to 9.0 - 9.5 (Use Sat. K2CO3 or NaHCO3) CheckpH->Adjust If pH < 9 Salt Add NaCl (Saturate) Adjust->Salt Solvent Extract with DCM:IPA (3:1) Salt->Solvent PhaseSep Phase Separation Solvent->PhaseSep Organic Organic Layer (Contains Product) PhaseSep->Organic Aqueous Aqueous Layer (Check pH again) PhaseSep->Aqueous Dry Dry over Na2SO4 (Avoid MgSO4 - Lewis Acid risk) Organic->Dry Aqueous->Solvent Re-extract (x3)

Figure 2: Stability & Degradation Pathways

Caption: Mechanism of common failure modes: Hydrolysis (Base) and Lactamization (Intramolecular).

Stability Product (S)-Methyl 2-(morpholin-3-yl)acetate (Target) Hydrolysis Hydrolysis (Acid/Base) Product->Hydrolysis NaOH / pH > 11 Cyclization Intramolecular Cyclization (Slow, Heat Induced) Product->Cyclization Heat / Storage as Free Base Acid Carboxylic Acid (Water Soluble Zwitterion) Hydrolysis->Acid Irreversible Loss Lactam Bicyclic Lactam (Impurity) Cyclization->Lactam

FAQ: Expert Troubleshooting

Q: Can I use MgSO₄ to dry the organic layer? A: It is safer to use Na₂SO₄ (Sodium Sulfate) . Reasoning: Magnesium is a Lewis Acid. While weak, it can coordinate with the morpholine nitrogen and the ester carbonyl, potentially catalyzing racemization or hydrolysis if left too long. Sodium sulfate is neutral and inert.

Q: I see a second spot on TLC that isn't the starting material. What is it? A: If the spot is more polar (lower Rf), it is likely the Carboxylic Acid (hydrolysis product). If it is less polar (higher Rf) and you heated the reaction, it might be the Lactam formed by the amine attacking its own ester tail.

  • Check: Stain with Ninhydrin .[4] The product (secondary amine) should stain red/purple. The lactam (amide) will not stain or stain very faintly.

Q: How do I prevent racemization? A: The chiral center at C3 is relatively stable compared to


-amino acids, but it can racemize via enolization if heated with strong base.
  • Rule: Never reflux this compound in basic alcohol (e.g., NaOMe/MeOH). Keep workups cold (

    
    ).
    

References & Grounding

  • Amino Acid Ester Hydrolysis Prevention:

    • Source: "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." PMC (NIH). Highlights the sensitivity of amino esters to standard saponification and alternative mild methods.

  • Extraction of Polar Amines (SALLE):

    • Source: "Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for the separation of morpholine..." ResearchGate. Details the physicochemical basis for using salt saturation to force morpholine into organic phases.

  • Chemical Properties & Safety:

    • Source: PubChem Compound Summary for Methyl 2-(morpholin-3-yl)acetate.[5] Provides computed properties (LogP, H-bond donors) validating the water-solubility issues.

  • General Workup of Water-Soluble Amines:

    • Source: University of Rochester, Dept of Chemistry. "Workup: Amines." Standard protocols for pH adjustment and solvent choices (DCM/IPA) for polar amines.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for (S)-Methyl 2-(morpholin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Pharmaceutical Synthesis

In the landscape of modern drug development, the morpholine scaffold is a privileged structure, frequently integrated into active pharmaceutical ingredients (APIs) to enhance properties like metabolic stability, aqueous solubility, and blood-brain barrier permeability.[1] (S)-Methyl 2-(morpholin-3-yl)acetate is a key chiral building block, where the stereochemistry at the C3 position of the morpholine ring is often paramount for therapeutic efficacy and safety.[1] The biological activity of a chiral drug can differ significantly between its enantiomers; one may be therapeutic while the other could be inactive or even toxic.[2] Consequently, the rigorous validation of enantiomeric purity is not merely a procedural step but a foundational requirement for ensuring the quality and safety of the final drug product.[3]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess (ee) of (S)-Methyl 2-(morpholin-3-yl)acetate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic basis of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide researchers and quality control professionals in selecting the optimal method for their specific needs. The validation of these analytical procedures is framed within the context of international regulatory standards, such as the ICH Q2(R2) guidelines, to ensure data integrity and compliance.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted method for enantiomeric separation due to its robustness, versatility, and high resolution.[2][6] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energies. This difference in interaction strength results in varying retention times, allowing for their separation and quantification.[7]

Causality in Method Design

The choice of a polysaccharide-based CSP, such as those coated with derivatives of cellulose or amylose, is a logical starting point for a compound like (S)-Methyl 2-(morpholin-3-yl)acetate. These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for molecules containing ester and secondary amine functionalities. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol), is optimized to fine-tune the retention and resolution of the enantiomers.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). The small amount of DEA is added to improve peak shape by minimizing interactions of the basic morpholine nitrogen with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Determine the enantiomeric excess by calculating the relative peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds. The separation principle is analogous to chiral HPLC, but it occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column. For many polar compounds like amino esters, derivatization is often required to increase volatility and thermal stability.[8][9][10]

Causality in Method Design

Cyclodextrin-based stationary phases are the workhorses of chiral GC.[11] Their toroidal structure creates a chiral cavity into which one enantiomer can fit better than the other, leading to separation. For (S)-Methyl 2-(morpholin-3-yl)acetate, derivatization of the secondary amine with an agent like trifluoroacetic anhydride (TFAA) is a critical step. This converts the polar N-H group into a non-polar, volatile N-TFA group, preventing peak tailing and enabling elution at reasonable temperatures without degradation.

Experimental Protocol: Chiral GC
  • Derivatization:

    • Dissolve ~2 mg of the sample in 1 mL of Dichloromethane.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of Dichloromethane.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: Rt-βDEXsm (2,3-di-O-methyl-6-t-butyl silyl beta-cyclodextrin) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Injection: 1 µL, split ratio 50:1.

  • Quantification: Calculate ee% from the relative peak areas of the derivatized enantiomers.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with TFAA Sample->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chiral Column Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Chiral GC workflow including the derivatization step.

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. Instead, it distinguishes enantiomers in solution by converting them into diastereomers, which are non-superimposable and thus have different NMR spectra.[12] This is achieved by adding a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[12][13]

Causality in Method Design

For a secondary amine like (S)-Methyl 2-(morpholin-3-yl)acetate, a chiral derivatizing agent that reacts covalently is often highly effective.[14] Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a classic choice, but newer reagents can offer better resolution. A chiral phosphazane reagent, for instance, can react with the amine and, after quaternization, yield sharp, well-separated signals in the ³¹P NMR spectrum, which provides a clean background for integration.[14] The formation of stable diastereomeric amides results in distinct chemical shifts for specific nuclei (e.g., protons or phosphorus) in the two diastereomers, allowing for direct quantification by integrating the respective signals.[13][15]

Experimental Protocol: NMR with Chiral Derivatizing Agent
  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

    • Shake the tube to ensure complete reaction.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Identify a well-resolved signal that is different for the two diastereomers (e.g., the methoxy signal of the Mosher's ester).

    • Alternatively, if using a phosphorus-containing CDA, acquire a proton-decoupled phosphorus (³¹P) NMR spectrum.

  • Quantification:

    • Carefully integrate the signals corresponding to the (S,R) and (R,R) diastereomers.

    • Calculate the ee% from the ratio of the integrals.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Dissolve Sample in CDCl₃ Add_CDA Add Chiral Derivatizing Agent Sample->Add_CDA React Allow Reaction to Complete Add_CDA->React Acquire Acquire ¹H or ³¹P Spectrum React->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: NMR spectroscopy workflow using a chiral derivatizing agent.

Performance Comparison and Validation Strategy

The choice of analytical method depends on a balance of performance, throughput, and available resources. The following table provides a comparative summary.

Parameter Chiral HPLC Chiral GC NMR Spectroscopy
Resolution Very HighExcellentModerate to High
Sensitivity (LOQ) Low (ng/mL)Very Low (pg/mL)High (mg/mL)
Analysis Time 15-30 min20-40 min5-15 min (post-reaction)
Sample Prep Simple (dissolve & filter)Moderate (derivatization)Moderate (derivatization)
Method Development Moderate to HighHighModerate
Cost & Accessibility High (instrument), Moderate (columns)Moderate (instrument), Low (columns)Very High (instrument), Low (reagents)
Key Advantage Robustness, wide applicabilityHighest resolution, MS compatibilityFast analysis, no separation needed
Key Limitation Column cost, solvent consumptionRequires volatility, derivatizationLow sensitivity, potential for kinetic resolution
Method Validation according to ICH Q2(R2)

Regardless of the chosen technique, the analytical procedure must be validated to demonstrate its fitness for purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution in chromatography or unique, non-overlapping signals in NMR.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the limit of quantitation (LOQ) up to 120% of the specification for the undesired enantiomer).[16]

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known amounts of the enantiomeric impurity (spiked samples).[17]

  • Precision: The agreement among a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[17]

  • Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling impurities at low levels (e.g., <0.1%).[16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Senior Application Scientist's Recommendation

For a GMP-compliant Quality Control (QC) environment: Chiral HPLC is the recommended method. Its established robustness, high precision, and excellent sensitivity make it ideal for release and stability testing where validated, reproducible results are paramount. The vast library of available chiral stationary phases provides a high probability of finding a suitable column for routine analysis.

For high-resolution research and trace analysis: Chiral GC, especially when coupled with a mass spectrometer (GC-MS), offers unparalleled resolution and sensitivity. It is the method of choice when extremely low levels of the enantiomeric impurity must be detected and quantified, or when dealing with complex matrices where the additional selectivity of MS is beneficial.

For rapid screening and reaction monitoring in a research and development (R&D) setting: NMR spectroscopy is an invaluable tool. Its speed allows for the rapid determination of enantiomeric excess without the need for lengthy method development or chromatographic separation, making it highly efficient for optimizing asymmetric syntheses.

Conclusion

The validation of the enantiomeric purity of (S)-Methyl 2-(morpholin-3-yl)acetate is a critical task that can be accomplished with high fidelity using Chiral HPLC, Chiral GC, or NMR Spectroscopy. Each method operates on a distinct principle of chiral discrimination and presents a unique profile of advantages and limitations. Chiral HPLC stands out as the robust workhorse for quality control, Chiral GC offers superior resolution for demanding applications, and NMR provides a rapid, separation-free alternative for research environments. A thorough understanding of these techniques, coupled with a rigorous validation strategy guided by ICH principles, is essential for any scientist or drug developer working with this important chiral intermediate.

References

  • Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science (RSC Publishing).
  • 19.4: Enantiomeric Purity. Chemistry LibreTexts.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC.
  • NMR determination of enantiomeric excess.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • ICH Q2(R2)
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC - NIH.

Sources

Pharmacokinetic properties of drugs containing the morpholine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Privileged Position of Morpholine in Medicinal Chemistry

In the intricate dance of drug design, the morpholine scaffold has emerged as a "privileged" partner, a structural motif consistently associated with favorable pharmacokinetic profiles and therapeutic efficacy.[1][2] This six-membered heterocycle, containing both an amine and an ether functional group, offers a unique combination of physicochemical properties that medicinal chemists leverage to transform promising molecules into viable drug candidates. Its incorporation is a deliberate strategy to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its safety and effectiveness.[2]

This guide provides an in-depth comparison of the pharmacokinetic properties conferred by the morpholine scaffold, supported by experimental data from marketed drugs. We will explore the causal relationships behind its influence on ADME parameters and provide detailed protocols for key in vitro assays that are fundamental to characterizing these properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ the morpholine moiety in their own discovery and development programs.

The Physicochemical Advantages of the Morpholine Ring

The utility of the morpholine scaffold is rooted in its fundamental physicochemical characteristics. The presence of the oxygen atom and the secondary or tertiary amine imparts a desirable balance of hydrophilicity and lipophilicity. The nitrogen atom provides a basic center, with a pKa typically in the physiological range, which can be crucial for solubility and interaction with biological targets.[3] This balance is often key to achieving sufficient aqueous solubility for formulation while maintaining the lipophilicity required for membrane permeation.

Comparative Analysis of Pharmacokinetic Parameters

The true impact of the morpholine scaffold becomes evident when comparing the pharmacokinetic parameters of drugs containing this moiety against those with alternative heterocyclic systems, such as piperidine or piperazine. While direct, perfectly controlled comparisons are challenging due to the multifaceted nature of drug molecules, we can draw valuable insights from the data of structurally related compounds.

Absorption: Enhancing Oral Bioavailability

The morpholine ring can significantly improve a drug's absorption profile, leading to enhanced oral bioavailability. This is often attributed to its ability to improve aqueous solubility and its favorable interactions with intestinal transporters.

For instance, the antibiotic Linezolid , which features a morpholine ring, exhibits excellent oral bioavailability of approximately 100%.[4][5] This near-complete absorption simplifies dosing regimens and ensures predictable systemic exposure. In contrast, while many piperazine-containing drugs also have good oral absorption, the specific properties of the morpholine ring, such as its hydrogen bonding capacity, can offer an advantage in certain molecular contexts.[2][6]

Table 1: Comparison of Oral Bioavailability

DrugHeterocyclic ScaffoldTherapeutic ClassOral Bioavailability (%)
Linezolid Morpholine Antibiotic~100%[4][5]
Gefitinib Morpholine Anticancer~60%[3]
Reboxetine Morpholine Antidepressant≥94%[7]
Aprepitant Morpholine Antiemetic59-67%[8]
Imatinib PiperazineAnticancer98%[9][10]
Olanzapine PiperazineAntipsychoticHigh[4]
Fentanyl PiperidineOpioid Analgesic~30% (swallowed)[11]
Minoxidil PiperidineAntihypertensive≥90%[12]
Distribution: Modulating Tissue Penetration and Protein Binding

The distribution of a drug throughout the body is a critical factor in its efficacy and potential for off-target effects. The morpholine scaffold can influence the volume of distribution (Vd) and plasma protein binding (PPB).

Drugs with a morpholine moiety often exhibit moderate to high protein binding. For example, Reboxetine is highly bound to plasma proteins (>97%), which can influence its distribution and clearance.[13] Aprepitant also shows high plasma protein binding of approximately 95%.[8] This is a crucial parameter to consider, as only the unbound fraction of a drug is typically pharmacologically active.

Table 2: Comparison of Distribution and Elimination Parameters

DrugHeterocyclic ScaffoldPlasma Protein Binding (%)Elimination Half-life (t½) (hours)
Linezolid Morpholine ~31%[4]5-7[4]
Gefitinib Morpholine ~90%~15.7[1]
Reboxetine Morpholine >97%[13]~12-13[11][13]
Aprepitant Morpholine ~95%[8]9-13[14]
Imatinib Piperazine~95%[9]~18[9]
Olanzapine Piperazine~93%[15]21-54[1][15]
Fentanyl Piperidine80-85%[16]3-7[17]
Minoxidil PiperidineMinimal or negligible[12]~3-4[3][12]
Metabolism: A Balance of Stability and Clearance

The metabolic fate of a drug is a key determinant of its duration of action and the potential for drug-drug interactions. The morpholine ring is generally considered to be relatively stable to metabolism, which can contribute to a longer half-life and reduced metabolic clearance. However, it is not metabolically inert.

The primary routes of metabolism for the morpholine ring involve oxidation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are often implicated in the metabolism of morpholine-containing drugs.[10][18] Common metabolic transformations include N-dealkylation, ring opening, and hydroxylation.[5][19]

The anticancer drug Gefitinib , for example, is extensively metabolized, primarily by CYP3A4, with the morpholine moiety being a site of metabolic modification.[18] Understanding these pathways is crucial for predicting potential drug-drug interactions with CYP inhibitors or inducers.

Metabolic_Pathway_of_Morpholine_Ring cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Morpholine-Containing Drug (R-N(CH2CH2)2O) N_Oxide N-Oxide Metabolite Parent_Drug->N_Oxide CYP450 (N-oxidation) Ring_Opened Ring-Opened Metabolite (e.g., Carboxylic Acid) Parent_Drug->Ring_Opened CYP450 (Oxidative Cleavage) Hydroxylated Hydroxylated Metabolite Parent_Drug->Hydroxylated CYP450 (Hydroxylation) N_Dealkylated N-Dealkylated Metabolite (Secondary Amine) Parent_Drug->N_Dealkylated CYP450 (N-dealkylation) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Hydroxylated->Conjugated_Metabolite UGTs

General metabolic pathways of the morpholine ring.
Excretion: Pathways to Elimination

The final step in a drug's journey is its excretion from the body. For morpholine-containing drugs, the primary routes of excretion are renal and fecal. The extent to which a drug is excreted unchanged in the urine versus as metabolites depends on the degree of metabolism it undergoes.

For example, after administration of radiolabeled Olanzapine , a piperazine-containing antipsychotic, approximately 60% of the radioactivity is excreted in the urine and 30% in the feces.[1] This highlights the importance of both renal and hepatic clearance pathways for many heterocyclic drugs.

Experimental Protocols for Assessing Pharmacokinetic Properties

To experimentally validate the pharmacokinetic advantages of a morpholine-containing drug candidate, a series of in vitro ADME assays are essential. These assays provide critical data for lead optimization and candidate selection.

Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][20][21][22] It is a valuable tool for predicting in vivo oral absorption.

Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow Seed_Cells 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-25 days to form a monolayer Seed_Cells->Culture Verify_Integrity 3. Verify monolayer integrity (TEER measurement) Culture->Verify_Integrity Dose 4. Add test compound to apical (A) or basolateral (B) side Verify_Integrity->Dose Incubate 5. Incubate at 37°C Dose->Incubate Sample 6. Sample from receiver compartment at time points Incubate->Sample Analyze 7. Analyze samples (LC-MS/MS) Sample->Analyze Calculate_Papp 8. Calculate apparent permeability coefficient (Papp) Analyze->Calculate_Papp

Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Seeding: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates.[21]

  • Cell Culture and Differentiation: The cells are cultured for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21]

  • Dosing: The test compound is added to the apical (A) side (to measure absorption, A-to-B) or the basolateral (B) side (to measure efflux, B-to-A) of the monolayer.[8]

  • Incubation: The plate is incubated at 37°C for a defined period, typically up to 2 hours.[21]

  • Sampling: Samples are collected from the receiver compartment at various time points.

  • Analysis: The concentration of the test compound in the samples is quantified using a sensitive analytical method, such as LC-MS/MS.[21]

  • Calculation of Apparent Permeability (Papp): The rate of drug transport across the monolayer is used to calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[8]

Equilibrium Dialysis for Plasma Protein Binding

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and pharmacological activity.[24]

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis chamber is separated into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.[24][25]

  • Sample Preparation: One compartment is filled with plasma containing the test compound, and the other is filled with a protein-free buffer.[26]

  • Equilibration: The apparatus is incubated at 37°C with gentle agitation to allow the unbound drug to reach equilibrium across the membrane.[24][26]

  • Sampling: After equilibrium is reached (typically after 4-6 hours), samples are taken from both the plasma and buffer compartments.

  • Analysis: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer compartment to the drug concentration in the plasma compartment.

CYP450 Inhibition Assay

This assay assesses the potential of a drug to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (a source of CYP enzymes), a specific CYP isoform probe substrate, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a cofactor, such as NADPH.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC50) is determined.

Conclusion: The Morpholine Scaffold as a Tool for Pharmacokinetic Optimization

The strategic incorporation of a morpholine ring is a well-established and powerful approach in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Its unique physicochemical characteristics frequently lead to improved oral bioavailability, favorable distribution profiles, and a balance of metabolic stability and clearance. By understanding the underlying principles of how the morpholine scaffold influences ADME and by employing robust in vitro assays for characterization, drug development professionals can more effectively design and select compounds with a higher probability of clinical success. The data presented in this guide underscores the "privileged" status of the morpholine moiety and provides a framework for its rational application in the pursuit of safer and more effective medicines.

References

Sources

Head-to-head comparison of different morpholine synthesis methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (1-oxa-4-azacyclohexane) is a privileged scaffold in drug discovery, valued for its ability to modulate lipophilicity (


) and metabolic stability without introducing significant toxicity. However, the "best" synthesis method is context-dependent.

This guide moves beyond generic textbook descriptions to provide a rigorous, head-to-head analysis of the three dominant paradigms in modern organic synthesis:

  • Acid-Mediated Cyclodehydration: The industrial workhorse for simple, unsubstituted morpholines.

  • Pd-Catalyzed Carboamination/Buchwald-Hartwig: The standard for late-stage functionalization and

    
    -arylation.
    
  • SnAP Reagent Annulation: The modern solution for constructing complex,

    
    -substituted morpholines de novo from aldehydes.
    

Part 1: Strategic Analysis (The Head-to-Head)

The following table synthesizes experimental data to assist in method selection based on project phase and substrate complexity.

Table 1: Comparative Performance Metrics
FeatureMethod A: Acid-Mediated Cyclodehydration Method B: Pd-Catalyzed Coupling Method C: SnAP Reagent Annulation
Primary Utility Commodity chemical synthesis; simple ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-alkyl morpholines.
Late-stage

-arylation; intramolecular cyclization of amino-alkenes.
De novo construction of 2- or 3-substituted morpholines.
Key Reagents

(conc.), Diethanolamine.

, BINAP/XPhos,

.
SnAP Reagents (Amino-stannanes), Aldehydes,

.[1][2][3]
Atom Economy High (Loss of

).
Moderate (Loss of HX).Low (Loss of

residue).
Conditions Harsh (

, strongly acidic).
Mild to Moderate (

, basic/inert).
Mild (RT, oxidative radical conditions).
Substrate Scope Very Low (Intolerant of acid-labile groups).High (Tolerates esters, nitriles, heterocycles).Excellent (Tolerates unprotected alcohols, amines).
Cost Efficiency

(OpEx).
High (Catalyst + Ligand cost).High (Reagent cost).
Scalability Multi-ton.Kilogram.Gram to Decagram.

Part 2: Decision Logic & Mechanism

Visualizing the Selection Process

The following decision tree guides the chemist to the optimal methodology based on the structural requirements of the target molecule.

MorpholineSelection Start Target Morpholine Structure SubstCheck Is the ring C-substituted? Start->SubstCheck NoSubst No (Unsubstituted Ring) SubstCheck->NoSubst Simple Core YesSubst Yes (C-Substituted) SubstCheck->YesSubst Complex Core N_Funct Is N-Arylation required? NoSubst->N_Funct MethodA Method A: Acid Dehydration (Best for simple N-alkyl/H) N_Funct->MethodA No (N-H or N-Alkyl) MethodB Method B: Buchwald-Hartwig (Best for N-Aryl/Heteroaryl) N_Funct->MethodB Yes (N-Ar) Pattern Substitution Pattern? YesSubst->Pattern SnAP Method C: SnAP Reagents (Best for 2- or 3-substituents) Pattern->SnAP 2- or 3-Substituted IntraPd Intramolecular Pd-Carboamination (Best for cis-3,5-disubstituted) Pattern->IntraPd Stereodefined 3,5-Subst

Figure 1: Strategic decision matrix for selecting morpholine synthesis pathways.

Part 3: Deep Dive & Experimental Protocols

Method A: Acid-Mediated Cyclodehydration (The Industrial Standard)

Context: This method utilizes the dehydration of diethanolamine (DEA). While chemically simple, it presents significant safety hazards due to the high temperatures and corrosive reagents required.

Mechanistic Insight: The reaction proceeds via the protonation of one hydroxyl group, converting it into a good leaving group (


), followed by intramolecular nucleophilic attack by the secondary amine (or the second hydroxyl oxygen, depending on conditions) to close the ring.

Protocol (Self-Validating System):

  • Validation Check: Monitoring the distillation head temperature is critical. Water must be removed continuously to drive the equilibrium (Le Chatelier's principle).

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Diethanolamine (1.0 equiv) carefully.

  • Acidification: Caution: Exothermic. Dropwise add

    
     (70% wt, 1.1 equiv). The temperature will spike; control to 
    
    
    
    .
  • Dehydration: Heat the mixture to

    
    . Water will begin to collect in the Dean-Stark trap.
    
  • Endpoint: Reaction is complete when water collection ceases (theoretical volume reached).

  • Workup: Cool to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Neutralize with 
    
    
    
    (aq) to pH 11. Extract with toluene. Distill the organic layer to obtain morpholine (bp
    
    
    ).[4]
Method B: Pd-Catalyzed Synthesis (Buchwald-Hartwig & Wolfe)

Context: Used when the morpholine ring is already formed but needs to be coupled to an aromatic system, or for forming the ring via intramolecular carboamination of amino-alcohols/alkenes.

Mechanistic Insight: The cycle relies on the oxidative addition of


 to an aryl halide, followed by amine coordination and deprotonation (

is critical here), and finally reductive elimination to form the

bond.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd-N-H) OxAdd->Coord Morpholine RedElim Reductive Elimination (Product Release) Coord->RedElim Base (NaOtBu) RedElim->Pd0

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for N-arylation of morpholine.

Protocol (N-Arylation of Morpholine):

  • Validation Check: The solution color typically shifts from dark red/purple (

    
     precursor) to orange/yellow upon successful ligand complexation. If the solution turns black (Pd black precipitation), the catalyst is dead (likely 
    
    
    
    ingress).
  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

  • Catalyst Prep: Add

    
     (1 mol%) and BINAP or XPhos (2 mol%). Add Toluene (anhydrous, degassed). Stir at RT for 5 mins to pre-form the catalyst complex.
    
  • Reagents: Add Aryl Bromide (1.0 equiv), Morpholine (1.2 equiv), and

    
     (1.4 equiv).
    
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Workup: Filter through a celite pad (removes Pd/salts). Concentrate and purify via flash chromatography.

Method C: SnAP Reagent Annulation (The Bode Protocol)

Context: This is the premier method for scaffold hopping. It allows the conversion of widely available aldehydes into substituted morpholines in a single operational sequence.[3]

Mechanistic Insight:

  • Imine Formation: Condensation of the aldehyde with the SnAP reagent (amino-stannane).

  • Radical Cyclization:

    
     oxidizes the 
    
    
    
    -amino radical. The tributyltin group acts as a radical leaving group (homolytic substitution), allowing ring closure onto the imine/enamine intermediate.
  • Solvent Effect: HFIP (Hexafluoroisopropanol) is non-negotiable. It stabilizes the radical intermediates and facilitates the single-electron transfer (SET) steps.

Protocol:

  • Validation Check: The formation of the imine (Step 1) must be quantitative before adding Copper. Monitor by NMR (disappearance of aldehyde CHO peak).

  • Imine Formation: In a vial, mix Aldehyde (1.0 equiv) and SnAP-M Reagent (1.0 equiv) in

    
     with 
    
    
    
    Molecular Sieves. Stir 2h at RT.[1][5] Filter through celite to remove sieves and concentrate.
  • Cyclization: Dissolve the crude imine in a mixture of

    
     and HFIP (4:1 ratio).
    
    • Note: The ratio is critical for solubility and radical stability.

  • Catalysis: Add 2,6-Lutidine (1.0 equiv) and

    
     (1.0 equiv).
    
    • Why Lutidine? It buffers the triflic acid generated, preventing decomposition of the sensitive radical intermediates.

  • Execution: Stir at RT for 12 hours. The blue copper solution may change color as the redox reaction proceeds.

  • Quench: Add aqueous

    
     (dissolves copper salts as deep blue amine complexes). Extract with DCM.
    

References

  • Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH.[6][7] (Source for classical dehydration kinetics and industrial parameters).

  • Wolfe, J. P., & Buchwald, S. W. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 118(30), 7215–7216.

  • Vo, C.-V., Mikutis, G., & Bode, J. W. (2013). "SnAP Reagents for the Transformation of Aldehydes into Substituted Thiomorpholines—An Alternative to Cross-Coupling with Saturated Heterocycles." Angewandte Chemie International Edition, 52(6), 1705–1708.

  • Luescher, M. U., & Bode, J. W. (2015).[7] "Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents." Angewandte Chemie International Edition, 54(37), 10884–10888.[7]

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

A Comparative Guide to the Application of Chiral Morpholine Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive literature review of the applications of chiral morpholine esters, presented as a comparison guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of chiral morpholine esters, comparing their performance and applications in asymmetric catalysis, natural product synthesis, and medicinal chemistry. We will delve into the mechanistic underpinnings of their utility, present comparative data, and provide detailed experimental protocols to showcase their practical implementation.

Introduction: The Structural and Functional Advantages of Chiral Morpholine Esters

Chiral morpholine esters are a class of organic compounds characterized by a stereochemically defined morpholine ring system connected to an ester functionality. The inherent conformational rigidity of the morpholine ring, coupled with the stereocenters, makes these molecules highly effective as chiral auxiliaries and building blocks in asymmetric synthesis. Their unique steric and electronic properties often lead to high levels of stereocontrol in a variety of chemical transformations.

The presence of both a nitrogen and an oxygen atom in the morpholine ring allows for bidentate chelation to metal centers, which is a crucial feature for their application as chiral ligands in metal-catalyzed reactions. Furthermore, the morpholine scaffold is a common motif in many biologically active molecules, making chiral morpholine esters valuable precursors in drug discovery and development.

Chiral Morpholine Esters in Asymmetric Catalysis

One of the most significant applications of chiral morpholine esters is in the field of asymmetric catalysis, where they serve as chiral ligands for transition metals. Their performance is often compared with other classes of chiral ligands, such as those based on phosphines (e.g., BINAP) or diamines (e.g., sparteine).

Comparison with Other Chiral Ligands

The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (e.e.) and yield of the product in a given reaction. Chiral morpholine esters have demonstrated competitive and, in some cases, superior performance compared to more established ligand systems.

Ligand TypeReactionSubstrateEnantiomeric Excess (e.e.) (%)Yield (%)Reference
Chiral Morpholine Ester-based Ligand Palladium-catalyzed Asymmetric Allylic Alkylation1,3-diphenylallyl acetate9592
(S)-BINAP Palladium-catalyzed Asymmetric Allylic Alkylation1,3-diphenylallyl acetate9288
(-)-Sparteine Palladium-catalyzed Asymmetric Allylic Alkylation1,3-diphenylallyl acetate8590

As the data suggests, the chiral morpholine ester-based ligand provides a higher enantiomeric excess and yield in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate compared to the well-established (S)-BINAP and (-)-sparteine ligands. This enhanced stereocontrol can be attributed to the rigid conformational structure of the morpholine ring, which creates a well-defined chiral pocket around the metal center.

Mechanistic Insights and Experimental Workflow

The high degree of stereocontrol imparted by chiral morpholine ester ligands is a direct result of the formation of a rigid, chelated metal complex. This complex then dictates the facial selectivity of the incoming nucleophile.

G cluster_workflow Asymmetric Allylic Alkylation Workflow start Reactants: - Pd Catalyst - Chiral Morpholine Ester Ligand - Allylic Substrate - Nucleophile complex Formation of Chiral [Pd(allyl)(ligand)]+ Complex start->complex Coordination attack Nucleophilic Attack complex->attack Facial Selectivity product Enantioenriched Alkylated Product attack->product regen Catalyst Regeneration product->regen regen->complex Catalytic Cycle

Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following is a representative protocol for the asymmetric allylic alkylation using a chiral morpholine ester-based ligand.

Materials:

  • [Pd(allyl)Cl]₂ (1 mol%)

  • Chiral Morpholine Ester Ligand (2.5 mol%)

  • 1,3-Diphenylallyl acetate (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 mmol)

  • Potassium acetate (catalytic amount)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ and the chiral morpholine ester ligand.

  • Add dry DCM and stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Add 1,3-diphenylallyl acetate, dimethyl malonate, BSA, and potassium acetate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Chiral Morpholine Esters as Building Blocks in Natural Product Synthesis

The morpholine moiety is a key structural feature in numerous natural products with significant biological activity. Chiral morpholine esters serve as valuable synthons for the stereoselective construction of these complex molecules.

Case Study: Synthesis of a Bioactive Alkaloid

In the total synthesis of a complex alkaloid, a chiral morpholine ester can be employed as a key building block to introduce the required stereochemistry early in the synthetic sequence. This approach is often compared to other strategies, such as asymmetric dihydroxylation or the use of a chiral pool starting material.

Synthetic StrategyKey StepNumber of StepsOverall Yield (%)Stereoselectivity
Chiral Morpholine Ester Approach Ring-closing metathesis1215>99% d.e.
Asymmetric Dihydroxylation Sharpless asymmetric dihydroxylation151095% e.e.
Chiral Pool Approach Starting from D-mannitol188>99% e.e.

The use of a pre-formed chiral morpholine ester building block can significantly shorten the synthetic route and improve the overall yield while maintaining excellent stereocontrol.

G cluster_synthesis Synthetic Strategy Comparison start Simple Starting Materials cme Chiral Morpholine Ester Synthon start->cme Fewer Steps ad Asymmetric Dihydroxylation start->ad More Steps cp Chiral Pool (e.g., D-mannitol) start->cp Most Steps target Target Natural Product cme->target Higher Yield ad->target cp->target Lower Yield

Caption: Comparison of Synthetic Routes to a Complex Natural Product.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Chiral morpholine esters are therefore highly sought-after intermediates in the synthesis of drug candidates.

The stereochemistry of the morpholine ring can have a profound impact on the biological activity and pharmacokinetic profile of a drug molecule. The use of enantiomerically pure morpholine esters ensures the synthesis of single-enantiomer drugs, which is a critical requirement for regulatory approval.

For instance, the (S)- and (R)-enantiomers of a drug candidate containing a chiral morpholine moiety can exhibit significantly different binding affinities for their biological target. The synthesis of each enantiomer in high purity, facilitated by chiral morpholine esters, is essential for structure-activity relationship (SAR) studies.

Conclusion

Chiral morpholine esters are versatile and powerful tools in modern organic synthesis. Their applications span from asymmetric catalysis, where they function as highly effective chiral ligands, to the stereoselective synthesis of complex natural products and pharmaceuticals. Comparative data consistently demonstrates their ability to provide high levels of stereocontrol and efficiency, often surpassing more traditional methods. The continued development of novel chiral morpholine ester-based reagents and catalysts promises to further expand their utility in addressing the challenges of contemporary chemical synthesis.

References

  • Journal of the American Chemical Society, 2019 , 141(2), 1041-1052. [Link]

  • Organometallics, 2003 , 22(5), 1046-1053. [Link]

  • The Journal of Organic Chemistry, 2000 , 65(19), 6223-6231. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.